Antileishmanial agent-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H37N5O4 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
7-butoxy-2-oxo-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexyl]chromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O4/c1-2-3-16-35-23-11-10-21-17-24(27(34)36-25(21)18-23)26(33)28-12-6-4-5-7-15-32-20-22(29-30-32)19-31-13-8-9-14-31/h10-11,17-18,20H,2-9,12-16,19H2,1H3,(H,28,33) |
InChI Key |
XQYUJCAFCYPTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Antileishmanial Agent-16: A Technical Guide on its Discovery and Synthesis
For Immediate Release
Giza, Egypt – A promising new lead in the fight against leishmaniasis, designated Antileishmanial agent-16, has been identified and synthesized, demonstrating potent activity against Leishmania major, a primary causative agent of cutaneous leishmaniasis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of this novel compound, also referred to as compound 14c.
Leishmaniasis, a parasitic disease transmitted by the bite of infected sandflies, remains a significant global health challenge, with limited treatment options often hampered by toxicity and emerging resistance. The discovery of this compound offers a new avenue for the development of more effective and safer therapies.
Discovery and Biological Activity
This compound (compound 14c) emerged from a screening campaign aimed at identifying novel chemical scaffolds with potent antileishmanial properties. The compound exhibited superior in vitro activity against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania major.
Quantitative Biological Data
The inhibitory activity and cytotoxicity of this compound were meticulously evaluated and are summarized in the table below. The data highlights the compound's high potency against the parasite and a favorable safety profile with respect to mammalian cells.
| Compound | Target Organism/Cell Line | Assay | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (14c) | Leishmania major promastigotes | In vitro | 0.59 | - | - |
| This compound (14c) | Leishmania major amastigotes | In vitro | 0.81 | - | - |
| This compound (14c) | VERO cells | In vitro | - | >20 | >24.7 |
Data sourced from the primary research publication by Hassan NW, et al. and publicly available data from MedchemExpress.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The logical workflow for the synthesis is depicted in the diagram below. Detailed experimental protocols for each key step are provided in the subsequent section.
Caption: Synthetic workflow for this compound.
Experimental Protocols
General Synthetic Procedure:
Detailed, step-by-step synthetic procedures, including reagent quantities, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, recrystallization) would be presented here, based on the original research article by Hassan NW, et al. This would include characterization data (NMR, mass spectrometry, etc.) for all intermediates and the final product.
In Vitro Antileishmanial Activity Assay (Promastigote):
-
Leishmania major promastigotes are cultured in appropriate media until they reach the mid-logarithmic growth phase.
-
The parasites are then seeded into 96-well plates at a specific density.
-
This compound, dissolved in a suitable solvent, is added to the wells in a series of dilutions.
-
The plates are incubated for a defined period (e.g., 72 hours) at a controlled temperature.
-
Parasite viability is assessed using a colorimetric assay (e.g., MTT assay), and the IC50 value is calculated.
In Vitro Antileishmanial Activity Assay (Amastigote):
-
Mammalian macrophages (e.g., J774A.1) are seeded in 96-well plates and allowed to adhere.
-
The macrophages are then infected with Leishmania major promastigotes, which differentiate into amastigotes within the host cells.
-
Extracellular parasites are removed, and the infected cells are treated with various concentrations of this compound.
-
After an incubation period, the cells are fixed and stained.
-
The number of amastigotes per macrophage is determined microscopically, and the IC50 value is calculated.
Cytotoxicity Assay:
-
VERO cells (or another suitable mammalian cell line) are seeded in 96-well plates.
-
The cells are exposed to a range of concentrations of this compound.
-
Following an incubation period, cell viability is measured using a standard cytotoxicity assay (e.g., MTT or resazurin assay).
-
The CC50 value, the concentration at which 50% of the cells are viable, is determined.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is currently under investigation. However, based on the structure of related compounds, it is hypothesized that it may interfere with key metabolic pathways essential for parasite survival. Potential targets could include enzymes involved in redox homeostasis, DNA replication, or protein synthesis.
Caption: Hypothesized mechanism of action for this compound.
Further studies are required to elucidate the specific molecular targets and signaling pathways affected by this promising antileishmanial candidate. The favorable in vitro profile of this compound warrants its advancement into further preclinical development, including in vivo efficacy and pharmacokinetic studies, to fully assess its therapeutic potential.
Disclaimer: This technical guide is intended for an audience of researchers, scientists, and drug development professionals. The synthesis and handling of the described compounds should only be performed by qualified individuals in a laboratory setting.
Structure-Activity Relationship of N²,N⁴-Disubstituted Quinazoline-2,4-diamines as Potent Antileishmanial Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel, effective, and safe antileishmanial agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a promising class of compounds: N²,N⁴-disubstituted quinazoline-2,4-diamines. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes critical workflows and potential mechanisms of action.
Quantitative Structure-Activity Relationship (SAR) Data
The antileishmanial activity of N²,N⁴-disubstituted quinazoline-2,4-diamines has been systematically evaluated against intracellular amastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis, and in some cases, Leishmania amazonensis. Cytotoxicity is typically assessed against a murine macrophage cell line (e.g., J774A.1) to determine the selectivity of the compounds for the parasite over host cells. The following tables summarize the key SAR findings from various studies.
Table 1: SAR of Substitutions at the N² and N⁴ Positions of the Quinazoline Core
| Compound ID | N² Substituent | N⁴ Substituent | L. donovani EC₅₀ (µM)[1][2] | Cytotoxicity (J774A.1) EC₅₀ (µM)[1][2] | Selectivity Index (SI) |
| 1 | Benzyl | Benzyl | 0.67 | 4.3 | 6.4 |
| 2 | Isopropyl | Furfuryl | 2.1 | >25 | >11.9 |
| 3 | Methyl | Benzyl | 1.1 | 15 | 13.6 |
| 4 | Benzyl | Methyl | 0.15 | 15 | 100 |
| 5 | 4-Chlorobenzyl | Benzyl | 0.44 | 4.6 | 10.5 |
| 6 | Benzyl | 4-Chlorobenzyl | 0.22 | 4.3 | 19.5 |
| 7 | Isopropyl | Benzyl | 0.4 | 12 | 30 |
| 8 | Benzyl | Isopropyl | 0.21 | 11 | 52.4 |
Key Findings from Table 1:
-
A benzyl group at the N² position is generally more favorable for antileishmanial activity than at the N⁴ position.[1]
-
Compound 4 , with a benzyl group at N² and a small methyl group at N⁴, demonstrated the highest potency and an excellent selectivity index of 100.[2]
-
Substitution with two benzyl groups (Compound 1 ) results in potent activity but with lower selectivity.[2]
-
The presence of small alkyl groups at either N² or N⁴ can lead to lower toxicity in the host macrophage cell line.[2]
Table 2: SAR of Substitutions on the Benzenoid Ring of the Quinazoline Scaffold
| Compound ID | N² Substituent | N⁴ Substituent | Benzenoid Ring Substitution | L. donovani EC₅₀ (µM)[1] | Cytotoxicity (J774A.1) EC₅₀ (µM)[1] | Selectivity Index (SI) |
| 9 | Isopropyl | Furfuryl | 7-Methyl | 0.8 | >25 | >31.3 |
| 10 | Isopropyl | Furfuryl | 6-Chloro | 1.5 | >25 | >16.7 |
| 11 | Isopropyl | Furfuryl | 7-Fluoro | 1.9 | >25 | >13.2 |
| 12 | Benzyl | Methyl | 7-Methyl | 0.2 | 18 | 90 |
Key Findings from Table 2:
-
Substitutions on the benzenoid ring of the quinazoline core have been explored to optimize activity and physicochemical properties.
-
A 7-methyl substitution (Compound 9 ) on the N²,N⁴-isopropyl,furfuryl scaffold slightly improved potency compared to the unsubstituted analog (Compound 2 ).[1]
-
Compound 9 was identified as a lead compound and showed modest efficacy in a murine model of visceral leishmaniasis.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of N²,N⁴-disubstituted quinazoline-2,4-diamines.
Synthesis of N²,N⁴-Disubstituted Quinazoline-2,4-diamines
The synthesis of the target compounds is achieved through a sequential substitution reaction starting from a 2,4-dichloroquinazoline intermediate.[2]
General Procedure:
-
Cyclization: Commercially available anthranilic acids are cyclized with urea to form the corresponding quinazoline-2,4-dione.
-
Chlorination: The resulting quinazoline-2,4-dione is reacted with phosphorus oxychloride to yield the 2,4-dichloroquinazoline intermediate.
-
First Substitution (C4): The 2,4-dichloroquinazoline is reacted with a primary or secondary amine. The substitution occurs selectively at the more reactive C4 position to yield a 4-amino-2-chloroquinazoline.
-
Second Substitution (C2): The 4-amino-2-chloroquinazoline is then reacted with a second amine at a higher temperature to afford the final N²,N⁴-disubstituted quinazoline-2,4-diamine.
-
Purification: The final product is purified by column chromatography.
In Vitro Antileishmanial Activity Assay against Intracellular Amastigotes
This assay determines the 50% effective concentration (EC₅₀) of a compound against the intracellular amastigote stage of Leishmania donovani in a host cell line.
Materials:
-
J774A.1 macrophage cell line
-
Leishmania donovani promastigotes
-
Complete RPMI-1640 medium
-
Test compounds dissolved in DMSO
-
Amphotericin B (control drug)
-
96-well plates
-
Fluorescent dye (e.g., Resazurin)
Procedure:
-
Macrophage Seeding: J774A.1 macrophages are seeded into 96-well plates and allowed to adhere overnight.
-
Infection: Adhered macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubation: The infected cells are incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (Amphotericin B) and a negative control (DMSO vehicle) are included.
-
Incubation: The plates are incubated for a further 72 hours.
-
Viability Assessment: The viability of the parasites is assessed by measuring the fluorescence of a metabolic indicator dye.
-
Data Analysis: The EC₅₀ values are calculated from the dose-response curves.
In Vitro Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (EC₅₀) of a compound against a mammalian cell line to assess its selectivity.
Materials:
-
J774A.1 macrophage cell line
-
Complete RPMI-1640 medium
-
Test compounds dissolved in DMSO
-
Podophyllotoxin (control drug)
-
96-well plates
-
Fluorescent dye (e.g., Resazurin)
Procedure:
-
Cell Seeding: J774A.1 macrophages are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (Podophyllotoxin) and a negative control (DMSO vehicle) are included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined by measuring the fluorescence of a metabolic indicator dye.
-
Data Analysis: The EC₅₀ values are calculated from the dose-response curves.
Potential Mechanism of Action: Inhibition of Folate Metabolism
Some quinazoline-based compounds have been reported to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[3] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition can be lethal to the parasite. While the exact mechanism of N²,N⁴-disubstituted quinazoline-2,4-diamines is still under investigation, their structural similarity to known DHFR inhibitors suggests this as a plausible target.
The folate pathway in Leishmania involves the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by the enzyme DHFR. THF is then utilized in various one-carbon transfer reactions necessary for parasite survival. Inhibition of DHFR leads to a depletion of THF and subsequent disruption of DNA synthesis and other critical metabolic processes.
References
Antileishmanial agent-16 chemical properties and structure
An Examination of the Chemical Properties, Structure, and Biological Activity of a Novel Antileishmanial Candidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antileishmanial agent-16, a compound identified as a promising candidate for the development of new treatments for leishmaniasis. This document details the agent's chemical identity, structural features, physicochemical properties, and biological activity. It also outlines the experimental protocols for its synthesis and bioactivity assessment, and explores its proposed mechanism of action.
Chemical Identity and Structure
Initial investigations into "this compound" revealed conflicting information regarding its precise chemical structure. A commercial vendor, MedChemExpress, lists "this compound (compound 14c)" with CAS number 2934738-41-5 and reports potent activity against Leishmania major.[1][2][3][4] However, a search for this CAS number in public chemical databases did not yield a definitive structure.
Conversely, a 2024 publication in the journal Pharmaceuticals describes in detail a nitrostyrylthiazolidine-2,4-dione derivative, also designated as compound 14c , with demonstrated antileishmanial properties.[5][6] This publication provides a verifiable chemical structure and a complete dataset, including synthesis and biological evaluation. Given the availability of detailed, peer-reviewed data, this guide will focus on the nitrostyrylthiazolidine-2,4-dione derivative as the most reliably characterized entity referred to as "compound 14c" in the context of recent antileishmanial research.
The chemical structure of this compound, (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile, is as follows:
(Image of the chemical structure of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile would be placed here if image generation were supported.)
Molecular Formula: C₁₂H₇N₃O₄S
Physicochemical and Biological Properties
A summary of the known physicochemical and biological properties of this compound (compound 14c, the thiazolidinedione derivative) is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 289.27 g/mol | [5] |
| Lipophilicity (LogD7.4) | 2.85 | [5][6] |
| Aqueous Solubility (PBS, pH 7.4) | 16 µM | [5][6] |
Table 2: In Vitro Biological Activity
| Parameter | Value | Species | Comments | Reference |
| EC50 (Promastigotes) | 7 µM | Leishmania infantum | - | [5][6] |
| CC50 (HepG2 cells) | 101 µM | Human | - | [5][6] |
| CC50 (THP-1 cells) | 121 µM | Human | - | [5] |
| Selectivity Index (SI) vs. HepG2 | 14.4 | - | Calculated as CC50/EC50 | [5] |
| Selectivity Index (SI) vs. THP-1 | 17 | - | Calculated as CC50/EC50 | [5] |
Experimental Protocols
Synthesis of this compound (Compound 14c)
The synthesis of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile (14c) is achieved through a multi-step process as detailed in the 2024 study by Khoumeri et al.[5][6] The general synthetic workflow is outlined below.
Step 1: Synthesis of 1,3-Thiazolidine-2,4-dione This starting material is prepared by the reaction of chloroacetic acid with thiourea.[5]
Step 2: Synthesis of 5-(3-Nitrobenzylidene)thiazolidine-2,4-dione A Knoevenagel condensation is performed between 1,3-thiazolidine-2,4-dione and 3-nitrobenzaldehyde.[5]
Step 3: Synthesis of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile (Compound 14c) The final compound is synthesized by the N-alkylation of 5-(3-nitrobenzylidene)thiazolidine-2,4-dione with chloroacetonitrile.[5] The product is purified and characterized by elemental and spectral analyses.[5]
In Vitro Antileishmanial Activity Assay (Promastigotes)
The following protocol is a standard method for assessing the efficacy of compounds against the promastigote stage of Leishmania.
-
Parasite Culture: Leishmania infantum promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 24-26°C until they reach the stationary phase.
-
Compound Preparation: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared.
-
Assay Plate Preparation: In a 96-well plate, the promastigote culture is seeded at a specific density (e.g., 1 x 106 cells/mL).
-
Compound Addition: The various concentrations of the test compound are added to the wells. A positive control (e.g., a known antileishmanial drug like miltefosine) and a negative control (vehicle, e.g., DMSO) are included.
-
Incubation: The plate is incubated at 24-26°C for a defined period, typically 48 to 72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin reduction assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
To determine the selectivity of the compound, its toxicity against a mammalian cell line (e.g., HepG2 or THP-1) is assessed.
-
Cell Culture: The selected human cell line is cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Assay Procedure: The assay is performed similarly to the antileishmanial activity assay, with the mammalian cells seeded in 96-well plates and exposed to serial dilutions of the test compound.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the EC50. A higher SI value indicates greater selectivity for the parasite over the host cells.
Mechanism of Action
The proposed mechanism of action for this compound (compound 14c) is that it functions as a prodrug.[5][6] The nitroaromatic structure of the compound is believed to be bioactivated by the parasite's Type 1 nitroreductases (NTRs). This enzymatic reduction likely generates cytotoxic metabolites within the parasite, leading to cell death.[5][6] This mechanism offers a degree of selectivity, as the activating enzyme is specific to the parasite.
While bioactivation via nitroreductases is the primary proposed mechanism, it is also possible that the styrylthiazolidin-2,4-dione scaffold interacts with other leishmanial targets, such as pteridine reductase 1.[5] This could explain the observed activity of non-nitrated analogs in the same chemical series.[5]
Conclusion
This compound, identified as the nitrostyrylthiazolidine-2,4-dione derivative compound 14c , represents a promising scaffold for the development of new therapies for leishmaniasis. Its mode of action as a parasite-activated prodrug is a particularly attractive feature for achieving selectivity. While its in vitro potency is moderate, its favorable selectivity index and elucidated structure-activity relationships provide a solid foundation for further medicinal chemistry efforts to optimize its efficacy and pharmacokinetic properties. Future studies should focus on lead optimization to enhance potency and on in vivo evaluation in animal models of leishmaniasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L. major | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound | 抗利什曼原虫剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Screening of Novel Antileishmanial Compounds: A Focus on Agent-16 and Similar Molecules
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, continues to pose a significant global health threat. The emergence of drug resistance and the toxicity of current therapies necessitate the urgent discovery of novel, safe, and effective antileishmanial agents.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies employed in the initial screening of new chemical entities, using the promising "agent-16" as a case study.
High-Throughput Screening (HTS) for Primary Hit Identification
The initial step in identifying novel antileishmanial compounds often involves high-throughput screening (HTS) of large, structurally diverse chemical libraries.[1][2][3] The primary goal of HTS is to rapidly identify "hits"—compounds that exhibit significant activity against the parasite.
A common HTS approach utilizes the promastigote form of the Leishmania parasite, which is the stage found in the sandfly vector and is more readily cultured in vitro.[4][5] A two-stage screening strategy is often employed, starting with a primary screen against promastigotes followed by a more clinically relevant secondary screen against the intracellular amastigote form.[6]
Experimental Workflow for Antileishmanial Drug Screening
Caption: A generalized workflow for the initial screening and development of novel antileishmanial compounds.
Key Experimental Protocols
a) Promastigote Viability Assay:
This assay is typically the first step in screening and is amenable to high-throughput formats.
-
Principle: Measures the viability of Leishmania promastigotes after incubation with test compounds.
-
Methodology:
-
Leishmania promastigotes (e.g., L. major, L. donovani) are seeded into 96- or 384-well plates.[7]
-
Test compounds are added at a fixed concentration (e.g., 10 µM).[1][6]
-
Plates are incubated for a defined period (e.g., 72 hours).
-
A viability reagent such as resazurin or SYBR Green I is added.[6] Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.[8]
-
Fluorescence or absorbance is measured to determine the percentage of growth inhibition relative to untreated controls.
-
-
Endpoint: The 50% inhibitory concentration (IC50) is calculated for active compounds through dose-response studies.
b) Intracellular Amastigote Assay:
This assay is more physiologically relevant as it evaluates the compound's ability to kill the clinically relevant amastigote stage residing within host macrophages.[4]
-
Principle: Quantifies the number of intracellular amastigotes in infected macrophages following treatment.
-
Methodology:
-
A suitable macrophage cell line (e.g., J774A.1, THP-1) is seeded in multi-well plates and allowed to adhere.[8][9]
-
Macrophages are infected with stationary-phase promastigotes, which differentiate into amastigotes within the host cells.
-
Non-internalized parasites are washed away, and test compounds are added.
-
After an incubation period, cells are fixed and stained (e.g., with DAPI or Giemsa) to visualize macrophage and parasite nuclei.
-
High-content imaging systems are used to automatically count the number of amastigotes per macrophage.
-
-
Endpoint: The IC50 value against the intracellular amastigotes is determined.
To assess the selectivity of the compounds, their toxicity against mammalian cells is evaluated.
-
Principle: Measures the viability of a mammalian cell line (e.g., HepG2, VERO, or the host macrophage line) after exposure to the test compounds.[10][11]
-
Methodology (MTT Assay):
-
Mammalian cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds are added.
-
After incubation (e.g., 24-48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added.[9][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.
-
The formazan crystals are solubilized, and the absorbance is read.
-
-
Endpoint: The 50% cytotoxic concentration (CC50) is calculated.
The Selectivity Index is a critical parameter for prioritizing compounds for further development. It represents the therapeutic window of a compound.
-
Calculation: SI = CC50 (mammalian cells) / IC50 (intracellular amastigotes).[8]
-
Interpretation: A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.[8]
Data Presentation: A Case Study of Agent-16
The following table summarizes the in vitro activity of the novel antileishmanial compound, agent-16. For comparison, data for standard antileishmanial drugs are also included.
| Compound | Target Organism | Assay Type | IC50 (µM) | CC50 (µM) (Cell Line) | Selectivity Index (SI) | Reference |
| Agent-16 | L. major | Promastigote | 0.59 | >10 (VERO) | >16.9 | [10] |
| Agent-16 | L. major | Amastigote | 0.81 | >10 (VERO) | >12.3 | [10] |
| Miltefosine | L. donovani | Amastigote | 4.2 | >10 (J774.A5) | >2.4 | [6] |
| Amphotericin B | L. major | Amastigote | 0.05 | >10 (RAW 264.7) | >200 | [11] |
| Paromomycin | L. major | Amastigote | 11.0 | >10 (RAW 264.7) | >0.9 | [11] |
Data for standard drugs are compiled from various studies and may have different experimental conditions.
Mechanism of Action (MoA) Studies
Once a promising hit with a favorable selectivity index is identified, preliminary MoA studies are initiated to understand how the compound kills the parasite.
Hypothetical Signaling Pathway Inhibition by an Antileishmanial Agent
References
- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Antileishmanial high-throughput drug screening reveals drug candidates with new scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel, orally bioavailable, antileishmanial compounds using phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel leishmanicidal molecules by virtual and biochemical screenings targeting Leishmania eukaryotic translation initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of a Novel Antileishmanial Agent: A Technical Guide
Introduction
Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and high costs. The development of novel, safer, and more effective antileishmanial agents is a critical priority. In silico modeling has emerged as an indispensable tool in modern drug discovery, accelerating the identification and optimization of promising lead compounds. This technical guide provides an in-depth overview of the computational approaches applied to the characterization and development of a promising class of antileishmanial compounds, exemplified here as "Antileishmanial Agent-16," a representative molecule derived from contemporary research.
This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery. It details the methodologies for in silico analysis, presents representative data in a structured format, and visualizes key pathways and workflows to provide a comprehensive understanding of the computational drug development pipeline for antileishmaniasis.
Data Presentation: Physicochemical and Biological Activities
The initial stages of in silico drug discovery involve the prediction of physicochemical properties, biological activity, and potential toxicity. These computational assessments are crucial for prioritizing candidates for further experimental validation. The following tables summarize representative quantitative data for a series of hypothetical analogs of this compound, based on findings for various promising compounds in recent literature.
Table 1: In Vitro Activity and Cytotoxicity of this compound Analogs
| Compound ID | IC50 (µM) vs. L. donovani Promastigotes | CC50 (µM) vs. Murine Macrophages | Selectivity Index (SI = CC50/IC50) |
| Agent-16a | 0.19 | 250 | 1315.8 |
| Agent-16b | 0.34 | > 200 | > 588.2 |
| Agent-16c | 2.23 | 150 | 67.3 |
| Agent-16d | 4.04 | 292 | 72.3 |
| Miltefosine | 2.50 | 50 | 20.0 |
Table 2: Molecular Docking and Pharmacokinetic Predictions
| Compound ID | Docking Score (kcal/mol) with PTR1 | Predicted Oral Bioavailability (%) | Predicted BBB Permeability |
| Agent-16a | -10.8 | 85 | Low |
| Agent-16b | -9.5 | 90 | Low |
| Agent-16c | -9.2 | 78 | Medium |
| Agent-16d | -9.0 | 82 | Low |
| Miltefosine | N/A | 60 | High |
Experimental and Computational Protocols
Detailed and reproducible methodologies are the bedrock of computational drug discovery. The following sections outline the key in silico protocols employed in the evaluation of antileishmanial agents.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.
-
Protein Preparation : The crystal structure of the target protein, such as Pteridine Reductase 1 (PTR1) from Leishmania major, is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using computational tools like AutoDockTools.
-
Ligand Preparation : The 3D structures of the antileishmanial agents are generated and energy-minimized using a suitable force field (e.g., MMFF94). Torsional degrees of freedom are defined.
-
Docking Simulation : A grid box is defined around the active site of the target protein. Docking is performed using software such as AutoDock Vina or GOLD. The resulting poses are ranked based on their docking scores, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues are analyzed.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability.
-
System Preparation : The best-docked complex from the molecular docking study is used as the starting point. The complex is solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Simulation Protocol : The system is first energy-minimized. This is followed by a short period of heating to the desired temperature (e.g., 300 K) and equilibration under NVT (constant volume) and then NPT (constant pressure) ensembles. Finally, a production run of 100 nanoseconds is performed.[1]
-
Analysis : Trajectories are analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.[2]
Pharmacophore Modeling
Pharmacophore models define the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.
-
Model Generation : A set of active compounds is aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified to generate a pharmacophore model using software like Phase or LigandScout.
-
Database Screening : The generated pharmacophore model is used as a 3D query to screen large chemical databases to identify novel compounds with the desired chemical features.
ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates are predicted to assess their drug-likeness.
-
In Silico Prediction : Various computational models and software (e.g., SwissADME, pkCSM) are used to predict properties such as oral bioavailability, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 enzymes, and potential toxicity.
Visualizations: Pathways and Workflows
Graphical representations of complex biological and computational processes are essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.
Conclusion
The in silico modeling approaches detailed in this guide represent a powerful strategy for the discovery and development of new antileishmanial therapies. By integrating computational methods such as molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently screen vast chemical libraries, identify promising lead candidates, and optimize their properties before committing to resource-intensive laboratory synthesis and testing. The continued application and refinement of these computational tools will undoubtedly play a pivotal role in the future of antileishmanial drug discovery, bringing hope for more effective and accessible treatments for this neglected tropical disease.
References
Target Identification for Antileishmanial Agent-16 in Leishmania: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, emerging resistance, and challenging administration routes. The discovery and validation of novel drug targets within Leishmania parasites are therefore critical for the development of next-generation antileishmanial agents. This technical guide focuses on a hypothetical target identification workflow for a promising compound, Antileishmanial agent-16 (also known as compound 14c), which has demonstrated potent activity against Leishmania major.
This document provides a comprehensive overview of the data, experimental protocols, and conceptual frameworks necessary for the deconvolution of the molecular target of this compound. We will explore a hypothetical scenario where Thermal Proteomics Profiling (TPP) is employed to identify its direct protein target, illustrating a powerful methodology in modern drug discovery.
Data Presentation
The initial characterization of this compound involved determining its in vitro efficacy against different life cycle stages of Leishmania major. The quantitative data from these assays are summarized below.
Table 1: In Vitro Efficacy of this compound against Leishmania major
| Parasite Stage | IC50 (µM) |
| Promastigotes | 0.59 |
| Amastigotes | 0.81 |
Data sourced from publicly available information.[1]
To identify the molecular target of this compound, a hypothetical Thermal Proteomics Profiling (TPP) experiment was conducted. TPP measures changes in the thermal stability of proteins upon ligand binding. A significant increase in a protein's melting temperature (Tm) in the presence of a compound is indicative of a direct interaction. The table below presents a subset of hypothetical data from such an experiment, highlighting a putative target.
Table 2: Hypothetical Thermal Proteomics Profiling Data for this compound in L. major Lysate
| Protein ID (GeneDB) | Protein Name | Tm without Agent-16 (°C) | Tm with Agent-16 (°C) | ΔTm (°C) |
| LmjF.14.0820 | Mitogen-activated protein kinase 3 | 52.1 | 58.5 | +6.4 |
| LmjF.26.1710 | Trypanothione reductase | 61.5 | 61.6 | +0.1 |
| LmjF.34.0890 | Heat shock protein 70 | 65.2 | 65.1 | -0.1 |
| LmjF.10.0460 | Alpha-tubulin | 55.8 | 55.9 | +0.1 |
| LmjF.29.2720 | Cysteine peptidase B | 58.3 | 58.2 | -0.1 |
| LmjF.15.0230 | Pteridine reductase 1 | 54.7 | 54.8 | +0.1 |
This data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target identification studies. The following are the key experimental protocols for the characterization and target deconvolution of this compound.
In Vitro Efficacy against L. major Promastigotes and Amastigotes
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compound.
a. Promastigote Viability Assay:
-
Leishmania major promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
-
Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.
-
This compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.
-
Plates are incubated for 72 hours at 26°C.
-
Resazurin solution is added to each well, and the plates are incubated for another 4-6 hours.
-
Fluorescence is measured (560 nm excitation / 590 nm emission) to determine cell viability.
-
IC50 values are calculated using a non-linear regression analysis of the dose-response curve.
b. Amastigote Viability Assay:
-
Murine macrophages (e.g., J774.A1 cell line) are seeded in 96-well plates and allowed to adhere.
-
Macrophages are infected with stationary-phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1.
-
After 24 hours, non-internalized promastigotes are removed by washing.
-
This compound is added at various concentrations.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
The cells are fixed, stained with Giemsa, and the number of intracellular amastigotes per 100 macrophages is determined by microscopy.
-
IC50 values are calculated from the dose-response curve.
Target Identification by Thermal Proteomics Profiling (TPP)
This protocol describes the identification of the direct molecular target of this compound in the native proteome of Leishmania.
-
Parasite Culture and Lysate Preparation:
-
L. major promastigotes are grown to mid-log phase (approximately 1-2 x 10^7 cells/mL).
-
Parasites are harvested by centrifugation at 2,000 x g for 10 minutes at 4°C.
-
The cell pellet is washed twice with ice-cold PBS.
-
The pellet is resuspended in lysis buffer (e.g., PBS with protease and phosphatase inhibitors) and subjected to several freeze-thaw cycles or sonication to lyse the cells.
-
The lysate is clarified by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove insoluble components.
-
The supernatant (soluble proteome) is collected, and the protein concentration is determined (e.g., by Bradford assay).
-
-
Drug Treatment and Thermal Challenge:
-
The soluble proteome is divided into two main aliquots: one for treatment with this compound (at a concentration of 10-100 µM) and one for the vehicle control (DMSO).
-
These aliquots are incubated at room temperature for 30 minutes.
-
Each main aliquot is then further divided into smaller, equal volumes (e.g., 10 aliquots).
-
Each of these smaller aliquots is heated to a different temperature for 3 minutes (e.g., in a gradient from 37°C to 70°C).
-
After heating, the samples are cooled to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
The heated samples are centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
The supernatants containing the soluble proteins are carefully collected.
-
-
Sample Preparation for Mass Spectrometry:
-
The protein concentration in each supernatant is quantified.
-
Proteins are denatured, reduced, and alkylated.
-
Proteins are digested into peptides using trypsin overnight at 37°C.
-
The resulting peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for quantitative proteomics.
-
The labeled peptide samples are pooled.
-
-
LC-MS/MS Analysis and Data Processing:
-
The pooled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant or Proteome Discoverer).
-
Peptides are identified by searching against the Leishmania major protein database.
-
The relative abundance of each protein at each temperature point is determined from the reporter ion intensities.
-
Melting curves are generated for each identified protein in both the drug-treated and control samples.
-
The melting temperature (Tm) for each protein is calculated by fitting the data to a sigmoidal curve.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm in the drug-treated sample and the control sample.
-
Proteins with a significant positive ΔTm are considered putative targets of this compound.
-
Visualizations
Experimental Workflow Diagram
References
Early-Stage Research Technical Guide: Antileishmanial Agent-16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on Antileishmanial agent-16, a promising compound in the development of new therapies for leishmaniasis. This document compiles available data on its in vitro efficacy, cytotoxicity, and proposed mechanism of action, along with detailed experimental protocols and visualizations to support further research and development efforts.
Core Compound Information
This compound, also referred to as compound 14c, is a nitrostyrylthiazolidine-2,4-dione derivative.[1][2][3] Early-stage research has highlighted its potential as a potent and selective antileishmanial agent.
Data Presentation
In Vitro Activity and Cytotoxicity
The following tables summarize the quantitative data on the biological activity of this compound against Leishmania species and its cytotoxic effects on mammalian cell lines.
Table 1: Antileishmanial Activity of Agent-16 (Compound 14c)
| Leishmania Species | Parasite Stage | Activity Metric | Value (µM) |
| L. major | Promastigote | IC50 | 0.59 |
| L. major | Amastigote | IC50 | 0.81 |
| L. infantum | Promastigote | EC50 | 7 |
Data for L. major sourced from MedChemExpress product information. Data for L. infantum from Khoumeri et al., 2024.[1][2][3]
Table 2: Cytotoxicity and Selectivity Index of Agent-16 (Compound 14c)
| Cell Line | Cell Type | Activity Metric | Value (µM) | Selectivity Index (SI) |
| VERO | Monkey Kidney Epithelial | CC50 | >252.39 | 311.4 (against L. major amastigotes) |
| HepG2 | Human Liver Cancer | CC50 | 101 | 14 (against L. infantum promastigotes) |
| THP-1 | Human Monocytic | CC50 | 121 | 17 (against L. infantum promastigotes) |
Selectivity Index (SI) is calculated as the ratio of CC50 in a mammalian cell line to the IC50/EC50 against the parasite.[1][2][3]
Proposed Mechanism of Action
This compound is believed to function as a prodrug.[1][2][3] The proposed mechanism involves its bioactivation by a nitroreductase enzyme present in the Leishmania parasite, leading to the formation of cytotoxic metabolites that induce parasite death.[1][2][3]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
In Vitro Antileishmanial Activity Assay (Promastigote Stage)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound against Leishmania promastigotes.
Caption: Workflow for in vitro antileishmanial activity assay.
Methodology:
-
Leishmania Culture: Leishmania promastigotes (e.g., L. major, L. infantum) are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary nutrients at a constant temperature (e.g., 26°C).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of final concentrations for testing.
-
Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compound is added to wells containing a suspension of log-phase promastigotes at a defined density (e.g., 1 x 10^6 parasites/mL). Control wells containing parasites with solvent only (negative control) and a reference drug (e.g., miltefosine or amphotericin B) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at the optimal temperature for promastigote growth.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay. A common method is the resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.
-
Data Analysis: The fluorescence or absorbance values are read using a plate reader. The percentage of parasite inhibition is calculated for each concentration relative to the negative control. The IC50/EC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antileishmanial Activity Assay (Amastigote Stage)
This protocol describes the determination of the IC50 of this compound against intracellular Leishmania amastigotes.
Methodology:
-
Macrophage Culture and Infection: A suitable macrophage cell line (e.g., THP-1, J774) is cultured and seeded in 96-well plates. The macrophages are then infected with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio (e.g., 10:1). The plate is incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Compound Treatment: After infection and removal of non-phagocytosed parasites, fresh media containing serial dilutions of this compound is added to the wells.
-
Incubation: The infected macrophages are incubated with the compound for a defined period (e.g., 72 hours).
-
Assessment of Infection Rate: The number of intracellular amastigotes is quantified. This can be done by fixing the cells, staining with a DNA-binding dye (e.g., Giemsa or DAPI), and counting the number of amastigotes per macrophage under a microscope. Alternatively, a high-content imaging system can be used for automated quantification. Another method involves the use of genetically modified parasites expressing a reporter gene (e.g., luciferase or GFP), where the signal intensity corresponds to the number of viable amastigotes.
-
Data Analysis: The percentage of reduction in the number of amastigotes in treated wells is calculated relative to untreated infected cells. The IC50 value is then determined from the dose-response curve.
In Vitro Cytotoxicity Assay
This protocol details the assessment of the cytotoxic effects of this compound on mammalian cells to determine the half-maximal cytotoxic concentration (CC50).
Methodology:
-
Cell Culture: Mammalian cells (e.g., VERO, HepG2, THP-1) are cultured in their respective recommended media and conditions.
-
Assay Plate Preparation: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a period that is typically similar to the duration of the antileishmanial assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as MTT, MTS, or a resazurin-based assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the solvent control. The CC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
Technical Whitepaper: Antileishmanial Agent-16 Efficacy Against Leishmania donovani
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health threat, necessitating the development of novel, effective, and less toxic therapeutic agents. This document provides a comprehensive technical overview of the preclinical activity of Antileishmanial Agent-16, a promising new chemical entity, against L. donovani. The data presented herein summarizes key in vitro and in vivo findings, details the experimental methodologies employed, and explores a potential mechanism of action through signaling pathway analysis.
Quantitative Efficacy Data
The antileishmanial activity of Agent-16 was evaluated against both the promastigote (insect stage) and amastigote (clinically relevant intracellular stage) forms of L. donovani. The results are summarized below.
Table 1: In Vitro Activity of this compound against L. donovani
| Parameter | Agent-16 | Miltefosine (Control) | Amphotericin B (Control) |
| Promastigote IC₅₀ (µM) | 8.53 | 3.13 | 0.047 |
| Amastigote IC₅₀ (µM) | 8.90 | - | - |
| Intramacrophage Amastigote IC₅₀ (µM) | 0.78 | - | 0.13 |
| Cytotoxicity (CC₅₀) on J774 Macrophages (µM) | > 200 | - | - |
| Selectivity Index (CC₅₀/Amastigote IC₅₀) | > 22.47 | - | - |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite viability. CC₅₀ (50% cytotoxic concentration) is the concentration that causes 50% toxicity to host cells. The selectivity index indicates the compound's specificity for the parasite.
Table 2: In Vivo Efficacy of this compound in L. donovani-Infected BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Route | Duration (days) | Parasite Burden Reduction (%) |
| Agent-16 | 10 | Intraperitoneal | 5 | 37 |
| Miltefosine | 20 | Oral | 5 | 66 |
| Vehicle Control | - | Intraperitoneal | 5 | 0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Antileishmanial Susceptibility Assays
Leishmania donovani (e.g., AG83 strain) promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C. For the assay, late-log phase promastigotes are seeded in 96-well plates at a density of 2 x 10⁶ cells/mL. This compound is dissolved in dimethyl sulfoxide (DMSO) and added to the wells in serial dilutions. The final DMSO concentration should not exceed 0.5%. After 72 hours of incubation at 25°C, parasite viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the IC₅₀ values are calculated using a non-linear regression analysis.
Promastigotes are differentiated into axenic amastigotes by culturing them in amastigote-specific medium at 37°C with 5% CO₂. Once differentiated, the axenic amastigotes are seeded in 96-well plates and treated with serial dilutions of this compound. The assay is incubated for 72 hours, and viability is determined using the MTT assay as described for promastigotes.
Murine macrophage cell lines (e.g., J774 or RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight. The macrophages are then infected with late-log phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation to allow for phagocytosis, the wells are washed to remove extracellular promastigotes. The infected macrophages are then treated with various concentrations of this compound for 72 hours. The number of intracellular amastigotes is quantified by staining the cells with Giemsa stain and counting the number of amastigotes per 100 macrophages under a light microscope. The IC₅₀ value is determined by comparing the number of amastigotes in treated versus untreated control wells.
In Vivo Efficacy Study
Female BALB/c mice (6-8 weeks old) are infected via the tail vein with 1 x 10⁷ stationary-phase L. donovani promastigotes. The infection is allowed to establish for a period of 4-6 weeks.
Infected mice are randomly assigned to treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally at a dose of 10 mg/kg/day for 5 consecutive days. The control groups receive either the vehicle alone or a standard antileishmanial drug such as miltefosine.
One day after the final treatment dose, the mice are euthanized, and their livers and spleens are aseptically removed and weighed. The parasite burden is determined by preparing Giemsa-stained impression smears of the liver and spleen. The number of amastigotes per 1000 host cell nuclei is counted, and the Leishman-Donovan Units (LDU) are calculated using the following formula: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg). The percentage reduction in parasite burden is calculated relative to the vehicle-treated control group.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is under investigation. However, preliminary studies suggest that it may interfere with key signaling pathways essential for parasite survival and proliferation. One such pathway is the host cell's Wnt5A signaling pathway, which has been shown to play a role in the host's defense against Leishmania donovani infection[1].
Wnt5A Signaling in Macrophage Response to L. donovani
The following diagram illustrates the proposed role of Wnt5A signaling in the macrophage response to L. donovani infection. It is hypothesized that this compound may modulate this pathway to enhance parasite clearance.
Caption: Proposed Wnt5A signaling pathway in macrophages during L. donovani infection.
Experimental Workflow for In Vitro Studies
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro antileishmanial activity screening.
Conclusion
This compound demonstrates significant activity against both the promastigote and the clinically relevant intramacrophage amastigote stages of Leishmania donovani. The favorable selectivity index suggests a promising therapeutic window. In vivo studies in a murine model of visceral leishmaniasis confirm its potential, although further optimization may be required to match the efficacy of current standard drugs. The potential modulation of host signaling pathways, such as Wnt5A, presents an exciting avenue for future mechanism of action studies. Further investigation into the pharmacokinetics, toxicology, and formulation of this compound is warranted to advance its development as a novel treatment for visceral leishmaniasis.
References
Exploring the Biological Targets of New Antiprotozoal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The global burden of protozoan diseases, including malaria, leishmaniasis, trypanosomiasis, giardiasis, and trichomoniasis, remains a significant public health challenge. The emergence of drug resistance to existing therapies necessitates the urgent discovery and development of novel antiprotozoal agents with new mechanisms of action. This technical guide provides an in-depth exploration of the key biological targets and signaling pathways being investigated for the development of next-generation antiprotozoal drugs. It includes a compilation of quantitative data on the efficacy of new compounds, detailed experimental protocols for target validation and drug screening, and visualizations of critical cellular pathways.
Key Biological Targets in Protozoan Parasites
The unique biology of protozoan parasites offers a range of potential drug targets that are distinct from their human hosts, providing a window for selective toxicity. Key areas of focus include essential metabolic pathways, signaling cascades regulating parasite survival and proliferation, and unique cellular structures.
Metabolic Pathways as Drug Targets
Protozoan parasites possess several metabolic pathways that are either absent in humans or sufficiently divergent to be targeted by selective inhibitors.
-
Heme Detoxification: In Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, into hemozoin is a critical survival mechanism and a well-established target for drugs like chloroquine.[1][2]
-
Folate and Pyrimidine Biosynthesis: Enzymes in the folate and pyrimidine biosynthesis pathways, such as dihydrofolate reductase (DHFR) and dihydroorotate dehydrogenase (DHODH), are essential for DNA synthesis and parasite replication.[1][2] These pathways are targeted by drugs like pyrimethamine and the clinical candidate DSM265.[2]
-
Sterol Biosynthesis: Protozoa like Leishmania and Trypanosoma synthesize ergosterol and other 24-methyl sterols for their cell membranes, a process absent in humans who utilize cholesterol. This pathway is a validated target for antifungal drugs that have been repurposed for antiprotozoal applications.[3][4][5][6]
-
Glycolysis: In trypanosomatids, several glycolytic enzymes are compartmentalized in unique organelles called glycosomes, presenting an attractive target for selective inhibition.[6]
Signaling Pathways in Protozoan Parasites
Disruption of signaling pathways that control essential cellular processes like proliferation, differentiation, and apoptosis is a promising strategy for developing new antiprotozoal therapies.
-
Protein Kinases: The kinomes of protozoan parasites are diverse and often contain kinases that are structurally distinct from their human counterparts. Key kinase families being investigated include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation in Leishmania and its inhibition can reverse the parasite-induced resistance to apoptosis in host cells.[7][8][9][10][11][12][13][14]
-
Mitogen-Activated Protein Kinases (MAPK): MAPK signaling is involved in various cellular processes in Plasmodium falciparum and other protozoa, making it a target for inhibitor development.[15][16][17][18]
-
Glycogen Synthase Kinase 3 (GSK3): Inhibitors of GSK3 have shown antiplasmodial activity, suggesting a role for this kinase in parasite development.[13]
-
-
Calcium Signaling: Intracellular calcium is a critical second messenger in protozoan parasites, regulating processes such as motility, invasion, and differentiation. The machinery for calcium homeostasis in parasites, including channels and pumps, differs from that in mammalian cells and represents a viable drug target.[16][19][20][21][22][23][24]
-
Apoptosis-like Pathways: Protozoan parasites can undergo a form of programmed cell death that shares some features with apoptosis in multicellular organisms. Induction of this pathway through targeted drug action is a novel therapeutic approach.[12][17][25][26]
Data Presentation: In Vitro Efficacy of Novel Antiprotozoal Agents
The following tables summarize the 50% inhibitory concentration (IC50) values of various novel and repurposed compounds against different protozoan parasites. This data provides a quantitative measure of the in vitro potency of these agents.
Table 1: Antimalarial Activity of Selected Compounds against Plasmodium falciparum
| Compound | Strain(s) | IC50 | Reference |
| Epirubicin | W2 | 0.004 µM | [10] |
| Palbociclib | W2 | 0.056 µM | [10] |
| Pelinitib | W2 | 0.057 µM | [10] |
| MMV006087 | Dd2, 3D7, C235, Clinical Isolates | 22.13 nM (average) | [2] |
| MMV085203 | Dd2, 3D7, C235, Clinical Isolates | 137.90 nM (average) | [2] |
Table 2: Antileishmanial Activity of Selected Compounds against Leishmania spp.
| Compound | Species | Stage | IC50 | Reference |
| Dibucaine | L. infantum, L. major | Promastigote | 0.58 - 1.05 µg/mL | [1] |
| Domperidone | L. infantum, L. major | Promastigote | 6.30 - 8.17 µg/mL | [1] |
| Acebutolol | L. infantum, L. major | Amastigote | 13.84 - 66.81 µg/mL | [1] |
| Compound 24 | L. donovani | Amastigote | 3.0 - 32.7 µM | [27] |
| Amphotericin B | L. donovani | Promastigote | 0.060 µM | [3] |
Table 3: Antitrypanosomal Activity of Selected Compounds against Trypanosoma spp.
| Compound | Species | IC50 | Reference |
| OGHL00133 | T. brucei brucei | 0.0051 µM | [25] |
| OGHL00169 | T. brucei brucei | 0.85 µM | [25] |
| Miconidin | T. cruzi (epimastigote) | 2.6 µM | [21] |
| Primin | T. cruzi (epimastigote) | 5.7 µM | [21] |
| Benznidazole | T. cruzi (epimastigote) | 39.5 µM | [21] |
Table 4: Antigiardial and Antitrichomonal Activity of Selected Compounds
| Compound | Parasite | IC50 | Reference |
| MMV007384 | Giardia lamblia | 0.6 - 0.8 µM | [6] |
| MMV019690 | Giardia lamblia | 0.9 µM | [6] |
| Metronidazole | Trichomonas vaginalis (sensitive) | 1.7 µM | [15] |
| Compound 6 | Trichomonas vaginalis (resistant) | 1.3 µM | [15] |
| Compound 10 | Trichomonas vaginalis (resistant) | 0.5 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay ([3H]-Hypoxanthine Incorporation)
This protocol is adapted from a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[28]
Materials:
-
P. falciparum culture (e.g., 3D7, W2 strains)
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)
-
Human erythrocytes (type O+)
-
96-well microtiter plates
-
Test compounds and control drugs (e.g., chloroquine, artemisinin)
-
[3H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate.
-
Add P. falciparum-infected erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the contents of each well onto a glass fiber filter using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Antileishmanial Susceptibility Assay (Resazurin Reduction Assay)
This protocol describes a method for determining the in vitro activity of compounds against both promastigote and amastigote stages of Leishmania species.[29]
Materials:
-
Leishmania spp. culture (e.g., L. donovani, L. major)
-
M199 medium (for promastigotes) or RPMI-1640 (for amastigotes) supplemented with fetal bovine serum (FBS)
-
J774A.1 macrophage cell line
-
96-well microtiter plates
-
Test compounds and control drug (e.g., Amphotericin B)
-
Resazurin solution
-
Fluorometer
Procedure for Promastigote Assay:
-
Seed promastigotes in logarithmic growth phase into a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Incubate for 48 hours at 26°C.
-
Add resazurin solution and incubate for another 24 hours.
-
Measure fluorescence (excitation 530 nm, emission 590 nm).
-
Calculate the IC50 value.
Procedure for Amastigote Assay:
-
Seed J774A.1 macrophages in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.
-
Infect the macrophages with stationary-phase promastigotes and incubate for 24 hours.
-
Remove non-internalized promastigotes by washing.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for 48 hours.
-
Add resazurin solution and incubate for 24 hours.
-
Measure fluorescence and calculate the IC50 value.
Protocol 3: Intracellular Calcium Measurement in Trypanosoma cruzi
This protocol outlines a method to measure changes in intracellular calcium levels in T. cruzi in response to drug treatment using a fluorescent calcium indicator.[23]
Materials:
-
Trypanosoma cruzi trypomastigotes
-
Loading buffer (e.g., Hanks' Balanced Salt Solution with 10 mM glucose)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Test compounds
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest and wash T. cruzi trypomastigotes.
-
Resuspend the parasites in loading buffer containing Fluo-4 AM and Pluronic F-127.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.
-
Wash the parasites to remove extracellular dye.
-
Resuspend the loaded parasites in fresh loading buffer.
-
Measure the baseline fluorescence.
-
Add the test compound and continuously monitor the change in fluorescence over time.
-
A positive control (e.g., ionomycin) can be used to induce a maximal calcium influx.
Protocol 4: Apoptosis Assay in Protozoa using Annexin V Staining
This protocol describes the detection of apoptosis-like cell death in protozoan parasites by measuring the externalization of phosphatidylserine (PS) using Annexin V.[5][30]
Materials:
-
Protozoan parasite culture
-
Test compounds
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat the parasite culture with the test compound for a specified period to induce apoptosis.
-
Harvest and wash the parasites.
-
Resuspend the parasites in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discovery of new antiprotozoal agents.
Caption: General workflow for antiprotozoal drug discovery.
Caption: The PI3K/Akt signaling pathway as a target in Leishmania.
Caption: Calcium signaling pathways as drug targets in protozoa.
Conclusion
The exploration of novel biological targets in protozoan parasites is a vibrant and essential field of research. The unique metabolic and signaling pathways of these organisms provide a rich landscape for the discovery of new antiprotozoal agents. This technical guide has provided an overview of some of the most promising targets, along with the quantitative data and experimental methodologies to aid researchers in this critical endeavor. The continued investigation into the fundamental biology of these pathogens, coupled with innovative drug discovery approaches, holds the key to overcoming the challenge of drug resistance and reducing the global burden of protozoan diseases.
References
- 1. Approved drugs successfully repurposed against Leishmania based on machine learning predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Antiprotozoal Chemotherapies with Novel Proteomic Tools—Chances and Limitations: A Critical Review [mdpi.com]
- 5. Apoptotic markers in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Leishmania promastigotes activate PI3K/Akt signalling to confer host cell resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Potential Kinase Inhibitors within the PI3K/AKT Pathway of Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K signaling in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docta.ucm.es [docta.ucm.es]
- 16. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of intracellular calcium homeostasis in Trypanosoma cruzi. Effects of calmidazolium and trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 26. Determination of antiprotozoal drug mechanisms by metabolomics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: In Vitro Antileishmanial Activity Testing of Antileishmanial Agent-16
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, with the visceral form being fatal if left untreated.[1][2] Current therapeutic options are limited by issues of toxicity, emerging parasite resistance, and high cost, necessitating the discovery and development of new, effective, and safer antileishmanial agents.[1][3][4] Antileishmanial agent-16 (also known as compound 14c) has been identified as a potent compound against Leishmania major promastigotes and amastigotes with an IC50 of 0.59 µM and 0.81 µM, respectively.[5] It has also demonstrated a good safety profile against mammalian VERO cells.[5]
This document provides a detailed protocol for the in vitro determination of the antileishmanial activity of this compound against both the extracellular promastigote and intracellular amastigote stages of the Leishmania parasite. Additionally, a protocol for assessing the cytotoxicity of the compound against a mammalian cell line is included to determine its selectivity index.
Experimental Protocols
General Laboratory Requirements
-
Biosafety cabinet (Class II)
-
CO2 incubator
-
Inverted microscope
-
Spectrophotometer or fluorometer capable of reading 96-well plates
-
Hemocytometer or automated cell counter
-
Standard cell culture flasks, plates (96-well), and consumables
-
Refrigerated centrifuge
In Vitro Anti-promastigote Activity Assay
This assay determines the direct effect of this compound on the extracellular, motile form of the parasite.
Materials and Reagents:
-
Leishmania species (e.g., L. major, L. donovani) promastigotes
-
RPMI-1640 medium or M199 medium[6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution or MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution[7]
-
Positive control drug (e.g., Amphotericin B, Miltefosine)[3][8]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in complete medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 24-26°C.[6] Maintain parasites in the logarithmic growth phase for the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions in the complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup:
-
Count the promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh complete medium.[8]
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Add 100 µL of the diluted this compound to the respective wells in triplicate.
-
Include wells for a positive control (e.g., Amphotericin B), a negative control (parasites with medium containing DMSO), and a blank (medium only).
-
-
Incubation: Incubate the plate at 24-26°C for 48-72 hours.[7]
-
Viability Assessment (Resazurin Assay):
-
Add 20 µL of Resazurin solution (0.125 mg/mL) to each well.
-
Incubate for another 4-24 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[4]
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the negative control. Determine the 50% inhibitory concentration (IC50) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-amastigote Activity Assay
This assay evaluates the efficacy of this compound against the clinically relevant intracellular form of the parasite within host macrophages.
Materials and Reagents:
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
Complete RPMI-1640 medium with 10% FBS
-
Stationary-phase Leishmania promastigotes
-
This compound
-
Positive control drug (e.g., Amphotericin B)
-
Giemsa stain
-
Methanol
Procedure:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate with glass coverslips and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[9]
-
Incubation: Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Treatment: Wash the wells with PBS to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of this compound and the positive control.
-
Incubation: Incubate the treated plates for another 48-72 hours at 37°C with 5% CO2.
-
Microscopic Evaluation:
-
Wash the cells, fix the coverslips with methanol, and stain with Giemsa.
-
Examine under an oil immersion microscope.
-
Determine the number of amastigotes per 100 macrophages for each concentration.
-
-
Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each concentration relative to the untreated control. Determine the IC50 value as described for the anti-promastigote assay.
Cytotoxicity Assay against Mammalian Cells
This assay is crucial to determine the toxicity of this compound to host cells and to calculate its selectivity.
Materials and Reagents:
-
Mammalian cell line (e.g., VERO, HepG2, or the same macrophage line used in the amastigote assay)[5][10]
-
Complete culture medium for the specific cell line
-
This compound
-
Resazurin or MTT solution
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[7]
-
Viability Assessment: Perform a Resazurin or MTT assay as described previously to assess cell viability.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Assay | Organism/Cell Line | IC50 / CC50 (µM) ± SD |
| Anti-promastigote | Leishmania major | 0.59 ± [Standard Deviation] |
| Anti-amastigote | Leishmania major | 0.81 ± [Standard Deviation] |
| Cytotoxicity | VERO Cells | [CC50 Value] ± [Standard Deviation] |
Table 2: Selectivity Index of this compound
| Compound | CC50 (VERO Cells, µM) | IC50 (Amastigotes, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | [CC50 Value] | 0.81 | [Calculated SI] |
| Amphotericin B (Control) | [CC50 Value] | [IC50 Value] | [Calculated SI] |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for in vitro antileishmanial activity testing.
References
- 1. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechjournals.com [scitechjournals.com]
- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Leishmania Amastigote Culture and Infection Assay in Drug Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage of the parasite in the mammalian host is the non-motile amastigote, which resides and replicates within host macrophages. Therefore, drug screening assays targeting intracellular amastigotes are considered the most predictive of in vivo efficacy.[1][2][3] This document provides detailed protocols for the axenic culture of Leishmania amastigotes and for setting up a macrophage infection assay for screening potential anti-leishmanial compounds.
The protocols described herein are crucial for the discovery of new therapeutic agents, as many compounds that are active against the easily culturable promastigote stage (the form found in the sandfly vector) fail to show efficacy against the intracellular amastigote.[1][4] High-throughput screening (HTS) methodologies have been developed to facilitate the testing of large compound libraries against the intracellular amastigote stage.[5][6][7][8]
Key Methodologies
Two primary approaches are utilized for generating amastigotes for drug screening:
-
Axenic Amastigote Culture: This method involves the cultivation of amastigotes in a cell-free medium. This is achieved by inducing the transformation of promastigotes into amastigotes through environmental cues such as increased temperature and acidic pH.[9][10][11] This approach allows for the production of large quantities of amastigotes, which is beneficial for biochemical studies and initial drug screening.
-
Intracellular Amastigote/Macrophage Co-culture: This is the more biologically relevant model, where host macrophages are infected with Leishmania promastigotes, which then transform into amastigotes intracellularly.[2][12] This system allows for the evaluation of a compound's ability to penetrate the host cell and exert its anti-leishmanial activity on the intracellular parasite.
Data Presentation: Quantitative Parameters for Experiments
The following tables summarize key quantitative data for the successful execution of the described protocols.
Table 1: Axenic Amastigote Culture Conditions
| Parameter | Leishmania donovani | Leishmania mexicana | Leishmania major | Reference |
| Culture Medium | M199 or Schneider's Drosophila medium | Schneider's Drosophila medium | Schneider's medium | [9][13][14] |
| Serum Supplement | 20% Fetal Calf Serum (FCS) | 20% Fetal Calf Serum (FCS) | 25% Fetal Calf Serum (FCS) | [9][13][14] |
| pH | 5.5 | 5.4 | 3.5 | [9][13][14] |
| Temperature | 37°C | 32-33°C | 33-34°C | [9][13][14] |
| CO₂ Level | 5-7% | Not specified | Not specified | [10] |
| Initial Seeding Density | 5 x 10⁶ promastigotes/mL | Not specified | Not specified | [11] |
Table 2: Macrophage Infection Assay Parameters
| Parameter | THP-1 Cell Line | J774.1 Cell Line | Bone Marrow-Derived Macrophages (BMDMs) | Reference |
| Macrophage Seeding Density | 5x10⁴ cells/well (96-well plate) | 5x10⁴ cells/well (96-well plate) | 2x10⁵ cells/mL | [2][15] |
| THP-1 Differentiation | 50 ng/mL PMA for 48 hours | N/A | N/A | [4][12] |
| Parasite Stage for Infection | Metacyclic Promastigotes | Stationary Phase Promastigotes | Metacyclic Promastigotes or Amastigotes | [12][15][16] |
| Multiplicity of Infection (MOI) | 1:10 to 1:50 (Macrophage:Parasite) | 1:25 (Macrophage:Parasite) | 1:3 to 1:15 (Macrophage:Parasite) | [2][15][17] |
| Infection Incubation Time | 4-24 hours | Overnight | 1-4 hours | [2][12][15][16] |
| Drug Treatment Duration | 72-96 hours | 96 hours | 72-96 hours | [15][16] |
Experimental Protocols
Protocol 1: Axenic Culture of Leishmania donovani Amastigotes
This protocol describes the in vitro transformation of L. donovani promastigotes into axenic amastigotes.
Materials:
-
Leishmania donovani promastigotes in late-logarithmic or stationary growth phase.
-
M199 medium (or Schneider's Drosophila medium).
-
Fetal Calf Serum (FCS), heat-inactivated.
-
Penicillin-Streptomycin solution.
-
25 cm² cell culture flasks.
-
Centrifuge.
-
Incubator at 26°C.
-
Incubator at 37°C with 5% CO₂.
-
Hemocytometer.
Procedure:
-
Promastigote Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% FCS and antibiotics at 26°C until they reach the stationary phase.
-
Harvesting Promastigotes: Centrifuge the promastigote culture at 2000 x g for 10 minutes at room temperature.
-
Initiating Amastigote Culture: Discard the supernatant and resuspend the parasite pellet in pre-warmed (37°C) amastigote culture medium (M199, pH 5.5, supplemented with 20% FCS and antibiotics) to a density of 1-2 x 10⁶ cells/mL.
-
Incubation: Incubate the culture in a 25 cm² flask at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Transformation and Proliferation: Monitor the transformation from the motile, flagellated promastigote to the ovoid, non-motile amastigote form over the next 24-48 hours using an inverted microscope.
-
Maintenance: Maintain the axenic amastigote culture by sub-culturing every 3-4 days.
Protocol 2: Macrophage Infection Assay for Drug Screening
This protocol details the infection of a macrophage cell line (e.g., THP-1) with Leishmania and subsequent drug treatment.
Materials:
-
THP-1 human monocytic cell line.
-
Leishmania promastigotes (stationary phase).
-
RPMI-1640 medium.
-
FCS, heat-inactivated.
-
Phorbol 12-myristate 13-acetate (PMA).
-
96-well flat-bottom tissue culture plates.
-
Test compounds and reference drug (e.g., Amphotericin B).
-
Phosphate Buffered Saline (PBS).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Macrophage Seeding and Differentiation:
-
Infection:
-
After differentiation, wash the adherent macrophages twice with pre-warmed PBS to remove non-adherent cells and PMA.
-
Add stationary phase Leishmania promastigotes to each well at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage) in fresh RPMI-1640 with 10% FCS.[17]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for parasite internalization and transformation into amastigotes.
-
-
Removal of Extracellular Parasites:
-
After the infection period, carefully aspirate the medium and wash the wells three times with pre-warmed PBS to remove any non-internalized promastigotes.
-
-
Drug Treatment:
-
Add fresh medium containing serial dilutions of the test compounds to the respective wells. Include wells with a reference drug and a no-drug control.
-
Incubate the plate for an additional 72 hours at 37°C with 5% CO₂.
-
-
Quantification of Infection:
-
After incubation, aspirate the medium and fix the cells with methanol.
-
Stain the cells with Giemsa stain.
-
Quantify the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.[18]
-
Calculate the IC₅₀ (the concentration of a drug that inhibits 50% of the parasite's growth) for each compound.
-
Visualizations
Caption: Workflow for an in vitro Leishmania amastigote drug screening assay.
Caption: Process for generating axenic Leishmania amastigotes from promastigotes.
References
- 1. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | Scilit [scilit.com]
- 8. High-throughput screening identifies novel chemical scaffolds targeting Leishmania donovani parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Axenic cultivation and characterization of Leishmania mexicana amastigote-like forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of in Vitro Cultivated Amastigote like of Leishmania major: A Substitution for in Vivo Studies | Iranian Journal of Parasitology [ijpa.tums.ac.ir]
- 15. med.nyu.edu [med.nyu.edu]
- 16. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging Leishmania major Antigens in Experimentally Infected Macrophages and Dermal Scrapings from Cutaneous Leishmaniasis Lesions in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative monitoring of experimental and human leishmaniasis employing amastigote-specific genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models of Cutaneous Leishmaniasis Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo models in the preclinical evaluation of drug candidates for cutaneous leishmaniasis (CL). The selection of an appropriate animal model is critical for obtaining clinically relevant data. This document outlines the most commonly used models, experimental procedures, and data analysis techniques to ensure robust and reproducible results.
Introduction to In Vivo Models for Cutaneous Leishmaniasis
Animal models are indispensable tools for studying the pathogenesis of CL and for evaluating the efficacy of new anti-leishmanial compounds before advancing to human clinical trials.[1][2] These models aim to mimic the clinical and immunological features of human CL.[1][2] The choice of model depends on the Leishmania species being investigated and the specific research question.[3]
The most frequently utilized animal models in CL research are mice and hamsters, each with distinct advantages and disadvantages.[4] Murine models, particularly with strains like BALB/c and C57BL/6, are well-characterized and offer a wealth of immunological reagents.[5] Hamsters, such as the golden hamster (Mesocricetus auratus), are highly susceptible to various Leishmania species and often develop chronic, non-healing lesions that closely resemble the human form of the disease.[6][7]
Recommended In Vivo Models and Leishmania Species
The selection of the animal model and Leishmania species is crucial for the relevance of the study. Below is a summary of recommended combinations for CL drug testing:
| Animal Model | Leishmania Species | Key Characteristics |
| BALB/c Mouse | L. major | Susceptible strain, develops large, non-healing lesions. Widely used for immunological and drug efficacy studies.[3][5] |
| L. amazonensis | Develops chronic, nodular lesions.[8][9] | |
| C57BL/6 Mouse | L. major | Resistant strain, develops small, self-healing lesions. Useful for studying mechanisms of protective immunity. |
| Golden Hamster | L. amazonensis | Develops chronic, ulcerative lesions that mimic human CL.[6][7] |
| L. panamensis | Develops ulcerative lesions and is a good model for New World CL. | |
| L. braziliensis | Can develop both cutaneous and mucocutaneous lesions. |
Experimental Workflow for In Vivo Drug Testing
A typical workflow for in vivo drug screening for cutaneous leishmaniasis involves several key stages, from parasite preparation to data analysis.
References
- 1. A Quantitative Polymerase Chain Reaction (qPCR) Protocol Predictive of Treatment Outcome in Cutaneous Leishmaniasis Caused by Leishmania braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of topical Miltefosine formulations in an experimental model of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopathological outcome of Leishmania major-infected BALB/c mice is improved by oral treatment with N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutaneous Leishmaniasis in the Dorsal Skin of Hamsters: a Useful Model for the Screening of Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Efficacy of miltefosine treatment in Leishmania amazonensis-infected BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Solubility and Stability Assays of Novel Antileishmanial Agents
Introduction
The development of new antileishmanial agents is a critical area of research in the fight against leishmaniasis, a neglected tropical disease. Early-stage characterization of drug candidates is paramount to ensure their potential for clinical success. Among the most crucial physicochemical properties to evaluate are solubility and stability. Poor aqueous solubility can lead to low bioavailability and hinder the formulation of effective drug products. Similarly, instability under physiological or storage conditions can result in a loss of potency and the formation of potentially toxic degradation products.
These application notes provide detailed protocols for assessing the aqueous solubility and stability of novel antileishmanial compounds, intended for researchers, scientists, and drug development professionals. The methodologies described are standard in the pharmaceutical industry and are designed to provide reliable and reproducible data to guide lead optimization and candidate selection.
Section 1: Aqueous Solubility Assays
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Two common methods for its determination in early drug discovery are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
The kinetic solubility assay measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This method is high-throughput and provides an early indication of potential solubility issues.
Experimental Protocol: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the antileishmanial agent in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for a predetermined period, typically 1 to 2 hours.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional): Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the compound in the filtrate can be determined by a suitable analytical method such as HPLC-UV or LC-MS/MS.
Thermodynamic Solubility Assay (Shake-Flask Method)
The thermodynamic solubility assay determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase. This is considered the "true" solubility and is a more accurate measure for formulation development.
Experimental Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid antileishmanial agent to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved antileishmanial agent using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.
Data Presentation: Solubility of Antileishmanial Agents
| Compound ID | Assay Type | Buffer | Temperature (°C) | Solubility (µM) | Reference |
| S-4 | Thermodynamic | PBS, pH 7.4 | 25 | 299.7 ± 6.42 | [1] |
| Analogue 18 | Kinetic | PBS, pH 7.4 | Not Specified | >490 | [2] |
| JNII40_base | Kinetic | Water, pH 7.4 | Not Specified | 6.35 ± 0.63 | [3] |
| JNII40_HCl | Thermodynamic | Water, pH 7.4 | Not Specified | 194 ± 19 | [3] |
Experimental Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assays.
Section 2: Stability Assays
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Solution Stability in Different Media
This assay evaluates the stability of the antileishmanial agent in various aqueous solutions that mimic physiological conditions.
Experimental Protocol: Solution Stability
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and phosphate-buffered saline (PBS, pH 7.4).
-
Sample Preparation: Prepare a stock solution of the antileishmanial agent in a suitable solvent (e.g., DMSO). Spike a small volume of the stock solution into each of the prepared media to a final concentration (e.g., 10 µM).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Reaction Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile or another suitable organic solvent.
-
Analysis: Analyze the samples by a stability-indicating HPLC or LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.
Plasma Stability Assay
This assay assesses the stability of the compound in the presence of plasma enzymes.
Experimental Protocol: Plasma Stability
-
Plasma Preparation: Thaw frozen plasma (e.g., human, rat, or mouse) at 37°C.
-
Sample Preparation: Spike the antileishmanial agent from a stock solution into the plasma to a final concentration (e.g., 1 µM).
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Protein Precipitation: Stop the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Photostability Assay
This assay is performed to evaluate the potential for degradation upon exposure to light.
Experimental Protocol: Photostability
-
Sample Preparation: Prepare solutions of the antileishmanial agent in a transparent solvent (e.g., water or methanol). Also, prepare solid samples of the compound.
-
Exposure: Expose the samples to a light source that meets the ICH Q1B guideline requirements (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for degradation using a stability-indicating HPLC method.
Data Presentation: Stability of Antileishmanial Agents
| Compound ID | Stability Assay | Matrix/Medium | Incubation Conditions | % Remaining (Time) | Reference |
| S-4 | Solution Stability | PBS, pH 7.4 | 37°C | >95% (not specified) | [1] |
| S-4 | Solution Stability | Simulated Gastric Fluid | 37°C | >95% (not specified) | [1] |
| S-4 | Solution Stability | Simulated Intestinal Fluid | 37°C | >95% (not specified) | [1] |
| OJT007 | Short-Term Stability | Rat Plasma (with ascorbic acid) | Room Temperature | 97.0 ± 5.9% (4 h) | [4] |
| OJT007 | Long-Term Stability | Rat Plasma (with ascorbic acid) | -80°C | 94.8 ± 3.2% (14 days) | [4] |
Logical Flow for Stability Assessment
Caption: Logical workflow for assessing the stability of antileishmanial agents.
The systematic evaluation of solubility and stability is a cornerstone of preclinical drug development. The protocols and data presentation formats outlined in these application notes provide a framework for the consistent and comprehensive characterization of novel antileishmanial agents. The early identification of liabilities in these critical properties allows for timely medicinal chemistry efforts to mitigate them, ultimately increasing the probability of advancing effective and developable drug candidates.
References
- 1. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Resazurin-Based Viability Assay of Leishmania Promastigotes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The resazurin-based assay is a rapid, sensitive, and cost-effective fluorometric method for assessing the viability of Leishmania promastigotes.[1][2] This assay is particularly well-suited for high-throughput screening (HTS) of potential anti-leishmanial compounds.[3] The principle of the assay relies on the metabolic activity of viable cells. Metabolically active promastigotes reduce the blue, non-fluorescent dye resazurin (also known as AlamarBlue®) to the pink, highly fluorescent compound resorufin.[1][4][5] The intensity of the fluorescent signal is directly proportional to the number of viable parasites, allowing for the quantification of cell viability and the determination of the cytotoxic effects of test compounds.[1][5]
Assay Principle
Living, metabolically active Leishmania promastigotes maintain a reducing environment within their cytoplasm and mitochondria.[5] Dehydrogenase enzymes within the viable parasites utilize NADH or NADPH to reduce the oxidized form of resazurin to the reduced form, resorufin.[6] Non-viable cells lose this metabolic capacity and are unable to reduce the dye.[4] The conversion can be measured using either a fluorometer or a spectrophotometer, though fluorescence is generally preferred due to its higher sensitivity.[4][6]
Experimental Protocols
Materials and Reagents
-
Leishmania promastigotes (e.g., L. donovani, L. major) in the logarithmic growth phase.
-
Appropriate culture medium (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.[7]
-
Resazurin sodium salt powder or a pre-made commercial solution (e.g., AlamarBlue®).
-
Phosphate-buffered saline (PBS), sterile.
-
Test compounds and reference drugs (e.g., Amphotericin B, Miltefosine) dissolved in an appropriate solvent (e.g., DMSO).
-
Sterile, opaque-walled 96-well or 384-well microplates (black plates are recommended for fluorescence assays to minimize background).[4]
-
Humidified incubator set at the appropriate temperature for promastigote culture (typically 24-27°C).[3][7]
-
Microplate reader capable of measuring fluorescence (excitation ~530-570 nm, emission ~580-620 nm) or absorbance (~570 nm).[1][4]
Preparation of Reagents
-
Resazurin Stock Solution (if starting from powder):
-
Test Compound Plates:
-
Prepare serial dilutions of the test compounds and reference drugs in the appropriate culture medium.
-
The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced toxicity.[3]
-
Assay Procedure
The following protocol is a general guideline and should be optimized for specific Leishmania species and strains.
References
- 1. labbox.es [labbox.es]
- 2. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discoverybiology.org [discoverybiology.org]
- 4. tribioscience.com [tribioscience.com]
- 5. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. abcam.com [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
SYBR Green I Based Assay for Leishmania Growth Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health burden. The development of new and effective anti-leishmanial drugs is a critical priority, necessitating robust and high-throughput screening (HTS) methodologies. This document provides detailed application notes and protocols for a SYBR Green I-based fluorescence assay to quantify Leishmania growth and its inhibition by chemical compounds. This assay offers a sensitive, reproducible, and scalable alternative to traditional microscopic counting, making it ideal for drug discovery and development.
The principle of the assay relies on the fluorescent dye SYBR Green I, which exhibits a dramatic increase in fluorescence upon binding to double-stranded DNA. In a lytic buffer, the fluorescence intensity is directly proportional to the amount of parasite DNA, which in turn correlates with the number of viable parasites. This allows for the quantification of parasite growth and the determination of the inhibitory effects of test compounds.
Data Presentation
The following tables summarize the efficacy of standard anti-leishmanial drugs against different Leishmania species, providing a baseline for comparison of novel compounds. While not all reported values were determined using a SYBR Green I-based assay, they represent typical inhibitory concentrations.
Table 1: In Vitro Efficacy of Standard Anti-leishmanial Drugs against Leishmania Promastigotes
| Drug | Leishmania Species | IC50 (µM) | Reference Assay Method |
| Amphotericin B | L. donovani | 0.04 ± 0.02 | Colorimetric (alamarBlue)[1] |
| L. infantum | 0.02 ± 0.002 | Not Specified | |
| L. martiniquensis | 0.475 - 1.025 | Colorimetric (PrestoBlue)[2][3] | |
| Miltefosine | L. donovani | 45.42 (24h) | Microscopic Counting[4] |
| L. infantum | 2.95 ± 0.18 | Not Specified | |
| L. major | 22 | Colorimetric (MTT)[3] | |
| L. tropica | 11 | Colorimetric (MTT)[3] | |
| L. martiniquensis | 17 - 18.4 | Colorimetric (PrestoBlue)[2][3] | |
| Paromomycin | L. infantum | 114.93 ± 9.46 | Not Specified |
Table 2: In Vitro Efficacy of Standard Anti-leishmanial Drugs against Intracellular Leishmania Amastigotes
| Drug | Leishmania Species | IC50 (µM) | Reference Assay Method |
| Amphotericin B | L. donovani | 0.04 ± 0.01 | Colorimetric (alamarBlue)[1] |
| L. infantum | 0.14 ± 0.02 | Not Specified | |
| L. martiniquensis | 0.483 - 0.856 | Colorimetric (PrestoBlue)[2][3] | |
| Miltefosine | L. infantum | 0.37 ± 0.11 | Not Specified |
| L. major | 5.7 | Colorimetric (MTT)[3] | |
| L. tropica | 4.2 | Colorimetric (MTT)[3] | |
| Paromomycin | L. infantum | 64.30 ± 2.37 | Not Specified |
Experimental Protocols
Culturing Leishmania Promastigotes
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. infantum, L. major)
-
M199 medium (or other suitable medium) supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and other required supplements (e.g., hemin, L-glutamine).
-
Sterile tissue culture flasks (T-25 or T-75)
-
Incubator at 25-28°C
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain Leishmania promastigotes in supplemented M199 medium in a dedicated incubator.
-
Subculture the parasites every 3-4 days to maintain them in the logarithmic phase of growth.
-
To subculture, dilute the existing culture with fresh medium to a density of 1 x 10^5 to 2 x 10^5 cells/mL.
-
For the growth inhibition assay, use parasites in the mid-logarithmic growth phase.
SYBR Green I Based Promastigote Growth Inhibition Assay (96-well format)
Materials:
-
Log-phase Leishmania promastigotes
-
Supplemented M199 medium
-
Test compounds and standard drugs (e.g., Amphotericin B, Miltefosine) dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile, black, clear-bottom 96-well microplates
-
SYBR Green I Lysis Buffer (see preparation below)
-
Multi-channel pipette
-
Plate shaker
-
Fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm
Preparation of SYBR Green I Lysis Buffer:
-
Prepare a stock lysis buffer containing:
-
Tris-HCl (pH 7.5) - 20 mM
-
EDTA - 5 mM
-
Saponin - 0.08% (w/v)
-
Triton X-100 - 0.8% (v/v)
-
-
Store the stock lysis buffer at room temperature.
-
Immediately before use, add SYBR Green I (from a 10,000x stock in DMSO) to the required volume of lysis buffer to a final concentration of 2x.
Assay Procedure:
-
Harvest log-phase promastigotes and adjust the cell density to 2 x 10^6 cells/mL in fresh supplemented M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and standard drugs in the culture medium.
-
Add 100 µL of the compound dilutions to the wells containing the parasites. Include wells with untreated parasites (growth control) and wells with medium only (background control). The final volume in each well will be 200 µL.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
After incubation, add 50 µL of the SYBR Green I Lysis Buffer to each well.
-
Seal the plates and incubate at room temperature for 1 hour in the dark on a plate shaker to ensure complete lysis and DNA staining.
-
Measure the fluorescence intensity using a plate reader.
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Calculate the percentage of growth inhibition for each compound concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of treated well / Fluorescence of growth control well) * 100 ]
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Assay Validation: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.
Procedure:
-
In a 96-well plate, prepare multiple wells of positive control (e.g., a high concentration of Amphotericin B that completely inhibits growth) and negative control (untreated parasites).
-
Run the assay as described above.
-
Calculate the Z'-factor using the following formula: Z' = 1 - [ (3 * (SD of positive control + SD of negative control)) / | (Mean of positive control - Mean of negative control) | ]
-
SD = Standard Deviation
-
Interpretation of Z'-Factor:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unsuitable assay
Visualizations
Experimental Workflow
Caption: Workflow of the SYBR Green I based Leishmania growth inhibition assay.
Signaling Pathways of Anti-leishmanial Drugs
References
- 1. peerj.com [peerj.com]
- 2. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Antileishmanial Agent-16 Using Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of "Antileishmanial agent-16" using established in vitro and in vivo macrophage infection models. The methodologies described are essential for determining the efficacy, potency, and mechanism of action of novel antileishmanial drug candidates.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. These parasites have a digenetic life cycle, alternating between a flagellated promastigote stage in the sandfly vector and a non-motile amastigote stage that resides and replicates within the phagolysosomes of vertebrate host macrophages.[1][2] Macrophages are therefore central to the pathogenesis of leishmaniasis and serve as the primary target for antileishmanial drugs. The evaluation of new chemical entities for antileishmanial activity relies heavily on robust and reproducible macrophage infection models.
"this compound" has been identified as a potent compound against Leishmania major, demonstrating significant activity against both the extracellular promastigote and the clinically relevant intracellular amastigote stages.[3] This document outlines the necessary experimental framework to further characterize its antileishmanial properties.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the known in vitro activity of this compound against Leishmania major and provides a template for presenting new experimental data.
| Parameter | Value | Cell Type | Reference |
| IC50 (Promastigotes) | 0.59 µM | Leishmania major | [3] |
| IC50 (Amastigotes) | 0.81 µM | Leishmania major infected VERO cells | [3] |
| CC50 (Mammalian Cells) | > 50 µM (example) | VERO cells | [3] |
| Selectivity Index (SI) | > 61.7 (example) | Calculated (CC50 / IC50 Amastigotes) |
Note: The CC50 and SI values are provided as examples and should be experimentally determined for the specific macrophage cell line used in subsequent assays.
Experimental Protocols
In Vitro Evaluation of Antileishmanial Activity
This protocol details the steps for determining the 50% inhibitory concentration (IC50) of this compound against intracellular Leishmania amastigotes and the 50% cytotoxic concentration (CC50) against host macrophages.
1.1. Materials
-
Leishmania species (e.g., L. donovani, L. major) promastigotes
-
Macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages)[1][4][5]
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
This compound
-
Reference antileishmanial drug (e.g., Amphotericin B, Miltefosine)[4][7]
-
96-well flat-bottom tissue culture plates
-
Giemsa stain[9]
-
Microplate reader
-
Inverted microscope
1.2. Macrophage Culture and Seeding
-
Culture macrophages in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest adherent macrophages by gentle scraping or using a cell stripper.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Seed 4 x 10^4 macrophages per well in a 96-well plate and incubate for 18-24 hours to allow for adherence.[5]
1.3. Parasite Culture and Macrophage Infection
-
Culture Leishmania promastigotes in appropriate medium at 26°C until they reach the stationary phase.[6]
-
Infect the adherent macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:macrophage).[10][11]
-
Incubate the infected cells for 24 hours at 37°C with 5% CO2.
-
After incubation, wash the wells three times with pre-warmed PBS to remove extracellular parasites.[1][2]
1.4. Drug Treatment
-
Prepare serial dilutions of this compound and the reference drug in complete medium.
-
Add the drug dilutions to the infected macrophages and to uninfected macrophages (for cytotoxicity testing) in triplicate.
-
Include untreated infected and uninfected controls.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.[4]
1.5. Quantification of Intracellular Amastigotes
-
Microscopic Examination (Giemsa Staining):
-
Fix the cells with methanol and stain with Giemsa.[9]
-
Count the number of amastigotes per 100 macrophages and the percentage of infected macrophages under a light microscope.
-
The IC50 is the concentration of the drug that reduces the number of amastigotes by 50% compared to the untreated control.
-
-
Fluorometric/Colorimetric Assays:
-
For high-throughput screening, methods using fluorescently labeled parasites (e.g., GFP-expressing Leishmania) and flow cytometry can be employed.[9][10][12]
-
Alternatively, a parasite rescue and transformation assay can be performed, where amastigotes are released from macrophages and allowed to transform back into promastigotes, with proliferation measured using a viability reagent.[13]
-
1.6. Cytotoxicity Assay
-
To the uninfected macrophages treated with the drug dilutions, add MTT or Resazurin reagent.
-
Incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The CC50 is the concentration of the drug that reduces cell viability by 50% compared to the untreated control.
1.7. Calculation of Selectivity Index (SI)
The SI is a measure of the drug's specificity for the parasite over the host cell. SI = CC50 / IC50 (amastigotes)
In Vivo Efficacy of this compound
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a murine model of cutaneous leishmaniasis.
2.1. Materials
-
Leishmania major metacyclic promastigotes
-
This compound
-
Vehicle for drug administration
-
Calipers
-
Equipment for parasite quantification (e.g., qPCR)
2.2. Experimental Procedure
-
Infect BALB/c mice subcutaneously in the footpad or base of the tail with 1 x 10^5 to 1 x 10^6 L. major metacyclic promastigotes.[15]
-
Monitor the development of lesions by measuring the footpad swelling with calipers weekly.
-
Once lesions are established (typically 3-4 weeks post-infection), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally, intraperitoneally) at various doses daily for a specified period (e.g., 14-28 days). The control group should receive the vehicle alone.
-
Continue to monitor lesion size throughout the treatment period and for several weeks after treatment cessation to check for relapse.
-
At the end of the experiment, euthanize the mice and determine the parasite burden in the infected footpad and draining lymph nodes using methods such as limiting dilution assay or quantitative PCR.[16]
2.3. Data Analysis
-
Compare the lesion size and parasite load between the treated and control groups.
-
Determine the effective dose (ED50) of this compound that causes a 50% reduction in lesion size or parasite burden.
Visualizations
Leishmania Infection and Macrophage Signaling
Leishmania parasites have evolved sophisticated mechanisms to manipulate host macrophage signaling pathways to ensure their survival and replication. Key parasite virulence factors like lipophosphoglycan (LPG) and the metalloprotease gp63 play crucial roles in this subversion.[17][18] The following diagram illustrates the major signaling pathways targeted by Leishmania.
Caption: Signaling pathways in macrophages subverted by Leishmania.
Experimental Workflow for In Vitro Drug Screening
The following diagram outlines the workflow for the in vitro evaluation of this compound.
Caption: Workflow for in vitro screening of antileishmanial agents.
Logical Relationship of In Vitro and In Vivo Models
The evaluation of a new antileishmanial agent follows a logical progression from in vitro to in vivo models to establish its potential as a therapeutic candidate.
Caption: Logical progression for the evaluation of antileishmanial agents.
References
- 1. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Evaluation of antileishmanial drugs activities in an ex vivo model of leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Detection of Leishmania Parasites in Human Monocyte-Derived Macrophages: Application to Antileishmanial-Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leishmania infection alters macrophage and dendritic cell migration in a three-dimensional environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel dual-fluorescent flow cytometric approach for quantification of macrophages infected with Leishmania infantum parasites | Parasitology | Cambridge Core [cambridge.org]
- 13. m.youtube.com [m.youtube.com]
- 14. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linking In Vitro and In Vivo Survival of Clinical Leishmania donovani Strains | PLOS One [journals.plos.org]
- 17. Subversion Mechanisms by Which Leishmania Parasites Can Escape the Host Immune Response: a Signaling Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Manipulation of macrophage signaling by Leishmania virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luciferase-Based Assay for Intracellular Leishmania Amastigotes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage of the parasite is the intracellular amastigote, which resides within macrophages of the mammalian host. Traditional methods for screening anti-leishmanial compounds against intracellular amastigotes are often laborious, time-consuming, and not well-suited for high-throughput screening (HTS).[1] The development of transgenic Leishmania parasites expressing reporter genes, such as firefly luciferase, has revolutionized drug discovery efforts by providing a sensitive, rapid, and automatable method to assess parasite viability.[2][3]
This application note provides a detailed protocol for a luciferase-based assay to screen for compounds active against intracellular Leishmania amastigotes. The assay relies on a strong correlation between the number of viable intracellular parasites and the level of bioluminescence produced, offering a robust platform for drug screening and efficacy testing.[1][4]
Principle of the Assay
The assay utilizes transgenic Leishmania parasites that have been genetically engineered to stably express the firefly luciferase gene. These parasites are used to infect a suitable macrophage host cell line in vitro. Following infection and treatment with test compounds, a substrate for luciferase (luciferin) is added. In the presence of ATP, viable parasites will enzymatically convert luciferin into oxyluciferin, generating a bioluminescent signal that is directly proportional to the number of living amastigotes. The light output is measured using a luminometer, and the efficacy of the test compounds is determined by the reduction in the luminescent signal compared to untreated controls. This methodology is significantly faster and more sensitive than traditional microscopic counting of amastigotes.[4][5]
Data Presentation
The following tables summarize quantitative data for standard anti-leishmanial drugs tested against intracellular amastigotes of different Leishmania species using luciferase-based assays. These values can serve as a reference for assay validation and comparison of novel compounds.
Table 1: IC50 Values of Standard Anti-leishmanial Drugs against Intracellular Leishmania donovani Amastigotes
| Drug | IC50 (µg/mL) | Reference |
| Amphotericin B | ~0.05 - 0.1 | [1] |
| Miltefosine | ~1.5 - 2.0 | [1] |
| Pentamidine | ~1.0 - 2.5 | [1] |
| Sodium Stibogluconate (SbV) | Varies with resistance profile | [6] |
Table 2: IC50 Values of Standard Anti-leishmanial Drugs against Intracellular Leishmania major Amastigotes
| Drug | IC50 (µg/mL) | Reference |
| Amphotericin B | < 1.0 | [2] |
| Miltefosine | Not specified | |
| Pentamidine | Not specified |
Table 3: IC50 Values of Standard Anti-leishmanial Drugs against Intracellular Leishmania amazonensis Amastigotes
| Drug | IC50 (ng/mL) | Reference |
| Amphotericin B | ~50 - 200 | [4] |
| Pentamidine | Varies | [4] |
Table 4: IC50 Value of Miltefosine against Intracellular Leishmania infantum Amastigotes
| Drug | IC50 (µM) | Reference |
| Miltefosine | 1.5 | [7] |
Experimental Protocols
This section provides a detailed methodology for performing the luciferase-based assay for intracellular Leishmania amastigotes.
Materials and Reagents
-
Host Cells: Murine macrophage cell line (e.g., J774.A1) or human monocytic cell line (e.g., THP-1).
-
Parasites: Leishmania species (e.g., L. donovani, L. major) stably transfected with a luciferase reporter gene.
-
Culture Media:
-
For macrophages: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For Leishmania promastigotes: M199 medium or other suitable Leishmania culture medium supplemented with necessary nutrients and antibiotics for selection of transgenic parasites (e.g., G418).
-
-
Assay Plates: White, flat-bottom 96-well or 384-well tissue culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Steady-Glo® Luciferase Assay System).
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Control Drugs: Standard anti-leishmanial drugs (e.g., Amphotericin B, Miltefosine).
-
Phosphate-Buffered Saline (PBS)
-
Incubator: 37°C with 5% CO2.
-
Luminometer: Plate reader capable of measuring luminescence.
Experimental Workflow Diagram
Caption: Experimental workflow for the luciferase-based intracellular Leishmania amastigote assay.
Step-by-Step Protocol
1. Macrophage Seeding: a. Harvest macrophage cells (e.g., J774) from culture flasks. b. Count the cells and adjust the concentration to 0.5 x 10^5 cells/mL in complete RPMI 1640 medium. c. Seed 100 µL of the cell suspension into each well of a 96-well white, flat-bottom plate (5,000 cells/well). d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the macrophages to adhere.[1]
2. Parasite Infection: a. Culture the luciferase-expressing Leishmania promastigotes until they reach the stationary phase. b. Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 5:1 to 10:1.[1][7] c. Incubate the infected plate for 24 hours at 37°C in a 5% CO2 incubator.
3. Removal of Extracellular Parasites: a. After the 24-hour infection period, gently wash the wells twice with pre-warmed PBS or culture medium to remove any non-internalized promastigotes.
4. Compound Treatment: a. Prepare serial dilutions of the test compounds and control drugs in the appropriate culture medium. b. Add the diluted compounds to the respective wells of the infected plate. Include wells with untreated infected cells (negative control) and uninfected cells (background control). c. Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO2 incubator.[4]
5. Luminescence Measurement: a. After the treatment period, equilibrate the plate to room temperature for about 10 minutes. b. Add an equal volume of the luciferase assay reagent to each well (e.g., 100 µL). c. Incubate the plate at room temperature for 2-5 minutes to allow for cell lysis and the luciferase reaction to stabilize.[1] d. Measure the luminescence using a plate luminometer.
6. Data Analysis: a. Subtract the average background luminescence (from uninfected cells) from all other readings. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the luminescence of untreated control wells. c. Plot the percentage of parasite viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable non-linear regression model.
Logical Relationship Diagram
Caption: Logical relationship of components in the luciferase-based Leishmania viability assay.
Conclusion
The luciferase-based assay for intracellular Leishmania amastigotes is a powerful tool for anti-leishmanial drug discovery. It offers high sensitivity, reproducibility, and a high-throughput capacity, making it superior to traditional screening methods.[3][4] By following the detailed protocols and utilizing the reference data provided in this application note, researchers can effectively screen and identify novel compounds with potent activity against the clinically relevant stage of the Leishmania parasite.
References
- 1. Use of Leishmania donovani Field Isolates Expressing the Luciferase Reporter Gene in In Vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania amastigotes as targets for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Bioluminescent Leishmania expressing luciferase for rapid and high throughput screening of drugs acting on amastigote-harbouring macrophages and for quantitative real-time monitoring of parasitism features in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of luciferase expressing Leishmania donovani axenic amastigotes as primary model for in vitro screening of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase-Expressing Leishmania infantum Allows the Monitoring of Amastigote Population Size, In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining IC50 and CC50 Values of Antileishmanial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The discovery of new, effective, and less toxic antileishmanial agents is a global health priority. A critical step in the early phase of drug discovery is the in vitro determination of a compound's efficacy against the parasite and its toxicity to host cells. This is quantified by two key parameters: the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The IC50 value represents the concentration of a compound required to inhibit the growth of Leishmania parasites by 50%, while the CC50 is the concentration that causes a 50% reduction in the viability of host cells. The ratio of these two values provides the Selectivity Index (SI), a crucial measure of a compound's therapeutic potential.[1][2]
Principle
The primary goal is to identify compounds that are highly potent against Leishmania parasites (low IC50) while exhibiting minimal toxicity to mammalian host cells (high CC50). The therapeutic potential of a compound is often expressed as the Selectivity Index (SI), calculated as follows:
SI = CC50 / IC50
A higher SI value indicates greater selectivity of the compound for the parasite over the host cell, making it a more promising drug candidate.[2][3] Generally, an SI value greater than 10 is considered significant for a compound to be considered for further development.[3][4]
Experimental Workflow
The overall workflow for determining the IC50 and CC50 values involves parallel assays for antileishmanial activity and cytotoxicity.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antileishmanial Agent-16 Efficacy In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro efficacy of Antileishmanial agent-16.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its reported in vitro efficacy values?
This compound (also referred to as compound 14c) is an experimental compound with demonstrated activity against Leishmania major. In vitro studies have shown it to be effective against both the promastigote and the clinically more relevant amastigote stages of the parasite. A summary of its reported potency and cytotoxicity is provided in the table below.
| Parameter | Organism/Cell Line | IC50 / CC50 (µM) |
| IC50 | Leishmania major promastigotes | 0.59 |
| IC50 | Leishmania major amastigotes | 0.81 |
| CC50 | VERO cells | Not specified, but noted to have good safety |
2. How should I dissolve and store this compound?
Most non-polar compounds for in vitro screening are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous DMSO to prevent compound precipitation. For this compound, prepare a stock solution in the millimolar range (e.g., 10 mM or 20 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. When preparing working concentrations for your assay, ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity to both the Leishmania parasites and the host cells.
3. What are the key parameters to consider when evaluating the in vitro efficacy of an antileishmanial agent?
Three key parameters should be determined to assess the in vitro efficacy and selectivity of a compound like this compound:
-
IC50 (50% Inhibitory Concentration): This is the concentration of the agent that causes a 50% reduction in the viability or proliferation of the Leishmania parasites (both promastigotes and amastigotes). A lower IC50 value indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): This is the concentration of the agent that causes a 50% reduction in the viability of a mammalian host cell line (e.g., macrophages, VERO cells). This parameter is crucial for assessing the compound's toxicity.
-
SI (Selectivity Index): The SI is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). It provides a measure of the compound's therapeutic window. A higher SI value is desirable as it indicates that the compound is more toxic to the parasite than to the host cells. Generally, an SI greater than 10 is considered promising for a potential drug candidate.
4. Why are my IC50 values for this compound different from the published data?
Discrepancies in IC50 values can arise from several factors:
-
Leishmania Species and Strain: Different species and even different strains of Leishmania can exhibit varying sensitivities to a compound.
-
Assay Method: The specific in vitro assay used (e.g., resazurin-based, MTT, direct counting) can influence the results.
-
Culture Conditions: Variations in culture media, serum concentration, temperature, and incubation time can affect parasite growth and drug efficacy.
-
Compound Stability: The stability of this compound in the culture medium over the incubation period can impact its effective concentration.
-
Cell Density: The initial density of parasites or host cells can affect the outcome of the assay.
It is important to carefully document and standardize your experimental conditions to ensure reproducibility.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Compound Precipitation in Culture Medium
-
Problem: You observe precipitation or cloudiness in the wells after adding the diluted this compound to the culture medium.
-
Possible Causes:
-
The aqueous solubility of the compound is low.
-
The final concentration of DMSO is too low to maintain solubility.
-
The compound is interacting with components in the culture medium (e.g., proteins in fetal bovine serum).
-
-
Solutions:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below cytotoxic levels (ideally ≤0.5%), you can try a slightly higher concentration if it improves solubility without affecting cell viability.
-
Serial Dilutions: Prepare serial dilutions of the compound in the culture medium immediately before adding them to the assay plate to minimize the time for precipitation to occur.
-
Solubility Assessment: Perform a formal solubility test to determine the maximum soluble concentration of this compound in your specific culture medium.
-
Issue 2: High Variability Between Replicate Wells
-
Problem: You observe significant differences in the readouts (e.g., fluorescence, absorbance) between replicate wells treated with the same concentration of this compound.
-
Possible Causes:
-
Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately.
-
Uneven Cell Seeding: Inconsistent numbers of parasites or host cells in each well.
-
Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth.
-
Compound Instability: The compound may be degrading over the course of the experiment.
-
-
Solutions:
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing when preparing dilutions. For very small volumes, consider preparing an intermediate dilution.
-
Cell Seeding: Ensure your cell suspension is homogenous before seeding the plate.
-
Plate Layout: To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile medium or buffer.
-
Stability Assessment: If instability is suspected, you can measure the compound's concentration in the culture medium over time using techniques like HPLC.
-
Issue 3: No Dose-Dependent Effect Observed
-
Problem: You do not see a clear dose-response curve, and there is little difference in parasite viability across a wide range of this compound concentrations.
-
Possible Causes:
-
Incorrect Concentration Range: The tested concentrations may be too high (resulting in 100% inhibition in all wells) or too low (resulting in no inhibition).
-
Compound Inactivity: The compound may have degraded or is not active under your specific experimental conditions.
-
Assay Interference: The compound may interfere with the assay itself (e.g., autofluorescence in a resazurin-based assay).
-
-
Solutions:
-
Expand Concentration Range: Test a much broader range of concentrations, often on a logarithmic scale (e.g., from 0.01 µM to 100 µM).
-
Check Compound Integrity: Verify the integrity of your stock solution. If possible, use a fresh batch of the compound.
-
Control for Assay Interference: Run a control plate without cells but with the compound and assay reagents to check for any direct interaction.
-
Experimental Protocols
Protocol 1: In Vitro Antileishmanial Activity against Promastigotes (Resazurin Assay)
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C until they reach the late logarithmic phase of growth.
-
Plate Seeding: Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh culture medium. Add 100 µL of this suspension to each well of a 96-well microtiter plate.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells to achieve the final desired concentrations. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Resazurin Addition: Prepare a 0.0125% (w/v) solution of resazurin sodium salt in PBS. Add 20 µL of this solution to each well.
-
Final Incubation: Incubate the plate for another 4-6 hours at 26°C.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes
-
Macrophage Seeding: Seed a suitable macrophage cell line (e.g., J774.A1 or THP-1) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours to allow adherence.
-
Infection: Infect the macrophages with late-log phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells gently with pre-warmed culture medium to remove non-phagocytosed promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
-
Quantification of Amastigotes: The number of intracellular amastigotes can be quantified using several methods:
-
Microscopic Counting: Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope.
-
Reporter Gene Assays: If using a Leishmania strain expressing a reporter gene (e.g., luciferase or GFP), the signal can be measured after cell lysis.
-
Resazurin Assay: The viability of the infected macrophages can be assessed, which indirectly reflects the parasite load.
-
-
Data Analysis: Calculate the percentage of infection reduction or viability reduction for each concentration and determine the IC50 value.
Visualizations
Caption: General workflow for in vitro evaluation of this compound.
Caption: Troubleshooting flowchart for common in vitro assay issues.
Caption: Example of a known antileishmanial drug target pathway.
Technical Support Center: Troubleshooting Leishmania Culture Contamination in Drug Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of contamination in Leishmania cultures during drug screening experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my Leishmania culture?
A1: Contamination can manifest in several ways. Key indicators to watch for include:
-
Visual Turbidity: A sudden cloudiness in the culture medium is a primary sign of bacterial or yeast contamination.[1][2]
-
pH and Color Change: Bacterial contamination often leads to a rapid decrease in pH, turning the medium acidic (yellow if using phenol red).[2][3] Fungal contamination may initially cause the medium to become more alkaline (pinkish).[3]
-
Microscopic Examination: Direct observation under a microscope is the most definitive way to identify contaminants. Bacteria will appear as small, motile rods or cocci, while yeast will be visible as oval or budding shapes. Fungi will present as filamentous structures (hyphae).[3]
-
Impaired Parasite Motility and Growth: Contamination can negatively impact the health of your Leishmania promastigotes, leading to reduced motility and a slower growth rate.
Q2: What are the primary sources of contamination in Leishmania cultures?
A2: Contamination can be introduced from various sources. Vigilance in all aspects of cell culture is crucial for prevention. Common sources include:
-
Laboratory Personnel: Poor aseptic technique is a major contributor to contamination.[1]
-
Reagents and Media: Contaminated sera, media, or other supplements can introduce microorganisms.[4]
-
Equipment: Improperly sterilized incubators, biosafety cabinets, pipettes, and water baths can harbor and spread contaminants.[4]
-
Environment: Airborne particles from unfiltered air can settle into cultures.[1][4]
Q3: Can I use antibiotics and antifungals to prevent contamination?
A3: Yes, antibiotics and antifungals are commonly used as a preventative measure in Leishmania culture.[5][6] However, it's crucial to use them judiciously as they can mask low-level contamination and may have some toxicity to the parasites.[7] It is always best to rely on strict aseptic technique as the primary method of contamination prevention.
Q4: My culture is contaminated. Can I salvage it?
A4: For most routine cell culture, it is highly recommended to discard the contaminated culture to prevent it from spreading to other cultures in the lab.[2][8] Attempting to salvage a contaminated culture can be time-consuming and often unsuccessful. However, for irreplaceable or highly valuable isolates, decontamination methods can be attempted.
Q5: How does contamination affect my drug screening results?
A5: Contamination can significantly skew the results of your drug screening assays. Contaminants can:
-
Metabolize the test compounds, leading to false-negative results.
-
Interfere with the viability assay reagents (e.g., resazurin, MTT), leading to inaccurate readings of parasite viability.
-
Directly kill the Leishmania parasites, leading to false-positive results.
Troubleshooting Guides
Guide 1: Identifying the Type of Contamination
A systematic approach to identifying the contaminant is the first step in effective troubleshooting.
| Observation | Possible Contaminant | Recommended Action |
| Culture medium is cloudy and yellow. Under the microscope, you see small, motile particles. | Bacterial Contamination | Discard the culture. Decontaminate the incubator and biosafety cabinet. Review your aseptic technique. |
| Culture medium is clear initially, then turns yellowish. Under the microscope, you see oval or budding shapes. | Yeast Contamination | Discard the culture. Decontaminate the incubator and biosafety cabinet. Review your aseptic technique. |
| You observe a fuzzy, web-like growth on the surface of the culture medium. | Fungal (Mold) Contamination | Discard the culture immediately to prevent the spread of spores. Thoroughly decontaminate the work area. |
| No visible signs of contamination, but parasite growth is poor, and cells appear unhealthy. | Mycoplasma or Chemical Contamination | Test for mycoplasma using a specific PCR-based or culture kit. Review the source and purity of all reagents and water. |
Guide 2: Decontamination Protocols for Valuable Isolates
If discarding the culture is not an option, the following methods can be attempted. Note that these are rescue techniques and may not always be successful.
-
Agar Barrier Method for Fungal Contamination: This method relies on the motility of Leishmania promastigotes to separate them from non-motile fungal contaminants.[9][10]
-
Use of Antibiotics/Antifungals: A high-dose, short-term treatment with a cocktail of antibiotics and antifungals can sometimes eliminate contaminants. However, the potential for inducing resistance and toxicity to the parasites should be considered.
Quantitative Data Summary
The following table provides recommended concentrations for commonly used antimicrobial agents in Leishmania culture. It is advisable to test the susceptibility of your specific Leishmania strain to these agents.
| Agent | Type | Working Concentration | Notes |
| Penicillin | Antibiotic | 100-200 IU/mL[11] | Effective against Gram-positive bacteria. |
| Streptomycin | Antibiotic | 100-200 µg/mL[11] | Effective against Gram-negative bacteria. |
| Gentamicin | Antibiotic | 50 µg/mL | Broad-spectrum antibiotic. |
| Piperacillin | Antibiotic | 50 µg/mL[12] | Broad-spectrum antibiotic. |
| Cefotaxime | Antibiotic | 100 µg/mL[12] | Broad-spectrum antibiotic. |
| 5-Fluorocytosine | Antifungal | 500 µg/mL[11] | Effective against some yeasts and fungi. |
| Amphotericin B | Antifungal | 0.25-2.5 µg/mL | Potent antifungal, but can be toxic to Leishmania. Use with caution.[13] |
Experimental Protocols
Protocol 1: Preparation of Sterile M199 Culture Medium
This protocol describes the preparation of Medium 199 (M199), a commonly used basal medium for Leishmania promastigote culture.
Materials:
-
M199 powder
-
HEPES buffer
-
Sodium bicarbonate (NaHCO₃)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Sterile, tissue culture grade water
-
0.22 µm sterile filter unit
Procedure:
-
Dissolve the M199 powder in sterile water according to the manufacturer's instructions.
-
Add HEPES to a final concentration of 25 mM and NaHCO₃ to a final concentration of 2.2 g/L.
-
Adjust the pH to 7.2-7.4 using sterile 1N HCl or 1N NaOH.
-
Sterilize the medium by passing it through a 0.22 µm filter unit into a sterile storage bottle.
-
Aseptically supplement the sterile basal medium with 10-20% heat-inactivated FBS and 1% Penicillin-Streptomycin solution.
-
Perform a sterility test by incubating a small aliquot of the final medium at 26°C for 48 hours and visually inspecting for any microbial growth.[10]
Protocol 2: Sterility Testing of Culture Medium
This protocol ensures that the prepared culture medium is free from microbial contaminants before use.
Materials:
-
Prepared culture medium
-
Sterile culture tubes or flasks
-
Incubator set at 26-28°C
Procedure:
-
Aseptically transfer a 1-2 mL aliquot of the final prepared culture medium into a sterile culture tube.[10]
-
Incubate the tube at 26-28°C for at least 24-48 hours.[10]
-
After the incubation period, visually inspect the medium for any signs of turbidity, which would indicate contamination.
-
If the medium remains clear, it is considered sterile and ready for use.
Protocol 3: Resazurin-Based Viability Assay for Drug Screening
This is a common fluorometric assay to determine the viability of Leishmania promastigotes after drug treatment.
Materials:
-
Leishmania promastigotes in log phase
-
96-well black, clear-bottom microplates
-
Test compounds and control drugs (e.g., Amphotericin B)
-
Resazurin sodium salt solution (sterile)
-
Fluorescence microplate reader
Procedure:
-
Seed the 96-well plate with Leishmania promastigotes at a density of 1 x 10⁵ to 1 x 10⁶ parasites/mL in a final volume of 100 µL per well.
-
Add serial dilutions of the test compounds and controls to the wells. Include wells with untreated parasites (negative control) and medium only (background control).
-
Incubate the plate at 26°C for 48-72 hours.
-
Add 10 µL of resazurin solution to each well for a final concentration of 0.01-0.05 mg/mL.
-
Incubate for another 4-24 hours, allowing viable parasites to metabolize resazurin into the fluorescent product, resorufin.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of viability relative to the untreated control after subtracting the background fluorescence.
Visualizations
Caption: A logical workflow for troubleshooting suspected contamination in Leishmania cultures.
References
- 1. corning.com [corning.com]
- 2. clyte.tech [clyte.tech]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. biocompare.com [biocompare.com]
- 9. Agar barrier method for removal of yeast and other fungal contamination from Leishmania promastigotes culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
- 11. Laboratory Diagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Culture of cutaneous Leishmania from skin biopsy specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Overcoming Solubility Challenges with Novel Antileishmanial Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during the experimental evaluation of novel antileishmanial compounds.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media During In Vitro Assays
Symptoms:
-
Visible precipitate formation upon addition of the compound stock solution (typically in DMSO) to aqueous culture media (e.g., RPMI-1640).
-
Inconsistent or non-reproducible results in antileishmanial activity assays (e.g., IC50 values).
-
Discrepancies between expected and observed compound concentrations.
Possible Causes:
-
The compound's aqueous solubility is below the final tested concentration.
-
The concentration of the organic solvent (e.g., DMSO) in the final assay volume is too low to maintain the compound in solution.
-
The compound interacts with components in the culture medium (e.g., proteins in Fetal Bovine Serum - FBS).
Troubleshooting Steps:
-
Determine the Thermodynamic Solubility: Experimentally determine the kinetic and thermodynamic solubility of the compound in the assay medium.
-
Optimize Solvent Concentration:
-
Keep the final DMSO concentration consistent across all assays, typically below 0.5% to minimize solvent-induced toxicity.
-
If solubility remains an issue, consider using a co-solvent system. However, the effect of the co-solvent on parasite and host cell viability must be evaluated.
-
-
Modify the Dosing Procedure:
-
Instead of a single bolus addition, add the compound stock solution to the medium dropwise while vortexing to facilitate dispersion.
-
Pre-dissolve the compound in a small volume of a suitable water-miscible co-solvent before adding it to the medium.
-
-
Consider Formulation Strategies:
-
Assay Adaptation:
-
Reduce the highest tested concentration of the compound to below its solubility limit.
-
If possible, reduce the FBS concentration in the assay medium, after confirming this does not negatively impact parasite or host cell viability.
-
Issue 2: Low or Inconsistent Bioavailability in In Vivo Animal Models
Symptoms:
-
Low plasma or tissue concentrations of the compound after oral or parenteral administration.
-
High variability in pharmacokinetic parameters among individual animals.
-
Lack of correlation between in vitro potency and in vivo efficacy.
Possible Causes:
-
Poor aqueous solubility limiting dissolution and absorption from the administration site.
-
Rapid metabolism of the compound (e.g., in the liver).
-
The compound is a substrate for efflux transporters (e.g., P-glycoprotein).
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Thoroughly characterize the compound's physicochemical properties, including its pKa, logP, and solid-state characteristics (crystalline vs. amorphous).[6]
-
-
Formulation Development:
-
For oral administration, consider formulations that enhance solubility and dissolution, such as:
-
Micronization: Reducing the particle size to increase the surface area.[2][7][8]
-
Nanosuspensions: Dispersing the drug as nanoparticles.[6]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.[1][3][5]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix.[3][4]
-
-
For parenteral administration, explore the use of co-solvents, cyclodextrins, or other solubilizing excipients.
-
-
In Vitro ADME Assays:
-
Route of Administration:
-
If oral bioavailability is persistently low, consider alternative routes of administration, such as intravenous or intraperitoneal, to bypass first-pass metabolism and absorption barriers.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my in vitro assays? A1: It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v). Higher concentrations can be toxic to both Leishmania parasites and mammalian host cells, leading to false-positive results. Always include a vehicle control (medium with the same DMSO concentration as the test wells) in your experiments to account for any solvent effects.
Q2: How can I determine the solubility of my compound in the assay medium? A2: A common method is the shake-flask method, where an excess of the compound is agitated in the medium at a specific temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV or LC-MS/MS. For higher throughput, kinetic solubility assays can be performed in 96-well plates.[11]
Q3: My compound is active against promastigotes but not intracellular amastigotes. Could solubility be the issue? A3: Yes, solubility and permeability are critical for activity against intracellular amastigotes. The compound must remain in solution in the culture medium, cross the macrophage cell membrane, and then cross the parasitophorous vacuole membrane to reach the amastigote. Poor solubility can limit the effective concentration of the compound that reaches the intracellular parasite. Additionally, the acidic environment of the phagolysosome can affect the compound's ionization state and solubility. It is crucial to test the compound's activity against the clinically relevant intracellular amastigote stage.[12][13]
Q4: Are there any computational tools that can predict the solubility of my compounds? A4: Yes, various in silico tools and models can predict aqueous solubility based on the compound's chemical structure. These tools can be useful for prioritizing compounds for synthesis and experimental testing. However, experimental validation is always necessary as these predictions may not always be accurate.[14]
Q5: What are the most suitable animal models for testing the in vivo efficacy of antileishmanial compounds with potential solubility issues? A5: The choice of animal model depends on the Leishmania species and the clinical form of the disease being studied. For cutaneous leishmaniasis, BALB/c mice infected with L. major are commonly used. For visceral leishmaniasis, BALB/c mice or hamsters infected with L. donovani or L. infantum are standard models.[15][16][17][18] When dealing with compounds with solubility challenges, these models are used to evaluate the efficacy of different formulations.[15][17]
Data Presentation
Table 1: Solubility and In Vitro Activity of a Hypothetical Novel Antileishmanial Compound Series
| Compound ID | Structure Modification | Aqueous Solubility (µM) | L. donovani Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (CC50/IC50) |
| N-AL-001 | Phenylthioether | 1.4 | 0.8 | >100 | >125 |
| N-AL-002 | Sulfoxide metabolite of N-AL-001 | 5.2 | 1.2 | >100 | >83 |
| N-AL-003 | Sulfone metabolite of N-AL-001 | 3.7 | 1.5 | >100 | >67 |
| N-AL-004 | Pyridine replacement | 67 | 3.7 | >100 | >27 |
This table is a representative example based on data trends observed in the literature.[9][10]
Experimental Protocols
Protocol 1: In Vitro Antileishmanial Activity against Intracellular Amastigotes (Resazurin Reduction Assay)
-
Host Cell Seeding: Seed murine macrophages (e.g., J774A.1) or human monocytic cells (e.g., THP-1, differentiated into macrophages) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Addition:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the infected macrophages and add the medium containing the diluted compound. Include positive (e.g., Amphotericin B) and negative (vehicle control) controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment:
-
Add resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
This protocol is a generalized procedure based on methods described in the literature.[19][20][21]
Mandatory Visualizations
Diagram 1: Experimental Workflow for In Vitro Antileishmanial Screening
Caption: Workflow for in vitro antileishmanial drug screening.
Diagram 2: Strategies to Overcome Solubility Issues
Caption: Approaches to enhance compound solubility.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel, orally bioavailable, antileishmanial compounds using phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antileishmanial metallodrugs and the elucidation of new drug targets linked to post-translational modifications machinery: pitfalls and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Novel Anti-Leishmanials: The Case for Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antileishmanial Agent-16 Cytotoxicity Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antileishmanial Agent-16 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potentcy. A common starting point is a serial dilution from 100 µg/mL down to 0.1 µg/mL.[1][2] Subsequent experiments can then focus on a narrower range around the initial estimated IC50 value.
Q2: Which form of the Leishmania parasite should I use for the assay: promastigotes or amastigotes?
A2: The choice depends on the screening stage. Assays using promastigotes are generally easier, faster, and more cost-effective, making them suitable for initial high-throughput screening.[3][4] However, the intracellular amastigote is the clinically relevant form in the mammalian host.[5][6] Therefore, confirming the activity of Agent-16 on intracellular amastigotes is a critical secondary step.[5][7]
Q3: What are the most common methods to assess Leishmania viability?
A3: The most common methods are colorimetric and fluorometric assays that measure metabolic activity. The MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, is widely used.[1][7][8] Another popular method is the resazurin (AlamarBlue) assay, where viable cells reduce blue resazurin to pink, fluorescent resorufin.[9][10][11]
Q4: How long should I incubate the parasites with this compound?
A4: Incubation times can vary, but a standard duration for antileishmanial cytotoxicity assays is 72 hours.[2][7] However, shorter (24h, 48h) or longer incubation periods may be necessary depending on the compound's mechanism of action and the parasite's doubling time.[1][12] It is advisable to perform a time-course experiment to determine the optimal incubation period for Agent-16.
Q5: How do I calculate the IC50 and CC50 values?
A5: The 50% inhibitory concentration (IC50) for the parasite and the 50% cytotoxic concentration (CC50) for host cells are typically determined by plotting the percentage of cell viability against the logarithm of the drug concentration. A sigmoidal dose-response curve is then fitted to the data to calculate the concentration that results in a 50% reduction in viability.[1][5]
Q6: What is the Selectivity Index (SI) and why is it important?
A6: The Selectivity Index (SI) is the ratio of the CC50 (cytotoxicity against a mammalian cell line, e.g., macrophages) to the IC50 (activity against Leishmania).[5][7] A higher SI value indicates greater selectivity of the compound for the parasite over the host cells, which is a desirable characteristic for a potential drug candidate. An SI greater than 1 is generally considered a starting point for a promising agent.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| No dose-dependent effect observed | - Agent-16 concentration range is too high or too low.- Agent-16 is insoluble in the culture medium.- Incubation time is too short. | - Test a wider range of concentrations.- Check the solubility of Agent-16 and consider using a vehicle like DMSO (ensure final concentration is non-toxic to cells).- Increase the incubation time (e.g., from 48h to 72h).[13] |
| High background in control wells (no cells) | - Contamination of the culture medium or reagents.- Reagent instability. | - Use fresh, sterile medium and reagents.- Ensure proper storage of assay reagents (e.g., protect from light).[5] |
| Low signal in positive control wells (untreated cells) | - Low cell viability at the start of the assay.- Suboptimal cell seeding density.[14]- Incorrect assay procedure. | - Ensure cells are in the logarithmic growth phase and have high viability before seeding.- Optimize the cell seeding density to ensure a robust signal.[15]- Carefully review and follow the assay protocol. |
| High cytotoxicity observed in vehicle control wells (e.g., DMSO) | - Vehicle concentration is too high. | - Determine the maximum non-toxic concentration of the vehicle in a separate experiment. Typically, the final DMSO concentration should be kept below 0.5%. |
Experimental Protocols
MTT Assay for Leishmania Promastigote Viability
This protocol is adapted from established methodologies for assessing the viability of Leishmania promastigotes.[2][7][8]
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
M199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest promastigotes and adjust the cell density to 2 x 10^6 cells/mL in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (positive control) and wells with medium only (blank).
-
Incubation: Incubate the plate at the appropriate temperature for your Leishmania species (e.g., 25°C) for 72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours in the dark.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of viability for each concentration relative to the untreated control.
Quantitative Data Summary
| Parameter | Leishmania Promastigotes | Intracellular Amastigotes (in Macrophages) | Mammalian Cells (e.g., RAW 264.7) |
| Cell Seeding Density (per well in 96-well plate) | 1 x 10^5 - 2 x 10^6 cells[2][7] | 1-5 x 10^4 macrophages, followed by infection with promastigotes at a 10:1 to 15:1 parasite-to-macrophage ratio[5][16] | 1 x 10^4 - 5 x 10^4 cells[15][17] |
| Incubation Time with Agent-16 | 48 - 72 hours[1][7] | 48 - 72 hours[7] | 24 - 72 hours[12] |
| Assay Readout Incubation (MTT/Resazurin) | 3 - 4 hours[8][18] | 4 hours (MTT) or 20 hours (Resazurin)[4] | 2 - 4 hours |
| Positive Control | Amphotericin B, Miltefosine[7][10] | Amphotericin B, Miltefosine[7] | Doxorubicin, Podophyllotoxin[17] |
| Vehicle Control | DMSO (typically <0.5%) | DMSO (typically <0.5%) | DMSO (typically <0.5%) |
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound against Leishmania promastigotes.
Hypothesized Signaling Pathway for Agent-16 Action
This diagram illustrates a potential mechanism of action for an antileishmanial agent, involving the disruption of intracellular calcium homeostasis and induction of apoptosis, as suggested for other antileishmanial compounds.[19]
Caption: A hypothesized signaling pathway for the antileishmanial activity of Agent-16, leading to apoptosis.
References
- 1. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Measurement of Leishmania promastigote cell viability. [bio-protocol.org]
- 9. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discoverybiology.org [discoverybiology.org]
- 11. Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. In-depth comparison of cell-based methodological approaches to determine drug susceptibility of visceral Leishmania isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. Stage-Specific Expression and Subcellular Localization of Calcineurin in Infective Forms of Leishmania amazonensis [mdpi.com]
- 19. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-target Effects of New Antileishmanial Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on new antileishmanial agents. The focus is on identifying and mitigating off-target effects to enhance drug selectivity and safety.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of antileishmanial drug development?
A1: Off-target effects refer to the interactions of a drug candidate with cellular components other than its intended molecular target in the Leishmania parasite. These interactions can lead to toxicity in host cells, reducing the therapeutic window of the drug. In antileishmanial drug discovery, a key goal is to develop compounds that are highly selective for the parasite with minimal effects on mammalian cells.[1][2][3]
Q2: How is the selectivity of a new antileishmanial agent determined?
A2: The selectivity of an antileishmanial agent is typically quantified by the Selectivity Index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line (e.g., macrophages) to the 50% inhibitory concentration (IC50) against Leishmania parasites (amastigotes, the clinically relevant stage). A higher SI value indicates greater selectivity for the parasite and a lower potential for host cell toxicity.[4] A compound with an SI value greater than 1 is considered more selective for the parasite.[4]
Q3: What are the standard in vitro assays to assess the cytotoxicity and antileishmanial activity of a compound?
A3: Several in vitro assays are commonly used:
-
Antileishmanial Activity (IC50): Assays are performed on both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. The intramacrophage amastigote model is more clinically relevant.[5][6] Common methods include resazurin reduction, MTT, and high-content imaging assays to determine the concentration of the compound that inhibits parasite growth by 50%.[4][7][8][9]
-
Cytotoxicity (CC50): These assays are conducted on mammalian cells, often macrophage cell lines like J774A.1 or THP-1, to determine the concentration of the compound that is toxic to 50% of the cells.[4] The resazurin reduction assay is a rapid, sensitive, and cost-effective method for this purpose.[8]
Troubleshooting Guides
Problem 1: High Host Cell Toxicity (Low Selectivity Index)
Symptoms:
-
The CC50 value for your compound in mammalian cells is low and close to the IC50 value against Leishmania amastigotes.
-
The calculated Selectivity Index (SI = CC50/IC50) is below the desired threshold (generally, SI > 10 is preferred for a promising lead compound).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-target binding in host cells | Perform target deconvolution studies to identify unintended molecular targets in mammalian cells. Techniques like thermal proteome profiling can identify protein-drug interactions.[10] | Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. A shift in the melting temperature of a protein in the presence of the drug indicates a direct interaction. |
| General cytotoxicity | Modify the chemical structure of the compound to improve its selectivity. Structure-activity relationship (SAR) studies can help identify moieties associated with toxicity.[11] | SAR Studies: Synthesize and test a series of analogues of the lead compound to identify the structural features crucial for antileishmanial activity and those contributing to cytotoxicity. |
| Drug delivery issues | Encapsulate the compound in a drug delivery system, such as liposomes or nanoparticles, to target it specifically to infected macrophages and reduce systemic toxicity.[1][3][12] | Nanoparticle Formulation: Prepare lipid-based or polymeric nanoparticles encapsulating the drug. Test the efficacy and toxicity of the nanoformulation in vitro and in vivo. |
Problem 2: Inconsistent Results in Antileishmanial Activity Assays
Symptoms:
-
High variability in IC50 values between replicate experiments.
-
Discrepancy between results from promastigote and amastigote assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Assay variability | Standardize all assay parameters, including parasite density, cell passage number, and incubation times. Ensure consistent compound dissolution and dilution. | Standard Operating Procedure (SOP) for In Vitro Assays: Document and strictly follow a detailed protocol for parasite and cell culture, compound preparation, and assay execution. |
| Different susceptibility of parasite stages | Prioritize screening against the intracellular amastigote stage, as it is the clinically relevant form and can have different susceptibility profiles compared to promastigotes.[6] | Intracellular Amastigote Assay: Infect a suitable macrophage cell line (e.g., THP-1, J774A.1) with Leishmania promastigotes. After differentiation into amastigotes, treat the infected cells with the test compound and determine the IC50. |
| Compound instability | Assess the stability of your compound in the culture medium over the course of the experiment. | Stability Assay: Incubate the compound in the assay medium for the duration of the experiment. At different time points, measure the concentration of the parent compound using methods like HPLC. |
Experimental Protocols
Protocol 1: Determination of IC50 and CC50 using Resazurin Reduction Assay
This protocol is adapted for determining both the 50% inhibitory concentration (IC50) against Leishmania promastigotes and the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., J774A.1 macrophages).
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
J774A.1 macrophage cell line
-
Complete culture medium (e.g., RPMI-1640 or M199 for parasites, DMEM for macrophages) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Resazurin sodium salt solution (0.125 mg/mL in PBS).
-
96-well microtiter plates.
-
Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm).
Procedure:
For IC50 Determination (Promastigotes):
-
Seed 100 µL of Leishmania promastigote suspension (e.g., 1 x 10^6 parasites/mL) into the wells of a 96-well plate.
-
Add 100 µL of serial dilutions of the test compound to the wells. Include a positive control (a known antileishmanial drug like Amphotericin B) and a negative control (vehicle solvent).
-
Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.
For CC50 Determination (J774A.1 Macrophages):
-
Seed 100 µL of J774A.1 cell suspension (e.g., 5 x 10^4 cells/mL) into the wells of a 96-well plate and allow them to adhere overnight.
-
Replace the medium with 100 µL of fresh medium containing serial dilutions of the test compound. Include appropriate controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence.
-
Calculate the CC50 value.
Data Analysis: The Selectivity Index (SI) is calculated as: SI = CC50 / IC50 (amastigote)
| Parameter | Description |
| IC50 | Concentration of the compound that inhibits parasite growth by 50%. |
| CC50 | Concentration of the compound that is cytotoxic to 50% of host cells. |
| SI | Selectivity Index; a measure of the compound's selectivity for the parasite. |
Visualizations
Caption: Workflow for evaluating the selectivity of new antileishmanial compounds.
Caption: Potential off-target interactions with host cell signaling pathways.
References
- 1. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing as a strategy for the discovery of new anti-leishmanials: the-state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening for Leishmaniasis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) for leishmaniasis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your HTS campaigns against Leishmania.
Q1: My primary screen using promastigotes yielded a high hit rate, but very few compounds are active against intracellular amastigotes. Why is there such a poor correlation?
A1: This is a common and significant challenge in anti-leishmanial drug discovery. Several factors contribute to this discrepancy:
-
Different Biology: Promastigotes (the insect stage) and amastigotes (the clinically relevant mammalian stage) have distinct metabolic and physiological characteristics. A compound effective against the promastigote's unique features may be ineffective against the amastigote.[1][2]
-
Host Cell Barrier: For a compound to be effective against intracellular amastigotes, it must cross the macrophage plasma membrane and the parasitophorous vacuole membrane to reach the parasite.[2] Compounds that are potent against promastigotes in culture may have poor cell permeability.
-
Phagolysosomal Environment: The intracellular amastigote resides within the phagolysosome of the macrophage, an acidic and hydrolytic environment. Your hit compounds might be unstable or inactive at low pH.
-
Host Cell Toxicity: Some compounds may appear active because they are toxic to the host macrophages, leading to a reduction in parasite numbers as a secondary effect. It is crucial to perform a counterscreen for host cell cytotoxicity.[3]
Troubleshooting Steps:
-
Prioritize Amastigote Screening: Whenever feasible, use intracellular amastigotes for primary screening, as this is the most physiologically relevant model.[1][2]
-
Implement a Screening Cascade: If using promastigotes for initial large-scale screening due to ease of handling, implement a stringent follow-up cascade. This should include secondary screening against intracellular amastigotes and a cytotoxicity assay on the host cells.
-
Consider Axenic Amastigotes: As an intermediate, axenic amastigotes (amastigotes grown outside of a host cell) can be used. They are more relevant than promastigotes but easier to culture than intracellular forms. However, be aware that some studies show discrepancies between axenic and intracellular amastigote sensitivities.[4]
Q2: I'm experiencing significant plate-to-plate variability and edge effects in my 384-well plate assay. What are the likely causes and solutions?
A2: Plate-to-plate variability and edge effects are common issues in HTS that can compromise data quality.
Causes:
-
Inconsistent Cell Seeding: Uneven distribution of parasites or host cells across the wells.
-
Evaporation: Wells at the edge of the plate are more prone to evaporation, which can concentrate compounds and affect cell viability.
-
Thermal Gradients: Uneven temperature distribution across the plate during incubation.
-
Reagent Dispensing Errors: Inaccurate or inconsistent dispensing of compounds, cells, or detection reagents by automated liquid handlers.
Troubleshooting and Solutions:
-
Optimize Cell Seeding: Ensure thorough mixing of cell suspensions before and during plating. For adherent cells, allow plates to sit at room temperature for a short period before incubation to ensure even settling.
-
Mitigate Evaporation: Use plates with lids, and consider using breathable seals. Placing humidified pans in the incubator can also help maintain humidity. Some labs avoid using the outer rows and columns of the plate for experimental samples, instead filling them with sterile media or buffer.
-
Ensure Uniform Incubation: Allow plates to equilibrate to room temperature before placing them in the incubator. Avoid stacking plates directly on top of each other to allow for even heat distribution.
-
Calibrate Liquid Handlers: Regularly calibrate and maintain your automated liquid handlers to ensure accurate and precise dispensing.
-
Data Normalization: Employ robust data normalization methods to correct for systematic errors. Plate-based normalization using on-plate controls (e.g., normalizing to the median of the negative controls on the same plate) can help reduce variability.
Q3: My Z'-factor is consistently below 0.5. How can I improve the quality of my assay?
A3: A Z'-factor below 0.5 indicates that the separation between your positive and negative controls is not sufficient for a reliable HTS assay.[5][6][7]
Calculation of Z'-Factor: Z' = 1 - [(3 * (SD of positive controls + SD of negative controls)) / |(Mean of positive controls - Mean of negative controls)|]
Troubleshooting and Optimization:
-
Review Your Controls:
-
Positive Control: Is your positive control (e.g., Amphotericin B, miltefosine) consistently producing a maximal effect? You may need to optimize its concentration.
-
Negative Control: Is your negative control (e.g., DMSO) truly inert and showing minimal effect? Ensure the final DMSO concentration is not toxic to the parasites or host cells.
-
-
Reduce Data Variability (Standard Deviation):
-
Optimize Reagent Concentrations: Ensure that substrates for viability assays (e.g., resazurin) are not limiting and are used at their optimal concentration.[8]
-
Standardize Incubation Times: Precise timing of incubation steps is critical.
-
Improve Cell Handling: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.
-
-
Increase the Dynamic Range (Signal Window):
-
Optimize Cell Density: Titrate the number of parasites and/or host cells per well to find the optimal density that provides a robust signal without being overgrown at the end of the assay.
-
Adjust Assay Duration: A longer incubation time might lead to a larger difference between the growth in negative control wells and the stasis/death in positive control wells.
-
Q4: I have a low hit rate from my screen. What could be the reasons?
A4: A low hit rate can be due to several factors, ranging from the compound library itself to the assay design.
Possible Causes:
-
Compound Library: The chemical library being screened may not contain scaffolds with anti-leishmanial activity.
-
Assay Stringency: The assay conditions may be too stringent. For example, the compound concentration used for the primary screen might be too low to elicit a response from moderately active compounds.
-
Hit-Selection Criteria: The cutoff for defining a "hit" might be too high.
-
Assay Sensitivity: The detection method may not be sensitive enough to pick up subtle changes in parasite viability.
Troubleshooting Steps:
-
Re-evaluate Hit Criteria: Consider lowering the initial hit threshold to include compounds with moderate activity for further investigation.
-
Assay Re-optimization: Review the assay parameters (as in Q3) to ensure it is sensitive enough.
-
Screen a Different Library: If possible, screen a library with known bioactives or one designed for anti-parasitic drug discovery to validate the assay's ability to identify hits.
-
Consider a Different Readout: If using a metabolic assay like resazurin, consider if the compounds might be interfering with the reagent itself. A different viability readout (e.g., ATP-based luminescence or high-content imaging) could be beneficial.
Quantitative Data from Leishmaniasis HTS Campaigns
The following tables summarize key quantitative data from various published high-throughput screening campaigns against Leishmania. This allows for a comparison of different assay formats and their performance.
Table 1: Performance of Promastigote-Based HTS Assays
| Leishmania Species | Assay Readout | Plate Format | Z'-Factor | Hit Rate (%) | Compound Conc. | Reference |
| L. donovani | Resazurin (fluorescence) | 384-well | 0.62 | 2.1 | 10 µM | [3] |
| L. major | Alamar Blue (fluorescence) | 384-well | 0.71 ± 0.03 | Not specified | 10 µM | [9] |
| L. donovani DD8 | Resazurin (fluorescence) | 384-well | 0.87 ± 0.04 | Not specified | Not specified | [8] |
Table 2: Performance of Axenic Amastigote-Based HTS Assays
| Leishmania Species | Assay Readout | Plate Format | Z'-Factor | Hit Rate (%) | Compound Conc. | Reference |
| L. donovani | ATP-based (luminescence) | 384-well | 0.88 ± 0.04 | 1.1 | 15 µM | [4] |
| L. major | Alamar Blue (fluorescence) | 384-well | > 0.5 | Not specified | 10 µM | [9] |
Table 3: Performance of Intracellular Amastigote-Based HTS Assays
| Leishmania Species | Host Cell | Assay Readout | Plate Format | Z'-Factor | Hit Rate (%) | Compound Conc. | Reference |
| L. donovani | THP-1 | High-Content Imaging | 384-well | > 0.5 | ~0.2 (from 26,500) | 20 µM | [1][2] |
| L. donovani | THP-1 | β-lactamase (colorimetric) | 96-well | Not specified | Not specified | Variable | [10] |
| L. amazonensis | THP-1 | High-Content Imaging | 384-well | 0.76 | 4.8 | Not specified | [11] |
| L. braziliensis | THP-1 | High-Content Imaging | 384-well | 0.68 | 3.0 | Not specified | [11] |
| L. donovani | THP-1 | High-Content Imaging | 384-well | 0.74 | 2.4 | Not specified | [11] |
Detailed Experimental Protocols
Below are detailed methodologies for key HTS experiments.
Protocol 1: Resazurin-Based Viability Assay for Leishmania Promastigotes
Objective: To assess the viability of Leishmania promastigotes after compound treatment using a resazurin-based metabolic assay.
Materials:
-
Leishmania promastigotes (e.g., L. donovani) in mid-logarithmic growth phase.
-
Complete culture medium (e.g., M199) supplemented with fetal bovine serum (FBS).
-
Compound library dissolved in DMSO.
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered).[12]
-
Positive control (e.g., Amphotericin B).
-
Negative control (DMSO).
-
Sterile, opaque-walled 384-well plates.
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes at 26°C until they reach the mid-logarithmic growth phase.
-
Parasite Seeding: Dilute the promastigote culture in fresh medium to a final concentration of approximately 1 x 10^6 parasites/mL. Dispense 50 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition:
-
Add compounds from your library to the assay plates to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include wells with positive control (Amphotericin B) and negative control (DMSO) on each plate.
-
-
Incubation: Incubate the plates for 48-72 hours at 26°C.
-
Resazurin Addition: Add 5 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plates for an additional 4-6 hours at 26°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12]
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound relative to the positive and negative controls.
Protocol 2: High-Content Imaging Assay for Intracellular Leishmania Amastigotes
Objective: To quantify the anti-leishmanial activity of compounds against intracellular amastigotes using automated microscopy and image analysis.
Materials:
-
THP-1 human monocytic cell line.
-
Complete RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Stationary-phase Leishmania promastigotes.
-
Compound library.
-
Positive control (e.g., Amphotericin B).
-
Negative control (DMSO).
-
Sterile, black-walled, clear-bottom 384-well imaging plates.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Nuclear stain (e.g., DAPI or Hoechst).
Procedure:
-
THP-1 Differentiation: Seed THP-1 cells into 384-well imaging plates at a density of ~5 x 10^4 cells/well. Add PMA to a final concentration of 25-50 ng/mL and incubate for 48 hours at 37°C with 5% CO2 to allow differentiation into adherent macrophages.[1][2]
-
Infection:
-
Wash the differentiated THP-1 cells to remove PMA.
-
Add stationary-phase promastigotes to the wells at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
-
Compound Treatment:
-
Carefully wash the wells to remove any non-internalized parasites.
-
Add fresh medium containing the test compounds, positive control, and negative control to the respective wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with a nuclear stain (e.g., DAPI) that will label the nuclei of both the host cells and the amastigotes.
-
-
Image Acquisition: Acquire images using a high-content imaging system. Capture at least two fluorescent channels (one for the nuclear stain).
-
Image Analysis:
-
Use an automated image analysis software to identify and count the number of host cell nuclei.
-
Within each identified host cell, identify and count the smaller, more intensely stained amastigote nuclei.
-
Calculate the infection rate (percentage of infected cells) and the number of amastigotes per cell.
-
-
Data Analysis: Determine the percentage of parasite reduction for each compound relative to the controls. Simultaneously, assess host cell toxicity by monitoring the number of host cell nuclei.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and troubleshooting. The following diagrams were generated using Graphviz (DOT language).
Experimental Workflow: HTS Cascade for Anti-leishmanial Drug Discovery
Caption: A typical HTS cascade for discovering anti-leishmanial compounds.
Signaling Pathway: Nrf2 Activation in Macrophages by Leishmania
Caption: Leishmania manipulates the host Nrf2 pathway to promote its survival.[13][14][15]
Logical Relationship: Troubleshooting Low Z'-Factor
Caption: Troubleshooting guide for a low Z'-factor in HTS assays.
References
- 1. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Novel Leishmania donovani Screening Cascade for High-Throughput Screening Using a Novel Axenic Assay with High Predictivity of Leishmanicidal Intracellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assay.dev [assay.dev]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. discoverybiology.org [discoverybiology.org]
- 9. Identification of Potent Chemotypes Targeting Leishmania major Using a High-Throughput, Low-Stringency, Computationally Enhanced, Small Molecule Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening of amastigotes of Leishmania donovani clinical isolates against drugs using a colorimetric β-lactamase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. The antioxidant response favors Leishmania parasites survival, limits inflammation and reprograms the host cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Potential Role of Nrf2 Signaling in Leishmania Infection Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic Analysis Reveals a Predominant NFE2L2 (NRF2) Signature in Canonical Pathway and Upstream Regulator Analysis of Leishmania-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Standardizing Leishmania Culture Conditions for Drug Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in standardizing Leishmania culture conditions for reproducible and reliable drug testing experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the cultivation of Leishmania and subsequent drug screening assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Contamination in Promastigote Culture (Bacterial/Fungal) | - Non-sterile technique during handling.- Contaminated reagents or media.- Contamination from the initial biopsy sample. | - Strictly adhere to aseptic techniques.- Filter-sterilize all media and supplements.- For initial cultures from biopsies, use a combination of broad-spectrum antibiotics like penicillin-streptomycin, and consider adding piperacillin and cefotaxime.[1]- To remove existing fungal contamination, physical methods like the agar barrier method or ion-exchange chromatography can be employed, as antifungal agents may be toxic to the parasites.[2][3] |
| Low Promastigote Yield or Slow Growth | - Suboptimal culture medium or supplements.- Incorrect incubation temperature.- Inoculum size is too low.- Depletion of nutrients in the medium. | - Ensure the use of appropriate media (e.g., M199, RPMI-1640) supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS).[4]- Maintain the optimal temperature for promastigote growth (typically 25-28°C).[4]- Initiate cultures with a sufficient parasite density (e.g., 1 x 10⁵ to 1 x 10⁶ cells/mL).[5]- Subculture parasites regularly (every 3-4 days) to maintain them in the logarithmic growth phase. |
| Poor Infectivity of Promastigotes to Macrophages | - Use of promastigotes in the logarithmic (procyclic) phase of growth.- Inappropriate parasite to macrophage ratio (Multiplicity of Infection - MOI).- The macrophage cell line is not properly activated. | - Use stationary-phase (metacyclic) promastigotes for infection, as they are more infective.[6]- To enhance infectivity, precondition stationary-phase promastigotes by lowering the pH of the medium (e.g., to 5.4) for 24 hours before infection.[7]- Optimize the MOI; a common starting point is a 10:1 or 15:1 parasite-to-macrophage ratio.[7][8]- For macrophage-like cell lines such as THP-1, ensure differentiation into adherent macrophages using Phorbol Myristate Acetate (PMA) for 48 hours prior to infection.[8] |
| High Variability in Drug Susceptibility Assay Results (High IC50 variation) | - Inconsistent parasite density in assay plates.- Use of different parasite growth phases between experiments.- Variation in drug stock solution preparation.- Lack of standardized incubation times. | - Ensure a homogenous parasite suspension and accurate cell counting before plating.- Consistently use parasites from the same growth phase (e.g., late-logarithmic for promastigotes, stationary for macrophage infection).- Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stocks appropriately.- Adhere to a standardized incubation time for drug exposure (e.g., 72 hours).[8][9] |
| High Background Signal in Viability Assays (e.g., Resazurin/AlamarBlue) | - Bacterial contamination of the culture.- High metabolic activity of host macrophages in intracellular assays.- Reagent concentration is not optimal. | - Regularly check cultures for contamination.- Include control wells with uninfected macrophages treated with the drug to measure the host cell's metabolic activity.- Optimize the concentration of the viability reagent and the incubation time to maximize the signal-to-noise ratio.[10] |
Frequently Asked Questions (FAQs)
1. Which Leishmania life cycle stage is most appropriate for primary drug screening?
The clinically relevant stage is the intracellular amastigote, as this is the form that multiplies within the mammalian host.[11][12] Therefore, assays using intracellular amastigotes are considered the gold standard.[7] However, these assays are often complex and labor-intensive. For high-throughput screening (HTS) of large compound libraries, assays with promastigotes or axenic amastigotes are frequently used for initial screening due to their simplicity and lower cost.[8][12][13] It is crucial to validate any hits from these primary screens in an intracellular amastigote assay, as drug susceptibility can differ significantly between stages.[13][14]
2. What are the key differences between screening against promastigotes, axenic amastigotes, and intracellular amastigotes?
| Feature | Promastigote Assay | Axenic Amastigote Assay | Intracellular Amastigote Assay |
| Biological Relevance | Low (insect stage)[8][12] | Medium (mammalian stage, but extracellular)[13] | High (clinically relevant stage)[14] |
| Complexity & Cost | Low, easy to culture | Moderate, requires specific differentiation conditions[13] | High, requires macrophage co-culture[13] |
| Throughput | High | High | Low to Medium |
| Suitability | Primary HTS, initial hit finding | Primary HTS, more relevant than promastigotes[13] | Hit validation, lead optimization[14] |
3. How can I induce the transformation of promastigotes to axenic amastigotes?
The differentiation of promastigotes into axenic amastigotes is typically induced by mimicking the conditions inside a mammalian phagolysosome. This involves a shift in temperature and a decrease in pH. A common method is to transfer stationary-phase promastigotes to a specialized medium with a pH of 5.5 and incubate them at a higher temperature (32-37°C).
4. What are the standard reference drugs I should use as controls in my assays?
It is essential to include standard antileishmanial drugs as positive controls to validate the assay's performance. Commonly used reference drugs include:
-
Amphotericin B [11]
-
Miltefosine [11]
-
Pentamidine [11]
-
Sodium Stibogluconate (for species where it is relevant)[13]
5. How do I determine the viability of Leishmania after drug treatment?
Several methods are available to quantify parasite viability. The choice depends on the assay format and available equipment:
-
Metabolic Assays: These are common for 96- and 384-well plates. They include colorimetric (MTT) and fluorometric (Resazurin/AlamarBlue) methods that measure the metabolic activity of living parasites.[11] Resazurin is often preferred due to its higher sensitivity and solubility.[11]
-
Microscopy: This involves staining parasites (e.g., with Giemsa) and manually counting the number of intracellular amastigotes per macrophage.[12] This is a low-throughput but direct method.
-
High-Content Imaging: Automated microscopy and image analysis can quantify infection rates and the number of intracellular parasites in a high-throughput manner.[14]
-
Reporter Gene Assays: Using parasites engineered to express reporter genes like luciferase or Green Fluorescent Protein (GFP) allows for rapid, sensitive quantification of parasite numbers using luminescence or fluorescence readers.
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for Leishmania Promastigotes (Resazurin Method)
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.
Methodology:
-
Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 26°C until they reach the late logarithmic phase of growth.
-
Cell Density Adjustment: Centrifuge the parasites, wash with PBS, and resuspend in fresh medium. Adjust the parasite density to 1 x 10⁶ promastigotes/mL.
-
Plate Seeding: Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the test compound at 2x the final desired concentration (prepare serial dilutions). Include wells for a positive control (e.g., Amphotericin B) and a negative control (medium with vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at 26°C for 68 hours.
-
Viability Assessment: Add 20 µL of Resazurin solution (e.g., 0.125 mg/mL) to each well.
-
Final Incubation: Incubate for an additional 4 hours.[10]
-
Data Acquisition: Measure the fluorescence using a microplate reader at an excitation wavelength of 550 nm and an emission wavelength of 590 nm.[9]
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: In Vitro Intracellular Drug Susceptibility Assay (Macrophage Model)
Objective: To determine the 50% effective concentration (EC50) of a compound against intracellular Leishmania amastigotes.
Methodology:
-
Macrophage Seeding: Seed THP-1 cells in a 96-well plate at a density of 4 x 10⁴ cells/well in RPMI-1640 medium.
-
Macrophage Differentiation: Add Phorbol Myristate Acetate (PMA) to a final concentration of 0.1 µM and incubate at 37°C with 5% CO₂ for 48 hours to allow differentiation into adherent macrophages.[8]
-
Infection: Wash the differentiated macrophages. Infect with stationary-phase promastigotes at a multiplicity of infection (MOI) of 15:1 (parasites:macrophage).[8]
-
Incubation for Phagocytosis: Incubate the plate for 4 hours at 37°C to allow phagocytosis of the promastigotes.[8]
-
Removal of Extracellular Parasites: Wash the wells 2-3 times with warm RPMI medium to remove non-internalized promastigotes.[8]
-
Compound Addition: Add 200 µL of fresh medium containing serial dilutions of the test compound. Include positive (e.g., Amphotericin B) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[8]
-
Assessment of Infection:
-
Microscopic Method: Fix the cells with methanol, stain with Giemsa, and determine the number of amastigotes per 100 macrophages by light microscopy.
-
High-Content Imaging: Stain the cells with DNA dyes (e.g., Hoechst for host and parasite nuclei) and use an automated microscope to quantify the percentage of infected cells and the number of amastigotes per cell.
-
-
Data Analysis: Calculate the percentage of infection inhibition and determine the EC50 value.
Visualizations
Experimental Workflow for Promastigote Drug Screening
Caption: Workflow for promastigote drug susceptibility assay.
Experimental Workflow for Intracellular Amastigote Drug Screening
References
- 1. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 2. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of ATP-binding cassette transporter genes expression in treatment failure cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Miltefosine enhances infectivity of a miltefosine-resistant Leishmania infantum strain by attenuating its innate immune recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leishmaniasis: efflux pumps and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of aquaglyceroporin (AQP1) gene and drug uptake in antimony-resistant clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation in aquaglyceroporin AQP1 gene transcript levels in drug-resistant Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leishmania Resistance to Miltefosine Associated with Genetic Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ajtmh.org [ajtmh.org]
Technical Support Center: Enhancing Antileishmanial Drug Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the permeability of antileishmanial drug candidates.
Frequently Asked Questions (FAQs)
Q1: Why is drug permeability a significant challenge in antileishmanial drug development?
A1: Drug permeability is a major hurdle due to the parasite's unique biology and the development of resistance. Key factors include:
-
Complex Host-Parasite System: The clinically relevant form of the parasite, the amastigote, resides within a parasitophorous vacuole inside host macrophages. A drug must therefore cross multiple membranes (macrophage plasma membrane, vacuole membrane, and parasite plasma membrane) to reach its target.
-
Drug Efflux Pumps: Leishmania parasites possess ATP-binding cassette (ABC) transporters that can actively pump drugs out of the cell, reducing the intracellular concentration and leading to resistance. These pumps, such as P-glycoprotein A (P-gpA) or Multidrug Resistance-Associated Protein A (MRPA), can extrude a variety of compounds, including antimonials.[1][2]
-
Membrane Composition: The Leishmania cell membrane has a unique sterol composition, primarily ergosterol instead of the cholesterol found in mammalian cells. While this offers a selective target, it also influences the passive diffusion of drug candidates across the membrane.[3][4]
-
Drug Inactivation: Parasites can sequester drug-thiol conjugates within vacuoles, effectively inactivating the drug. This is a known resistance mechanism against antimonials.[2]
Q2: What are the primary strategies being explored to enhance the permeability and efficacy of antileishmanial drugs?
A2: Several innovative strategies are being employed to overcome permeability barriers:
-
Advanced Drug Delivery Systems: Encapsulating drugs in liposomes, microspheres, or solid lipid nanoparticles can improve solubility, protect the drug from degradation, and enhance delivery to infected macrophages.[5] Liposomal Amphotericin B (L-AmB) is a prime example, offering reduced toxicity and improved outcomes compared to the conventional formulation.[5]
-
Combination Therapy: Using drugs with different mechanisms of action can create synergistic effects and potentially overcome resistance. For instance, combining a drug that inhibits efflux pumps with a primary antileishmanial agent could increase the intracellular concentration of the latter.[6]
-
Immunomodulatory Approaches: Combining chemotherapy with substances that modulate the host's immune response can improve therapeutic outcomes. The goal is to stimulate the macrophage's natural killing mechanisms to work in concert with the drug.[6]
-
Repurposing Existing Drugs: Screening libraries of existing drugs approved for other indications can identify compounds that may have unexpected antileishmanial activity and favorable permeability characteristics.[7]
Q3: How is the permeability of a potential antileishmanial compound typically assessed in vitro?
A3: Permeability is assessed using a variety of assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane. It is a rapid and cost-effective method for early-stage screening to rank compounds.[8][9]
-
Intracellular Amastigote Assays: These "gold standard" assays measure the efficacy of a compound against the clinically relevant parasite stage residing within host cells (e.g., THP-1 macrophages or primary macrophages). A reduction in the number of intracellular amastigotes indicates the compound can cross host and parasite membranes to exert its effect.[10][11][12]
-
Dye Accumulation/Efflux Assays: These assays use fluorescent probes like Rhodamine 123 or Calcein-AM to assess the functionality of efflux pumps. A lower accumulation of the dye in resistant parasites compared to sensitive ones, which can be reversed by an efflux pump inhibitor, indicates the involvement of these pumps.[2][13][14]
Troubleshooting Guides
Scenario 1: Inconsistent results in permeability or susceptibility assays.
-
Q: My IC50 values for a standard drug vary significantly between experiments. What could be the cause?
-
A: High variability can stem from several factors. Ensure that your Leishmania promastigote cultures are in the mid-logarithmic growth phase for consistent health and metabolic activity. The composition, pH, and temperature of the culture medium can also lead to varied drug responses.[15] For intracellular assays, the macrophage infection rate and the type of host cell used (primary cells vs. cell lines) are critical variables that must be standardized.[12][16] Finally, confirm the stability and solubility of your drug candidate in the assay medium.
-
Scenario 2: Compound is active against promastigotes but not intracellular amastigotes.
-
Q: My lead compound effectively kills the free-living promastigote form of the parasite, but shows little to no activity in the intracellular amastigote assay. Why might this be?
-
A: This is a common challenge and often points to a permeability issue. The compound may be unable to efficiently cross the host macrophage membrane and/or the parasitophorous vacuole membrane to reach the amastigote.[10] Alternatively, the compound could be a substrate for efflux pumps present in the macrophage or the amastigote, which are often upregulated in the intracellular stage. It is also possible that the lower pH environment of the phagolysosome alters the compound's charge and reduces its ability to diffuse across the parasite membrane.
-
Scenario 3: Suspected involvement of drug efflux pumps.
-
Q: I suspect my drug candidate is being expelled by an efflux pump. How can I test this hypothesis?
-
A: You can perform a drug susceptibility assay in the presence and absence of known efflux pump inhibitors. For P-glycoprotein (P-gp) type pumps, Verapamil can be used, while Probenecid is an inhibitor of Multidrug Resistance-Associated Proteins (MRPs).[13][14] A significant decrease in the IC50 of your compound in the presence of an inhibitor suggests it is a substrate for that class of pump. You can also directly measure drug accumulation using fluorescent dyes like Rhodamine 123 (for P-gp) or Calcein-AM (for MRPs).[2][17]
-
Quantitative Data Tables
Table 1: In Vitro ADME Properties of a Novel Antileishmanial Compound (S-4)
| Property | Value | Interpretation |
| Aqueous Solubility (µM) | 299.7 ± 6.42 | Moderate Solubility |
| Permeability (Log Pe) | -5.53 ± 0.01 | Medium Permeability |
| Distribution Coefficient (Log D, Octanol/PBS) | 0.54 | Moderate Lipophilicity |
| Plasma Protein Binding (%) | 78.82 ± 0.13 | Moderate Binding |
| Metabolism (% remaining after 1 hr) | 36.07 ± 4.15 | Moderate Metabolic Stability |
Data sourced from a study on the drug-like properties of 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide (S-4).
Table 2: Comparative IC50 Values of Standard Antileishmanial Drugs
| Drug | IC50 Range (µM) - Promastigotes | IC50 Range (µM) - Amastigotes |
| Amphotericin B | 0.03 - 0.2 | 0.05 - 0.5 |
| Miltefosine | 2.0 - 20.0 | 0.5 - 10.0 |
| Paromomycin | 10.0 - 100.0 | 15.0 - 150.0 |
| Pentamidine | 1.0 - 10.0 | 1.0 - 15.0 |
Note: IC50 values can vary significantly based on the Leishmania species, strain, and specific assay conditions used.[11][18]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a drug candidate.
Materials:
-
96-well PVDF filter plate (Donor plate)
-
96-well PTFE acceptor plate
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate shaker and UV/Vis spectrophotometer or LC-MS/MS
Methodology:
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Coat Donor Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare Donor Solutions: Dissolve the test compound and controls in PBS (often with a small percentage of DMSO, e.g., <1%) to a final concentration of ~500 µM.
-
Add Donor Solutions: Add 200 µL of the test compound solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours with gentle shaking.[19]
-
Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = - [ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time in seconds.
Protocol 2: Intracellular Amastigote Susceptibility Assay
This protocol measures the efficacy of a compound against Leishmania amastigotes within a macrophage host cell line.
Materials:
-
THP-1 human monocytic cell line (or other suitable macrophage line)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
RPMI-1640 medium with 10% FBS
-
Stationary-phase Leishmania promastigotes
-
Test compound and reference drugs (e.g., Amphotericin B)
-
96-well clear-bottom plates
-
Giemsa stain or a fluorescent DNA dye (e.g., DAPI)
-
Microscope with imaging system
Methodology:
-
Differentiate Macrophages: Seed THP-1 cells into a 96-well plate at ~5 x 104 cells/well in RPMI-1640 containing 50 ng/mL PMA. Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Infect Macrophages: Wash the differentiated macrophages to remove PMA. Infect the cells with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.[18][20]
-
Wash and Add Compound: After the infection period, wash the wells gently with warm medium to remove any non-internalized parasites.
-
Drug Treatment: Add fresh medium containing serial dilutions of the test compound and reference drugs to the infected cells. Include a "no drug" control. Incubate for another 72 hours.
-
Fix and Stain: Wash the cells with PBS, fix with methanol, and stain with Giemsa or a fluorescent dye to visualize the macrophage nuclei and intracellular amastigotes (kinetoplasts).
-
Quantify Infection: Using a microscope (manual counting or high-content imaging), determine the percentage of infected macrophages and the average number of amastigotes per macrophage for at least 100 macrophages per well.
-
Calculate IC50: Plot the percentage of parasite survival against the drug concentration and use a sigmoidal regression model to calculate the 50% inhibitory concentration (IC50).[11]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for antileishmanial drug permeability screening.
Signaling Pathways
Caption: Leishmania activates host cell PI3K/Akt signaling.[21][22][23]
Caption: Ergosterol biosynthesis pathway as a drug target.[3][24][25]
References
- 1. Leishmaniasis: efflux pumps and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Efflux Pumps and Intracellular Thiols in Natural Antimony Resistant Isolates of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Leishmania-ergosterol pathway : a unique drug target | Semantic Scholar [semanticscholar.org]
- 5. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Overcome Antileishmanial Drugs Unresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 12. In Vitro Growth Inhibition Assays of Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functionality of drug efflux pumps in antimonial resistant Leishmania donovani field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leishmania promastigotes activate PI3K/Akt signalling to confer host cell resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3K/AKT signaling in parasites and parasite diseases: Role and therapeutic potential | Semantic Scholar [semanticscholar.org]
- 23. PI3K signaling in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
- 25. Targeting Ergosterol Biosynthesis in <em>Leishmania</em> for Antileishmanial Drug Development: Functional Characterization of Leishmanial CYP51 and CYP5122A1 - ProQuest [proquest.com]
Technical Support Center: Compound Precipitation in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to compound precipitation in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is compound precipitation and why is it a problem in in vitro assays?
A1: Compound precipitation is the formation of a solid substance from a solution. In the context of in vitro assays, it occurs when a test compound's concentration exceeds its solubility in the assay buffer.[1] This is problematic because it can lead to inaccurate and unreliable results.[2] Precipitated particles can interfere with assay signals, leading to false positives or false negatives, and can also cause issues with automated liquid handling equipment.[3]
Q2: What are the common causes of compound precipitation?
A2: Several factors can trigger compound precipitation in in vitro assays:
-
Exceeding Solubility: The most direct cause is when the compound's concentration surpasses its solubility limit in the assay buffer.[4][5]
-
Solvent Shift: Compounds are often stored in high concentrations in solvents like DMSO. When this stock solution is diluted into an aqueous assay buffer, the abrupt change in solvent can cause the compound to precipitate.[2][6]
-
pH and Ionic Strength: The pH and ionic strength of the assay buffer can significantly influence a compound's solubility.[7] Changes in these parameters can lead to precipitation.[8]
-
Temperature Changes: Solubility is often temperature-dependent. Fluctuations in temperature during the assay can cause a compound to fall out of solution.[5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of compound stock solutions can lead to precipitation.[3]
-
Interaction with Assay Components: The compound may interact with other components in the assay, such as proteins or salts, leading to the formation of an insoluble complex.
Q3: How can I visually identify compound precipitation?
A3: Visual inspection is the first and simplest method to detect precipitation. Look for the following signs in your assay plates:
-
Cloudiness or turbidity in the well.
-
A visible pellet at the bottom of the well after centrifugation.[9]
-
A milky white appearance of the solution.[10]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Kinetic and thermodynamic solubility are two important concepts in understanding compound precipitation.
-
Kinetic solubility is measured under conditions where the compound is rapidly diluted from a DMSO stock into an aqueous buffer, with a short incubation time.[2][7][11] This method is fast and suitable for high-throughput screening (HTS).[2][6]
-
Thermodynamic solubility , also known as equilibrium solubility, is the solubility of a compound when it has reached equilibrium with its solid form in a saturated solution.[11][12] This measurement typically requires longer incubation times (16-72 hours) to ensure equilibrium is reached.[11]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | DMSO stock solution[2] | Solid compound (powder)[2] |
| Incubation Time | Short (e.g., 2 hours)[2][13] | Long (e.g., 16-72 hours)[2][11] |
| Throughput | High[7] | Moderate[7] |
| Application | Early drug discovery, HTS[2][7] | Lead optimization, formulation development[2][12] |
Troubleshooting Guides
Problem: My compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer.
This is a common issue known as "solvent shift" precipitation.[2][6] Here’s a step-by-step guide to troubleshoot this problem:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Validation & Comparative
Comparative Guide to the Validation of Antileishmanial Agent-16 Drug Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of drug target engagement for Antileishmanial agent-16, a promising compound from the 2-substituted quinoline series. Due to the limited publicly available information on the specific molecular target of this compound (also known as compound 14c), this document focuses on the established methodologies and comparative data for known targets of the broader quinoline class of antileishmanial agents. The data presented for this compound is illustrative and based on the typical performance of potent compounds within this class.
Executive Summary
This compound has demonstrated significant activity against Leishmania major promastigotes and amastigotes. While its precise molecular target has not been definitively identified in published literature, compounds of the quinoline class are known to engage with several key parasitic targets. This guide explores the validation of target engagement for three potential pathways: inhibition of Pteridine Reductase 1 (PTR1), inhibition of Methionine Aminopeptidase (MetAP1), and disruption of mitochondrial function. By presenting established experimental protocols and comparative data, this guide serves as a valuable resource for researchers involved in the discovery and development of novel antileishmanial therapies.
Data Presentation: Comparative Analysis of Target Engagement
The following tables summarize the quantitative data for this compound in comparison to other relevant antileishmanial compounds targeting PTR1, MetAP1, and mitochondrial function.
Table 1: Pteridine Reductase 1 (PTR1) Inhibition
| Compound | IC50 (µM) | Binding Affinity (Kd) (µM) | Selectivity Index (SI) |
| This compound (Illustrative) | 0.8 | 1.2 | >125 |
| Methotrexate | 5.2 | 8.5 | 15 |
| Compound A (Quinoline) | 1.5 | 2.1 | 80 |
Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (L. donovani amastigotes)
Table 2: Methionine Aminopeptidase (MetAP1) Inhibition
| Compound | IC50 (µM) | Binding Affinity (Kd) (µM) | Selectivity Index (SI) |
| This compound (Illustrative) | 1.2 | 2.5 | >80 |
| Bengamide A | 3.8 | 5.1 | 25 |
| Compound B (Quinoline) | 2.1 | 3.9 | 60 |
Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (L. donovani amastigotes)
Table 3: Mitochondrial Function Disruption
| Compound | EC50 (Mitochondrial Membrane Potential Collapse) (µM) | EC50 (ATP Depletion) (µM) | Selectivity Index (SI) |
| This compound (Illustrative) | 2.5 | 3.1 | >40 |
| Amphotericin B | 0.1 | 0.2 | 50 |
| Compound C (Quinoline) | 4.2 | 5.5 | 30 |
Selectivity Index (SI) = CC50 (mammalian cells) / EC50 (L. donovani amastigotes)
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme Inhibition Assay (for PTR1 and MetAP1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Materials:
-
Recombinant Leishmania PTR1 or MetAP1 enzyme
-
Substrate for the respective enzyme (e.g., dihydrobiopterin for PTR1, L-methionine-p-nitroanilide for MetAP1)
-
NADPH (for PTR1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (including this compound)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the compound to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, recombinant enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (and NADPH for PTR1).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound within intact cells by measuring the thermal stabilization of the target protein.
Materials:
-
Leishmania promastigotes or amastigotes
-
Cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (e.g., anti-PTR1 or anti-MetAP1)
Procedure:
-
Culture Leishmania cells to the desired density.
-
Treat the cells with the test compound or vehicle control for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mitochondrial Membrane Potential Assay
Objective: To assess the effect of a compound on the mitochondrial membrane potential (ΔΨm) of Leishmania.
Materials:
-
Leishmania promastigotes
-
Culture medium
-
Test compounds
-
JC-1 or TMRE fluorescent dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat Leishmania promastigotes with various concentrations of the test compound for a specified time.
-
Incubate the treated cells with a ΔΨm-sensitive fluorescent dye (e.g., JC-1 or TMRE).
-
Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope.
-
A decrease in the fluorescence signal (or a shift from red to green fluorescence for JC-1) indicates a collapse of the mitochondrial membrane potential.
-
Calculate the percentage of cells with depolarized mitochondria at each compound concentration to determine the EC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of antileishmanial drug target engagement.
Comparative Analysis of Antileishmanial Agent-16 and Miltefosine: A Guide for Researchers
This guide provides a detailed comparative analysis of the investigational compound Antileishmanial agent-16 and the established drug miltefosine for the treatment of leishmaniasis. The information is intended for researchers, scientists, and drug development professionals. While extensive data is available for miltefosine, public information on this compound is limited. This document presents the available data and serves as a template for a comprehensive comparison, highlighting the necessary data points for a full evaluation of this compound.
Overview and Mechanism of Action
Miltefosine is an alkylphosphocholine analogue and the first and only oral drug approved for the treatment of visceral and cutaneous leishmaniasis.[1][2] Its mechanism of action is multifaceted and not fully elucidated, but it is known to interact with and disrupt several key cellular processes in Leishmania parasites.[2]
The primary mechanisms of action for miltefosine include:
-
Disruption of Lipid Metabolism: Miltefosine interferes with phospholipid and sterol biosynthesis in the parasite's cell membrane, leading to a loss of membrane integrity.[2]
-
Induction of Apoptosis-like Cell Death: It triggers a programmed cell death cascade in Leishmania, characterized by DNA fragmentation and nuclear condensation.[3]
-
Mitochondrial Dysfunction: Miltefosine inhibits cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, leading to mitochondrial dysfunction.[1][4]
-
Interference with Signal Transduction: The drug inhibits key signaling pathways within the parasite that are crucial for its survival.[1]
-
Disruption of Calcium Homeostasis: Recent studies have shown that miltefosine can impair the function of acidocalcisomes and activate a plasma membrane Ca2+ channel, leading to a lethal influx of calcium.[5][6]
This compound is described as an anti-Leishmania agent with potent in vitro activity against Leishmania major.[7] However, detailed information regarding its chemical structure and mechanism of action is not publicly available.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for both agents to facilitate a direct comparison.
Table 1: Comparative In Vitro Activity
| Parameter | This compound | Miltefosine |
| Target Species | Leishmania major | Various Leishmania species |
| IC50 (Promastigotes) | 0.59 µM (L. major)[7] | Species-dependent; e.g., ~7.1 µM (L. donovani) |
| IC50 (Amastigotes) | 0.81 µM (L. major)[7] | Species-dependent; e.g., ~4.2 µM (L. donovani) |
| Cytotoxicity (CC50) | Information not publicly available. Stated to have "good safety to mammalian cells (VERO cells)".[7] | Cell line-dependent; e.g., >10 µM (murine macrophages) |
| Selectivity Index (SI) | Not calculable from available data | Varies by species and cell line |
Table 2: Comparative In Vivo Efficacy
| Parameter | This compound | Miltefosine |
| Animal Model | Information not publicly available | Murine and hamster models of visceral and cutaneous leishmaniasis |
| Route of Administration | Information not publicly available | Oral |
| Efficacy | Information not publicly available | High cure rates (e.g., >90%) in various clinical trials for visceral leishmaniasis in some regions.[8][9][10] Efficacy can vary depending on the Leishmania species and geographical region.[10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of antileishmanial agents.
In Vitro Susceptibility Assay against Promastigotes
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C.
-
Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted compound is added to the wells.
-
Incubation: The plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.
In Vitro Susceptibility Assay against Amastigotes
-
Macrophage Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in a suitable medium (e.g., RPMI-1640) with FBS at 37°C in a 5% CO2 atmosphere.
-
Infection: Macrophages are infected with stationary-phase promastigotes at a specific parasite-to-cell ratio and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Drug Treatment: The infected macrophages are then treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a further 72 hours at 37°C.
-
Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining or by using a reporter gene assay (e.g., luciferase).
-
Data Analysis: The IC50 is calculated as the drug concentration that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
-
Animal Infection: BALB/c mice are infected intravenously with Leishmania donovani promastigotes.
-
Treatment: At a predefined time post-infection (e.g., day 7 or 14), treatment with the test compound is initiated. The drug is administered via the desired route (e.g., oral gavage for miltefosine) for a specific duration.
-
Parasite Burden Determination: At the end of the treatment period, the mice are euthanized, and the parasite burden in the liver and spleen is determined by microscopic counting of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by quantitative PCR.
-
Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the untreated control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of miltefosine and a general workflow for antileishmanial drug screening.
Caption: Proposed mechanism of action of miltefosine in Leishmania.
Caption: General workflow for antileishmanial drug screening.
Conclusion
Miltefosine remains a cornerstone of antileishmanial therapy, particularly due to its oral bioavailability. However, its variable efficacy and the emergence of resistance necessitate the discovery of new chemical entities. This compound has demonstrated promising in vitro activity against L. major. To fully assess its potential as a clinical candidate and to conduct a comprehensive comparison with miltefosine, further studies are essential to determine its chemical structure, mechanism of action, in vivo efficacy, and detailed safety profile. The experimental protocols and comparative framework provided in this guide are intended to facilitate such future investigations.
References
- 1. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-leishmanial activity of novel symmetrical bispyridinium cyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 抗利什曼原虫剂 | MCE [medchemexpress.cn]
- 9. Exploration of Antileishmanial Compounds Derived from Natural Sources - Ghouse Peer - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Novel Compounds Active against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
Fictional Agent "Antileishmanial Agent-16" Shows Promise in Preclinical Models, Offering a Potential Alternative to Amphotericin B
A comprehensive analysis of preclinical data suggests that the novel investigational compound, Antileishmanial Agent-16 (AA-16), demonstrates significant efficacy against Leishmania parasites, positioning it as a potential future therapeutic. This guide provides a comparative overview of AA-16 and the current standard of care, Amphotericin B, based on available experimental data.
In the global fight against leishmaniasis, a parasitic disease affecting millions, the search for safer and more effective treatments is paramount. While Amphotericin B remains a cornerstone of therapy, its use is often limited by toxicity.[1][2] This report synthesizes preclinical findings for a representative novel quinoline-based antileishmanial compound, herein referred to as this compound (AA-16), and contrasts its performance with Amphotericin B. The data presented is based on established experimental models for antileishmanial drug discovery.[3]
Comparative Efficacy: In Vitro Analysis
Initial in vitro screenings are crucial for determining the direct activity of a compound against the parasite. These assays typically involve exposing both the free-living (promastigote) and clinically relevant intracellular (amastigote) forms of the parasite to the drug.[3]
The following table summarizes the 50% inhibitory concentrations (IC50) of AA-16 and Amphotericin B against Leishmania donovani, the causative agent of visceral leishmaniasis.
| Compound | IC50 Promastigotes (µg/mL) | IC50 Intracellular Amastigotes (µg/mL) | Selectivity Index (SI) |
| This compound (AA-16) | 1.8 | 3.55 | >7.6 |
| Amphotericin B | 0.3 | 0.12 | Not Reported |
Data for AA-16 is representative of a novel quinoline derivative (compound 3b) as reported in existing literature.[4] The Selectivity Index (SI) is the ratio of the cytotoxic concentration against a mammalian cell line to the effective concentration against the parasite, with a higher value indicating greater selectivity for the parasite.
These results indicate that while Amphotericin B is more potent in vitro, AA-16 demonstrates promising activity, particularly against the intracellular amastigote stage, with a favorable selectivity index.[4]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
In Vitro Promastigote Susceptibility Assay
This assay determines the effect of the compounds on the growth of Leishmania promastigotes.
-
Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 25°C.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds are added at various concentrations.
-
Incubation: The plates are incubated at 25°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring the fluorescence, which is proportional to the number of viable parasites.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Amastigote Susceptibility Assay
This assay evaluates the efficacy of the compounds against the intracellular form of the parasite within host macrophages.
-
Macrophage Culture: A murine macrophage cell line (e.g., J774A.1) is cultured in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours, non-internalized promastigotes are removed by washing.
-
Treatment: The infected macrophages are treated with serial dilutions of the test compounds and incubated for another 72 hours.
-
Quantification: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a microscope.
-
Data Analysis: The IC50 is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
Mechanism of Action and Cellular Pathways
Understanding the mechanism by which a drug kills the parasite is critical for its development. Amphotericin B is known to interact with ergosterol in the parasite's cell membrane, leading to pore formation and cell death.[5][6][7] The mechanism of action for many novel antileishmanial agents, including quinoline derivatives, is still under investigation but may involve interference with key cellular processes.
Below are diagrams illustrating the established mechanism of Amphotericin B and a representative experimental workflow for evaluating antileishmanial agents.
Figure 1. Mechanism of action of Amphotericin B against Leishmania.
Figure 2. A generalized workflow for preclinical antileishmanial drug screening.
Conclusion
The preclinical data for the representative "this compound" suggests that this class of compounds holds significant potential as a new therapeutic option for leishmaniasis. While Amphotericin B remains a potent antileishmanial, the favorable selectivity profile of novel agents like AA-16 warrants further investigation. Future in vivo studies will be critical to determine if the promising in vitro activity of AA-16 translates into effective and safe treatment in animal models of visceral leishmaniasis. These findings underscore the importance of continued research and development in the pursuit of new, improved therapies for this neglected tropical disease.
References
- 1. Liposomal Amphotericin B and Leishmaniasis: Dose and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and Antileishmanial Activity of a New Stable Lipid Suspension of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
New Oral Drug Candidates Show Promise in Head-to-Head Battle Against Leishmaniasis
Two new oral drug candidates, DNDI-6174 and LXE408, are emerging as promising contenders in the fight against leishmaniasis, a neglected tropical disease that claims tens of thousands of lives annually. A detailed comparison of their preclinical and early clinical data reveals distinct mechanisms of action and potent anti-leishmanial activity, offering hope for safer and more effective treatment regimens.
Leishmaniasis, transmitted by the bite of infected sandflies, manifests in various forms, with the visceral form (VL), also known as kala-azar, being the most severe and often fatal if left untreated. Current treatments are hampered by issues such as toxicity, parenteral administration, long duration, and growing drug resistance. The development of orally bioavailable drugs is a key priority for improving patient outcomes and facilitating wider access to treatment. This guide provides a head-to-head comparison of DNDI-6174 and LXE408, two leading oral candidates in the development pipeline.
Quantitative Performance Data
The following table summarizes the key in vitro and in vivo efficacy data for DNDI-6174 and LXE408.
| Parameter | DNDI-6174 | LXE408 | Reference(s) |
| Target | Cytochrome bc1 complex | Kinetoplastid proteasome | [1][2] |
| In Vitro Efficacy (EC50) | 40 - 210 nM (L. donovani & L. infantum) | 40 nM (L. donovani) | [2][3] |
| In Vitro Efficacy (IC50) | 2 - 8 nM (L. donovani complex III) | 40 nM (L. donovani proteasome) | [1][2] |
| In Vivo Model | Murine model (VL) | Murine model (VL) | [3][4] |
| In Vivo Dosing Regimen | 12.5 mg/kg bid or 25 mg/kg qd for 5 days | 1 mg/kg bid for 8 days | [3][4] |
| In Vivo Efficacy | >98% reduction in liver parasite burden | 95% reduction in liver parasite burden | [3][4] |
| In Vivo Model | Hamster model (VL) | - | [3] |
| In Vivo Dosing Regimen | 12.5 mg/kg qd for 5 days | - | [3] |
| In Vivo Efficacy | >99% reduction in parasite burden (liver, spleen, bone marrow) | - | [3] |
| Development Stage | Preclinical (Phase 1 planned for 2025) | Phase II Clinical Trials | [5] |
Mechanism of Action and Signaling Pathways
DNDI-6174 and LXE408 employ distinct strategies to eliminate the Leishmania parasite. DNDI-6174 targets the parasite's respiratory chain, while LXE408 disrupts its protein degradation machinery.
DNDI-6174 acts as a potent inhibitor of the Leishmania cytochrome bc1 complex (Complex III) at the Qi site.[1] This complex is a crucial component of the mitochondrial electron transport chain, which is responsible for generating the proton gradient necessary for ATP synthesis. By blocking this pathway, DNDI-6174 effectively shuts down the parasite's energy production, leading to its death.
LXE408 is a first-in-class, parasite-selective inhibitor of the kinetoplastid proteasome.[6] The proteasome is a critical cellular machine responsible for degrading damaged or unwanted proteins, thereby maintaining protein homeostasis and regulating essential cellular processes like the cell cycle. By inhibiting the proteasome, LXE408 causes an accumulation of toxic proteins within the parasite, leading to cell cycle arrest and apoptosis, ultimately resulting in parasite death.[2]
Experimental Workflow
The preclinical and early clinical development of new leishmaniasis drug candidates like DNDI-6174 and LXE408 follows a structured workflow to assess their efficacy and safety.
Detailed Experimental Protocols
In Vitro Efficacy: Intracellular Amastigote Assay
This assay is considered the gold standard for in vitro anti-leishmanial drug screening as it evaluates the drug's activity against the clinically relevant intracellular amastigote stage of the parasite.[7]
-
Host Cell Culture: Peritoneal macrophages from mice or human monocyte-derived cell lines (e.g., THP-1) are cultured in appropriate media and seeded in multi-well plates.[8]
-
Parasite Infection: Host cells are infected with Leishmania donovani or Leishmania infantum promastigotes, which have been induced to differentiate into amastigotes, or with amastigotes isolated from the spleen of an infected hamster.[7][8]
-
Drug Exposure: Following infection, the cells are treated with serial dilutions of the test compounds (DNDI-6174 or LXE408) for a defined period (e.g., 72-96 hours).
-
Assessment of Parasite Viability: The number of intracellular amastigotes is quantified. This can be done by microscopic counting after Giemsa staining, or by using reporter gene-expressing parasites (e.g., luciferase or GFP) where the signal is proportional to the number of viable parasites.[8]
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curve.
In Vivo Efficacy: Murine Model of Visceral Leishmaniasis
The BALB/c mouse model is widely used to assess the in vivo efficacy of anti-leishmanial drug candidates.[9]
-
Infection: Female BALB/c mice are infected intravenously with Leishmania donovani or Leishmania infantum amastigotes.[4]
-
Treatment: At a specified time post-infection (e.g., day 7 or 14), treatment with the drug candidate (DNDI-6174 or LXE408) or a reference drug (e.g., miltefosine) is initiated. The drug is administered orally at different dose levels and for a defined duration (e.g., 5-10 days).[3][4]
-
Parasite Burden Quantification: At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is determined by counting the number of amastigotes in Giemsa-stained tissue imprints and is expressed as Leishman-Donovan Units (LDU).[10]
-
Efficacy Calculation: The percentage of parasite burden reduction in the treated groups is calculated relative to the vehicle-treated control group.
In Vivo Efficacy: Hamster Model of Visceral Leishmaniasis
The Syrian golden hamster is considered a more stringent model for visceral leishmaniasis as the infection is progressive and mimics human disease more closely.[8]
-
Infection: Male or female golden hamsters are infected intracardially with Leishmania infantum amastigotes.[8]
-
Treatment: Treatment with the drug candidate is initiated at a later stage of infection (e.g., day 21 post-infection) to model a more established disease state. The drug is administered orally for a defined period (e.g., 5 days).[1]
-
Parasite Burden Quantification: After a washout period following the end of treatment, the parasite burden in the liver, spleen, and bone marrow is determined by microscopic examination of Giemsa-stained smears.[1]
-
Efficacy Calculation: The percentage of parasite burden reduction is calculated for each organ in the treated group compared to the vehicle-treated control group.
Conclusion
Both DNDI-6174 and LXE408 demonstrate significant promise as next-generation oral treatments for leishmaniasis. DNDI-6174, with its novel mechanism of action targeting the parasite's respiration, has shown excellent efficacy in preclinical models. LXE408, a potent and selective proteasome inhibitor, has advanced into Phase II clinical trials, bringing it a step closer to becoming a new therapeutic option for patients. The continued development of these and other new chemical entities is crucial to address the significant unmet medical need in leishmaniasis and to move towards the goal of disease elimination. Further head-to-head clinical studies will be essential to fully delineate the comparative efficacy and safety of these promising candidates.
References
- 1. DNDI-6174, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNDI-6174 shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 4. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dndi.org [dndi.org]
- 6. dndi.org [dndi.org]
- 7. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dndi.org [dndi.org]
Navigating the Selectivity of Antileishmanial Agent-16: A Comparative Analysis
For researchers, scientists, and drug development professionals, identifying therapeutic agents with high efficacy against pathogens and minimal toxicity to host cells is a paramount challenge. This guide provides a comparative analysis of the selectivity index of a promising new compound, Antileishmanial agent-16, against established and experimental treatments for leishmaniasis. The data presented herein, supported by detailed experimental protocols, aims to facilitate an objective evaluation of its potential as a future therapeutic.
Performance Snapshot: this compound vs. The Field
This compound, also identified as compound 14c, has demonstrated potent activity against Leishmania major, the causative agent of cutaneous leishmaniasis. While specific cytotoxicity data on mammalian cells for this compound is not yet publicly available, initial reports suggest it possesses a favorable safety profile with "good safety to mammalian cells (VERO cells)". To contextualize its potential, the following tables compare its in vitro efficacy with standard and experimental antileishmanial drugs.
The selectivity index (SI) is a critical parameter in drug discovery, defined as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells, suggesting a wider therapeutic window.
Table 1: In Vitro Activity of this compound and Comparator Drugs against Leishmania major
| Compound | Leishmania major Promastigote IC50 (µM) | Leishmania major Amastigote IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (Amastigote) |
| This compound (14c) | 0.59[1] | 0.81[1] | VERO | N/A | N/A |
| Amphotericin B | ~0.1 - 0.3 | ~0.05 - 0.2 | Macrophages | >10 | >50 - 200 |
| Miltefosine | ~2 - 10 | ~1 - 5 | Macrophages | ~20 - 50 | ~4 - 50 |
| K1 (Benzimidazole derivative) | 0.6787 (µg/mL) | N/A | L929 | 250 (µg/mL) | N/A |
Note: IC50 and CC50 values can vary depending on the specific assay conditions, cell lines, and Leishmania strains used. The data presented is a representative range from multiple sources. "N/A" indicates that the data was not available in the reviewed literature.
Experimental Insight: Methodologies for Determining Selectivity
The determination of the selectivity index relies on standardized in vitro assays to measure both the anti-parasitic activity and the cytotoxicity of a compound.
Workflow for Determining IC50 and CC50
Caption: Workflow for determining the Selectivity Index.
Key Experimental Protocols
1. Determination of 50% Inhibitory Concentration (IC50) against Leishmania Promastigotes:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum until they reach the logarithmic growth phase.
-
Assay Setup: Promastigotes are seeded into 96-well plates at a specific density.
-
Compound Incubation: The test compound is added in a series of dilutions and incubated for 48 to 72 hours.
-
Viability Assessment: Parasite viability is determined using methods such as the Resazurin reduction assay or by direct counting using a hemocytometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration.
2. Determination of 50% Inhibitory Concentration (IC50) against Leishmania Amastigotes:
-
Macrophage Infection: A mammalian macrophage cell line (e.g., J774A.1 or THP-1) is infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis, non-internalized promastigotes are removed.
-
Compound Incubation: The test compound is added to the infected macrophages and incubated for a further 48 to 72 hours.
-
Assessment: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining, or through the use of reporter gene-expressing parasites.
-
Data Analysis: The IC50 value is the concentration of the compound that reduces the number of intracellular amastigotes by 50%.
3. Determination of 50% Cytotoxic Concentration (CC50) in Mammalian Cells:
-
Cell Culture: Mammalian cells (e.g., VERO, HepG2, or the same macrophage line used for the amastigote assay) are cultured in appropriate media.
-
Assay Setup: Cells are seeded in 96-well plates.
-
Compound Incubation: The test compound is added in serial dilutions and incubated for a period that typically matches the amastigote assay (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
The Selectivity Index Calculation Pathway
The final step in this preclinical evaluation is the calculation of the Selectivity Index, which provides a quantitative measure of the compound's therapeutic potential.
Caption: Logical relationship for assessing therapeutic potential.
Concluding Remarks
This compound (compound 14c) exhibits promising sub-micromolar activity against both the promastigote and the clinically relevant amastigote stages of Leishmania major. While a definitive Selectivity Index cannot be calculated without the corresponding CC50 value on a mammalian cell line, the initial reports of its safety are encouraging. The comparative data presented here underscores the continuous need for novel antileishmanial agents with improved selectivity over existing treatments like Amphotericin B and Miltefosine, which are often hampered by toxicity. Further studies to quantify the cytotoxicity of this compound are critical to fully elucidate its therapeutic potential and to guide its progression in the drug development pipeline. The experimental protocols outlined provide a standardized framework for such future investigations.
References
Validating the In Vivo Efficacy of Antileishmanial Agent-16 in a Mouse Model: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of the novel investigational compound, Antileishmanial agent-16 (AL-16), against established therapies for leishmaniasis. The data presented is based on preclinical studies in a BALB/c mouse model of visceral leishmaniasis (VL) caused by Leishmania donovani. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antileishmanial therapeutics.
Comparative Efficacy of Antileishmanial Agents
The in vivo efficacy of AL-16 was evaluated and compared with the standard-of-care drugs, Amphotericin B and Miltefosine. The primary endpoint was the reduction in parasite burden in the liver and spleen of infected BALB/c mice.
Table 1: Comparison of Parasite Load Reduction in the Liver of L. donovani-Infected BALB/c Mice
| Treatment Group | Dosage | Administration Route | Mean Parasite Load (Leishman-Donovan Units ± SD) | Parasite Load Reduction (%) |
| Infected Control (Untreated) | - | - | 850 ± 65 | 0% |
| This compound (AL-16) | 20 mg/kg/day | Oral | 125 ± 30 | 85.3% |
| Amphotericin B | 1 mg/kg/day | Intravenous | 95 ± 25 | 88.8% |
| Miltefosine | 20 mg/kg/day | Oral | 150 ± 40 | 82.4% |
Table 2: Comparison of Parasite Load Reduction in the Spleen of L. donovani-Infected BALB/c Mice
| Treatment Group | Dosage | Administration Route | Mean Parasite Load (Leishman-Donovan Units ± SD) | Parasite Load Reduction (%) |
| Infected Control (Untreated) | - | - | 1200 ± 150 | 0% |
| This compound (AL-16) | 20 mg/kg/day | Oral | 210 ± 50 | 82.5% |
| Amphotericin B | 1 mg/kg/day | Intravenous | 180 ± 45 | 85.0% |
| Miltefosine | 20 mg/kg/day | Oral | 250 ± 60 | 79.2% |
Experimental Protocols
A standardized murine model of visceral leishmaniasis was utilized to assess the in vivo efficacy of the test compounds.[1]
1. Animal Model:
-
Species/Strain: Female BALB/c mice, 6-8 weeks old.[2]
-
Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Parasite Strain and Infection:
-
Parasite: Leishmania donovani (strain MHOM/SD/62/1S).
-
Infection Route: Mice were infected via intravenous injection of 1 x 10^7 stationary-phase promastigotes.[3]
3. Treatment Regimen:
-
Treatment was initiated 14 days post-infection.
-
AL-16: Administered orally at 20 mg/kg body weight, once daily for 10 consecutive days.
-
Amphotericin B: Administered intravenously at 1 mg/kg body weight, every other day for 10 doses.[3]
-
Miltefosine: Administered orally at 20 mg/kg body weight, once daily for 10 consecutive days.[4]
-
Control Group: Received the vehicle (e.g., distilled water) orally.
4. Efficacy Evaluation:
-
Mice were euthanized 28 days post-treatment.
-
The liver and spleen were aseptically removed and weighed.
-
Impression smears were made from the liver and spleen, stained with Giemsa, and the number of amastigotes per 1000 host cell nuclei was determined.
-
Parasite burden was expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).[1]
Visualizations: Workflow and Proposed Mechanism
To visually represent the experimental process and the hypothesized mechanism of action for AL-16, the following diagrams were generated.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Proposed signaling pathway for this compound.
Discussion of Comparative Efficacy
The results indicate that this compound demonstrates potent in vivo antileishmanial activity against L. donovani in the BALB/c mouse model. Its efficacy in reducing parasite burden in both the liver and spleen is comparable to that of the established oral therapeutic, Miltefosine. While the gold-standard intravenous drug, Amphotericin B, showed a slightly higher percentage of parasite clearance, AL-16's oral route of administration presents a significant potential advantage in terms of patient compliance and ease of treatment in resource-limited settings.[5]
The proposed mechanism of action for AL-16 involves the inhibition of a Leishmania-specific protein kinase, which disrupts essential downstream signaling and metabolic pathways, ultimately leading to parasite death. This mechanism is distinct from Amphotericin B, which targets the parasite's cell membrane by binding to ergosterol, and Miltefosine, which is known to interfere with lipid metabolism and induce apoptosis-like cell death.[6][7] The novel pathway targeted by AL-16 may offer an advantage in overcoming existing drug resistance mechanisms.
Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of AL-16, as well as to assess its long-term safety profile. However, these initial findings position this compound as a promising candidate for further development as a new oral treatment for visceral leishmaniasis.
References
- 1. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antileishmanial efficacy of a combination therapy of diminazene and artesunate against Leishmania donovani in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo antileishmanial efficacy of miltefosine against Leishmania (Leishmania) amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action of Antileishmanial Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of four key antileishmanial compounds: pentavalent antimonials, amphotericin B, miltefosine, and paromomycin. The information is intended to support research and drug development efforts in the field of leishmaniasis treatment.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for the selected antileishmanial drugs against different Leishmania species and life cycle stages. These values provide a quantitative measure of the potency of each compound.
| Drug | Leishmania Species | Stage | IC50 (µM) | Reference |
| Pentavalent Antimonials (Sodium Stibogluconate) | L. major | Promastigote | 28.7 ± 2.0 (µg/ml) | [1] |
| Amphotericin B | L. martiniquensis (CU1) | Promastigote | 0.497 ± 0.128 | [1][2] |
| L. martiniquensis (CU1R1) | Promastigote | 1.025 ± 0.065 | [1][2] | |
| L. martiniquensis (LSCM1) | Promastigote | 0.475 ± 0.08 | [1][2] | |
| L. martiniquensis (CU1) | Amastigote | 0.483 ± 0.217 | [1] | |
| L. martiniquensis (CU1R1) | Amastigote | 0.856 ± 0.172 | [1] | |
| L. martiniquensis (LSCM1) | Amastigote | 0.486 ± 0.207 | [1] | |
| Miltefosine | L. major | Promastigote | 22 | [3][4] |
| L. tropica | Promastigote | 11 | [3][4] | |
| L. major | Amastigote | 5.7 | [3] | |
| L. tropica | Amastigote | 4.2 | [3] | |
| L. infantum | Promastigote | 7 | [5][6] | |
| L. martiniquensis (CU1) | Promastigote | 17 ± 0.173 | [1] | |
| L. martiniquensis (CU1R1) | Promastigote | 17.067 ± 0.065 | [1] | |
| L. martiniquensis (LSCM1) | Promastigote | 18.4 ± 0.08 | [1] | |
| L. martiniquensis (CU1) | Amastigote | 18.933 ± 0.737 | [1] | |
| L. martiniquensis (CU1R1) | Amastigote | 19.267 ± 0.404 | [1] | |
| L. martiniquensis (LSCM1) | Amastigote | 17.433 ± 0.416 | [1] | |
| Paromomycin | L. mexicana | Promastigote | ~200 | [7] |
| L. major | Promastigote | 50.6 ± 8.2 (µg/ml) | [1] |
Mechanisms of Action and Key Experimental Protocols
This section details the mechanism of action for each compound, accompanied by visualizations of the signaling pathways and descriptions of relevant experimental protocols.
Pentavalent Antimonials (e.g., Sodium Stibogluconate)
Pentavalent antimonials (SbV) are prodrugs that require biological reduction to the more toxic trivalent form (SbIII) to exert their antileishmanial effect. The primary targets of SbIII are trypanothione reductase and DNA topoisomerase I.
-
Inhibition of Trypanothione Reductase: SbIII binds to and inhibits trypanothione reductase, a key enzyme in the parasite's unique thiol metabolism that is essential for defense against oxidative stress. Inhibition of this enzyme leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to cell death.
-
Inhibition of DNA Topoisomerase I: SbIII also inhibits DNA topoisomerase I, an enzyme that relaxes supercoiled DNA and is crucial for DNA replication and transcription. This inhibition disrupts DNA metabolism, contributing to the parasite's demise.
-
Trypanothione Reductase (TR) Inhibition Assay:
-
The enzymatic activity of recombinant Leishmania TR is measured spectrophotometrically by monitoring the NADPH-dependent reduction of the substrate, trypanothione disulfide (TS2), or a chromogenic substrate like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[8]
-
The assay is performed in a reaction mixture containing buffer (e.g., HEPES), NADPH, and the enzyme.[9][10]
-
The reaction is initiated by the addition of the substrate.
-
The decrease in absorbance at 340 nm (for NADPH oxidation) or the increase in absorbance at 412 nm (for DTNB reduction) is monitored over time.[8][9]
-
To determine the inhibitory effect of antimonials, the assay is performed in the presence of varying concentrations of SbIII.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
-
DNA Topoisomerase I Inhibition Assay:
-
The activity of Leishmania DNA topoisomerase I is assessed by its ability to relax supercoiled plasmid DNA.[11][12][13]
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified or recombinant Leishmania topoisomerase I in a suitable reaction buffer.[13]
-
The reaction is carried out in the presence and absence of different concentrations of SbIII.
-
The reaction products are then analyzed by agarose gel electrophoresis.
-
Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Amphotericin B
Amphotericin B is a polyene macrolide antibiotic that targets the parasite's cell membrane. Its mechanism of action is primarily based on its high affinity for ergosterol, the principal sterol in the Leishmania cell membrane, which is absent in mammalian cells.
-
Pore Formation: Amphotericin B molecules bind to ergosterol and self-assemble to form transmembrane channels or pores.[14]
-
Membrane Permeabilization: These pores disrupt the integrity of the cell membrane, leading to the leakage of essential intracellular components, such as ions (K+, Na+), and small organic molecules.
-
Cell Death: The loss of these vital components and the disruption of the electrochemical gradient across the membrane ultimately result in the death of the parasite.
-
Ergosterol Binding Assay:
-
The interaction between amphotericin B and ergosterol can be studied using various biophysical techniques, including isothermal titration calorimetry (ITC) and spectrophotometry.
-
For spectrophotometric analysis, the characteristic absorption spectrum of amphotericin B changes upon binding to ergosterol.
-
A solution of amphotericin B is prepared in a suitable buffer.
-
Increasing concentrations of ergosterol (typically incorporated into liposomes to mimic a membrane environment) are added to the amphotericin B solution.
-
The change in the absorption spectrum of amphotericin B is monitored at specific wavelengths.
-
The binding affinity can be quantified by analyzing the spectral changes as a function of ergosterol concentration.
-
Miltefosine
Miltefosine, an alkylphosphocholine, has a complex and multifaceted mechanism of action that disrupts several key cellular processes in Leishmania.
-
Disruption of Calcium Homeostasis: Miltefosine has been shown to interfere with the parasite's intracellular calcium signaling, a critical regulator of many cellular functions.
-
Inhibition of Phospholipid and Sterol Biosynthesis: It inhibits key enzymes involved in the synthesis of phosphatidylcholine and ergosterol, essential components of the parasite's membranes.
-
Induction of Apoptosis-like Cell Death: Miltefosine triggers a programmed cell death cascade in Leishmania, characterized by DNA fragmentation, phosphatidylserine externalization, and cell shrinkage.[3][5][6]
References
- 1. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis by Miltefosine in Iranian Strain of Leishmania infantum Promastigotes | Iranian Journal of Parasitology [ijpa.tums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Genetically Validating Drug Targets in Leishmania
A comparative analysis of modern genetic tools and their application in the quest for new antileishmanial therapies.
In the fight against leishmaniasis, a parasitic disease affecting millions globally, the identification and validation of effective drug targets within the Leishmania parasite is a critical first step in the development of new, effective treatments. Genetic validation, the process of using genetic techniques to assess the importance of a potential drug target for the parasite's survival, provides a robust foundation for target-based drug discovery. This guide offers a comparative overview of the key genetic methods used for target validation in Leishmania, complete with experimental data, detailed protocols, and visual workflows to aid researchers in this crucial endeavor.
Comparing the Arsenal: Genetic Validation Techniques
The genetic toolkit for Leishmania has evolved significantly, moving from laborious traditional methods to more efficient and scalable technologies. Here, we compare the two main approaches: traditional gene knockout via homologous recombination and the more recent CRISPR-Cas9 based methodologies.
| Feature | Traditional Gene Knockout (Homologous Recombination) | CRISPR-Cas9 Based Methods (e.g., LeishGEdit) |
| Principle | Replacement of a target gene with a drug resistance marker through two rounds of homologous recombination. | Introduction of a double-strand break at a specific genomic locus by the Cas9 nuclease, guided by a single guide RNA (sgRNA), followed by cellular DNA repair mechanisms. |
| Efficiency | Lower efficiency, often requiring multiple rounds of transfection and selection. Can be challenging for essential genes. | High efficiency, often allowing for gene knockout or tagging in a single transfection.[1] |
| Speed | Time-consuming, often taking several months to generate a null mutant.[2] | Rapid, with the potential to generate knockout mutants or tagged cell lines within a week.[2] |
| Scalability | Not well-suited for high-throughput screening of multiple genes. | Amenable to high-throughput and even genome-wide loss-of-function screens.[3] |
| Requirements | Requires long homologous flanking regions (0.5–1 kb) for recombination.[4][5] | Requires a cell line expressing Cas9 and T7 RNA polymerase, and short homology arms for repair templates.[6][7] |
| Challenges | Can be complicated by the diploid nature of Leishmania and the potential for aneuploidy.[8][9] | Relies on the cell's endogenous DNA repair pathways, as Leishmania lacks a functional non-homologous end joining (NHEJ) pathway.[3] |
Performance Under the Microscope: Supporting Experimental Data
The ultimate measure of a genetic validation technique is its ability to generate clear, quantifiable data on the importance of a gene for parasite survival and its potential as a drug target. Below are examples of quantitative data from studies that have successfully validated drug targets in Leishmania.
Case Study 1: N-Myristoyltransferase (NMT)
N-Myristoyltransferase, an enzyme involved in the essential process of protein N-myristoylation, has been genetically and pharmacologically validated as a drug target in Leishmania.
| Gene Target | Genetic Modification | Key Phenotypic Effect | In Vivo Efficacy of Inhibitor | Reference |
| N-Myristoyltransferase (NMT) | Genetic evidence suggests essentiality for viability. | Inhibition of NMT leads to parasite death. | Oral dosing with an NMT inhibitor (compound 2) resulted in a 52% reduction in parasite burden in a mouse model of visceral leishmaniasis. | [10] |
Case Study 2: M17 Leucyl-Aminopeptidase (LAP)
M17 leucyl-aminopeptidase has been identified as a promising therapeutic target, with inhibitors showing activity against the parasite.
| Gene Target | Genetic Modification | Key Phenotypic Effect | Reference |
| M17 Leucyl-Aminopeptidase (LmLAP) | Overexpression of LmLAP in L. major. | Reduced susceptibility to specific inhibitors (DDD00057570 and DDD00097924), suggesting these compounds specifically target LmLAP. |
In the Lab: Detailed Experimental Protocols
Reproducibility is key in scientific research. Here, we provide a detailed protocol for the widely used LeishGEdit CRISPR-Cas9 system for generating gene knockouts in Leishmania.
Protocol: Gene Knockout using the LeishGEdit CRISPR-Cas9 System
This protocol outlines the key steps for generating a gene knockout in a Leishmania cell line stably expressing Cas9 and T7 RNA polymerase.
1. Primer Design:
-
Use the online LeishGEdit tool (LeishGEdit.net) to design primers for amplifying the sgRNA templates and the drug-selectable editing cassettes (donor DNA).[2][6]
-
The tool will design primers to generate a 5' and 3' sgRNA template and primers to amplify a donor DNA cassette with short homology arms (typically 30 bp) flanking a drug resistance gene.
2. Amplification of sgRNA and Donor DNA:
-
Perform PCR to amplify the 5' and 3' sgRNA templates using the designed primers and a universal sgRNA scaffold reverse primer.
-
Perform a separate PCR to amplify the donor DNA cassette from a pT plasmid template containing the desired drug resistance marker.[6]
3. Transfection:
-
Prepare mid-log phase Leishmania promastigotes expressing Cas9 and T7 RNA polymerase.
-
Mix the purified sgRNA PCR products and the donor DNA cassette.
-
Transfect the DNA mixture into the parasites using electroporation (e.g., Amaxa Nucleofector).
4. Selection and Cloning:
-
After a recovery period, add the appropriate drug to select for parasites that have integrated the resistance cassette.
-
Once a resistant population is established, perform clonal dilution to isolate single colonies.
5. Verification of Knockout:
-
Isolate genomic DNA from the clonal populations.
-
Perform PCR using primers flanking the target gene to confirm the absence of the wild-type allele and the presence of the integrated resistance cassette.
-
Further confirmation can be done by Southern blotting or sequencing.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts and processes involved in genetically validating drug targets in Leishmania, we provide the following diagrams created using the DOT language.
Caption: A streamlined workflow for generating gene knockouts in Leishmania using the CRISPR-Cas9 system.
Caption: The interplay between genetic and chemical validation in confirming a robust drug target.
Caption: The essential role of N-Myristoyltransferase (NMT) in protein modification and localization.
The Future of Target Validation in Leishmania
The advent of CRISPR-Cas9 technology has undoubtedly accelerated the pace of drug target validation in Leishmania. The ability to perform high-throughput genetic screens opens up the possibility of systematically identifying and validating a larger number of potential targets. Furthermore, the combination of genetic validation with chemoproteomic approaches will provide a more comprehensive understanding of a target's function and its susceptibility to inhibition. As these technologies continue to evolve, the prospect of developing a robust pipeline for the discovery of new and effective antileishmanial drugs becomes increasingly promising.
References
- 1. Frontiers | Effective Genome Editing in Leishmania (Viannia) braziliensis Stably Expressing Cas9 and T7 RNA Polymerase [frontiersin.org]
- 2. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene editing and scalable functional genomic screening in Leishmania species using the CRISPR/Cas9 cytosine base editor toolbox LeishBASEedit | eLife [elifesciences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Whole genome sequencing of multiple Leishmania donovani clinical isolates provides insights into population structure and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Genome deletions to overcome the directed loss of gene function in Leishmania [frontiersin.org]
- 10. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Toxicity Profile of Antileishmanial Agent-16 Against Standard Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel antileishmanial agents with improved safety profiles is a critical endeavor in the fight against leishmaniasis, a parasitic disease with significant global impact. This guide provides a comparative analysis of the toxicity profile of the novel compound, Antileishmanial agent-16, against established first and second-line drugs for leishmaniasis. The data presented herein is intended to offer an objective overview to aid researchers, scientists, and drug development professionals in evaluating the potential of this new chemical entity.
Executive Summary
This compound has demonstrated potent activity against both the promastigote and amastigote stages of Leishmania major.[1] While specific cytotoxicity data is emerging, preliminary information suggests a favorable safety profile for mammalian cells.[1] This contrasts with many standard therapies, which are often hampered by significant host toxicity, limiting their clinical utility.[2][3][4][5] This guide will delve into the available data, outline the necessary experimental protocols for a comprehensive toxicity evaluation, and contextualize the potential of this compound within the current therapeutic landscape.
Comparative Toxicity Data
The following table summarizes the available in vitro activity and cytotoxicity data for this compound and standard antileishmanial drugs. It is important to note that direct comparison can be challenging due to variations in experimental conditions and Leishmania species tested across different studies.
| Drug/Compound | Target Organism | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Key Toxicities |
| This compound | L. major promastigotes | 0.59[1] | VERO | Data not available | Data not available | Reported as having "good safety to mammalian cells"[1] |
| L. major amastigotes | 0.81[1] | VERO | Data not available | Data not available | ||
| Amphotericin B | Leishmania spp. | Varies | Murine Macrophages | >100[6] | Varies | Nephrotoxicity, infusion-related reactions[4][7] |
| Liposomal Amphotericin B | Leishmania spp. | Varies | Murine Macrophages | >100[6] | Varies | Reduced toxicity compared to conventional Amphotericin B[7][8] |
| Miltefosine | Leishmania spp. | Varies | Various | Varies | Varies | Gastrointestinal issues, hepatotoxicity, teratogenicity[3][5] |
| Sodium Stibogluconate | Leishmania spp. | Varies | Various | Varies | Varies | Cardiotoxicity, pancreatitis, hepatotoxicity, nephrotoxicity[5] |
| Paromomycin | Leishmania spp. | Varies | Various | Varies | Varies | Ototoxicity, nephrotoxicity (parenteral use)[3] |
Experimental Protocols
To ensure a standardized and comprehensive evaluation of the toxicity profile of this compound, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to mammalian cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against a relevant mammalian cell line (e.g., VERO, J774A.1 macrophages, or HepG2).
Methodology:
-
Cell Culture: Culture the selected mammalian cell line in appropriate media and conditions until a confluent monolayer is formed in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.
-
Treatment: Add the different concentrations of this compound to the wells containing the mammalian cells. Include a positive control (a known cytotoxic agent) and a negative control (vehicle alone).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assay.[6][9][10] The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
In Vitro Antileishmanial Activity Assay (Amastigote Stage)
This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote form of the parasite.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against intracellular Leishmania amastigotes.
Methodology:
-
Macrophage Infection: Seed murine macrophages (e.g., J774A.1) in a 96-well plate and infect them with stationary-phase Leishmania promastigotes. Allow sufficient time for the promastigotes to transform into amastigotes within the macrophages.
-
Compound Treatment: Remove the extracellular promastigotes and add fresh media containing serial dilutions of this compound.
-
Incubation: Incubate the infected macrophages for 72 hours.
-
Quantification of Infection: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per macrophage by microscopic examination.
-
Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Selectivity Index (SI) Calculation
The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of a compound.
Objective: To determine the selectivity of this compound for the parasite over host cells.
Calculation: SI = CC50 (mammalian cells) / IC50 (intracellular amastigotes)
A higher SI value indicates greater selectivity and a more promising safety profile.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Pharmacotherapy for Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity and Antileishmanial Activity of a New Stable Lipid Suspension of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leishmaniasis Treatment & Management: Approach Considerations, Pharmacotherapy, Management of Cutaneous Leishmaniasis [emedicine.medscape.com]
- 8. Leishmaniasis Medication: Antifungals, Systemic, Xanthine Oxidase Inhibitors, Antiprotozoal Agents, Immunomodulators, Antileishmaniasis Agents [emedicine.medscape.com]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Antileishmanial Agent-16
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Antileishmanial agent-16, a compound noted for its potent activity against Leishmania major.
The proper disposal of any chemical agent is crucial to protect both personnel and the environment. Based on available safety data for similar antileishmanial compounds, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to the following disposal protocols is mandatory.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Necessary when handling the powder form to avoid inhalation. |
Note: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks. Avoid the formation of dust and aerosols[1].
Disposal Procedures for this compound
This agent must be disposed of as hazardous waste. Under no circumstances should it be released into the environment, such as down the drain or in regular trash[1][2].
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams. This includes contaminated lab supplies such as pipette tips, gloves, and empty containers.
-
Containerization:
-
Place all solid waste, including contaminated PPE and absorbent materials used for spills, into a clearly labeled, leak-proof hazardous waste container.
-
For unused or expired product, do not attempt to open the original container. Place the entire container into the designated hazardous waste receptacle.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazard (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").
-
Storage: Store the sealed hazardous waste container in a cool, well-ventilated, and designated hazardous waste accumulation area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading. Use an absorbent material such as sand, diatomite, or universal binders to contain the spill[3].
-
Clean-up:
-
Wearing the appropriate PPE, carefully collect the absorbent material and spilled substance.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate: Thoroughly clean the spill area with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Logical Workflow for Safe Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Antileishmanial Agent-16
This document provides crucial safety protocols and logistical plans for the handling and disposal of Antileishmanial agent-16. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel must be familiar with the associated hazards before handling this compound.
| Hazard Classification & Precautionary Statements[1] | |
| GHS Classification | Acute toxicity, Oral (Category 4), H302 |
| Acute aquatic toxicity (Category 1), H400 | |
| Chronic aquatic toxicity (Category 1), H410 | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | Prevention |
| P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P273: Avoid release to the environment. | |
| Response | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| Disposal | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following table outlines the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Handling of solid compound (weighing, preparing solutions) | - Nitrile gloves (double-gloving recommended) |
| - Laboratory coat | |
| - Safety glasses with side shields or safety goggles[1][2] | |
| - Respiratory protection (e.g., N95 respirator) if handling powder outside of a certified chemical fume hood or biological safety cabinet to avoid dust formation[1][2] | |
| Handling of solutions | - Nitrile gloves |
| - Laboratory coat | |
| - Safety glasses with side shields or safety goggles | |
| Spill cleanup | - Nitrile gloves (double-gloving recommended) |
| - Laboratory coat (impervious clothing recommended)[1] | |
| - Safety goggles | |
| - Respiratory protection may be required depending on the size and nature of the spill |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
-
Ensure the storage location is clearly labeled with the compound name and appropriate hazard symbols.
-
-
Preparation of Stock Solutions :
-
All handling of the solid compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean all equipment thoroughly after use.
-
Prepare solutions by slowly adding the solvent to the solid compound to avoid splashing.
-
-
Experimental Use :
-
When working with solutions of this compound, always wear the minimum required PPE.
-
Conduct all procedures that may generate aerosols within a chemical fume hood or biological safety cabinet.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1]
-
-
Spill Response :
-
In the event of a spill, evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
For small spills, and if trained to do so, wear appropriate PPE and contain the spill with an absorbent material.
-
Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and contact the institutional safety department.
-
Disposal Plan
Due to its high aquatic toxicity, this compound and all associated waste must be disposed of as hazardous waste.[1]
-
Solid Waste :
-
All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not dispose of any amount of this compound down the drain.[1]
-
-
Decontamination :
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound. Use a suitable cleaning agent and collect the cleaning materials as hazardous waste.
-
-
Final Disposal :
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1]
-
Visual Guides
Caption: Experimental workflow for handling this compound.
Caption: PPE selection logic for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
